4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
Beschreibung
Eigenschaften
IUPAC Name |
3-propan-2-yl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)6-3-4-7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCDVJSJBVFNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629889 | |
| Record name | 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210230-80-1 | |
| Record name | 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, a heterocyclic compound belonging to the pyridazinone class. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information, predictive data, and knowledge from analogous structures to offer a detailed profile for research and development purposes. The guide covers its chemical identity, predicted physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and a discussion of potential biological activities based on the broader family of pyridazinone derivatives. Standard protocols for analysis and safety considerations are also presented to provide a well-rounded resource for scientists in the field.
Introduction and Chemical Identity
This compound, also known as 4,5-dihydro-6-isopropyl-3(2H)-pyridazinone, is a derivative of the pyridazinone heterocyclic system. The pyridazinone core is recognized as a "wonder nucleus" in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives, including but not limited to antimicrobial, anti-inflammatory, antihypertensive, and anticancer effects.[1][2] The introduction of an isopropyl group at the 6-position of the dihydropyridazinone ring is expected to modulate its lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | 4,5-Dihydro-6-isopropyl-3(2H)-pyridazinone | - |
| CAS Number | 210230-80-1 | [3][4][5][6][7] |
| Molecular Formula | C₇H₁₂N₂O | [3] |
| Molecular Weight | 140.18 g/mol | [3] |
| Canonical SMILES | CC(C)C1=NNC(=O)CC1 | - |
Physicochemical Properties (Predicted and Analog-Based)
Table 2: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog Value | Basis | Source(s) |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| LogP (Octanol/Water) | ~ -0.7 (for methyl analog) | Analog Data | [8] |
| Solubility | Likely sparingly soluble in water, soluble in organic solvents like DMSO and Transcutol® | Analog Data | [9] |
| pKa | Not available | - | - |
| Hydrogen Bond Donors | 1 | Computed | [8] |
| Hydrogen Bond Acceptors | 2 | Computed | [8] |
Synthesis and Reaction Chemistry
A plausible synthetic route for this compound can be extrapolated from general methods for the synthesis of 6-alkyl-4,5-dihydro-3(2H)-pyridazinones. A common and effective method involves the cyclocondensation of a γ-keto acid with hydrazine hydrate.[10]
Proposed Synthetic Pathway
The synthesis would likely proceed in two main steps:
-
Formation of the γ-keto acid: The synthesis would start with the Friedel-Crafts acylation of a suitable substrate with succinic anhydride to form the precursor γ-keto acid, 4-methyl-3-oxopentanoic acid.
-
Cyclocondensation: The resulting γ-keto acid is then reacted with hydrazine hydrate, leading to the formation of the dihydropyridazinone ring.
Figure 1: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Methyl-3-oxopentanoic acid A detailed, validated protocol for this specific precursor is not available in the searched literature. A general approach would involve the condensation of isobutyryl chloride with a malonic ester derivative, followed by hydrolysis and decarboxylation.
Step 2: Synthesis of this compound
-
To a solution of 4-methyl-3-oxopentanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques. The following are predicted spectral features based on its structure and data from analogous compounds.[11][12]
¹H NMR Spectroscopy
-
Isopropyl group: A doublet for the two methyl groups (around δ 1.1-1.3 ppm) and a septet for the methine proton (around δ 2.8-3.0 ppm).
-
Dihydro-pyridazinone ring: Two methylene groups appearing as triplets (around δ 2.4-2.6 ppm and δ 2.8-3.0 ppm).
-
NH proton: A broad singlet (variable chemical shift, typically δ 8.0-10.0 ppm, exchangeable with D₂O).
¹³C NMR Spectroscopy
-
Isopropyl group: Methyl carbons (around δ 20-22 ppm) and a methine carbon (around δ 30-35 ppm).
-
Dihydro-pyridazinone ring: Methylene carbons (around δ 25-30 ppm and δ 30-35 ppm).
-
C=O (carbonyl) carbon: Around δ 170-175 ppm.
-
C=N carbon: Around δ 150-155 ppm.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 140. Common fragmentation patterns for dihydropyridazinones involve the loss of small neutral molecules and cleavage of the ring.[13][14]
FTIR Spectroscopy
-
N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.
-
C=N stretch: An absorption band around 1600-1640 cm⁻¹.[15][16]
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the pyridazinone scaffold is a well-established pharmacophore with a broad spectrum of activities.[1][2]
Areas of Therapeutic Interest
-
Cardiovascular Diseases: Many pyridazinone derivatives have been investigated as vasodilators, antihypertensive agents, and cardiotonic agents.[1]
-
Oncology: The pyridazinone nucleus is present in several anticancer agents, acting through various mechanisms such as kinase inhibition.
-
Anti-inflammatory and Analgesic Effects: A significant number of pyridazinone derivatives have shown potent anti-inflammatory and analgesic properties.
-
Antimicrobial Activity: The pyridazinone ring has been incorporated into molecules with antibacterial and antifungal activities.
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyridazinone derivatives as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Figure 2: Hypothetical inhibition of the Akt signaling pathway.
Analytical Methodologies
Standard analytical techniques can be employed for the characterization and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically in the range of 220-280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
For purity analysis and identification of volatile impurities, GC-MS can be utilized.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the general safety data for pyridazinone derivatives, the following precautions should be observed:[17][18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a compound of interest within the broader class of biologically active pyridazinones. While experimental data for this specific molecule is currently sparse, this guide provides a foundational understanding based on its chemical structure, predictive models, and data from analogous compounds. The presented information on its identity, predicted properties, a plausible synthetic approach, and potential biological relevance serves as a valuable starting point for researchers and drug development professionals. It is imperative that future work focuses on the experimental validation of these properties to fully elucidate the potential of this compound.
References
-
Starshine Chemical. (n.d.). This compound. Retrieved from [Link][3]
-
PubChem. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. Retrieved from [Link][8]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link][7]
-
Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. Retrieved from [Link][21]
- Taherpour, A. A., et al. (2007). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry, 19(3), 1735-1740.
-
PubChem. (n.d.). 3(2H)-Pyridazinone. Retrieved from [Link][19]
- Yildirim, I., et al. (2023).
- Allam, H. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1393.
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][4][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923.
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link][22]
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1126.
- Shakeel, F., et al. (2017). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 230, 454-459.
- Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
-
Trends in Sciences. (2025). Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes. Retrieved from [Link][23]
- Pereira, A. D. S., et al. (2008). Proposed mass fragmentation pathways for dihydropiridines by APPI. Journal of the American Society for Mass Spectrometry, 19(2), 221-228.
- Sgrignani, J., et al. (2021). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Scientific Reports, 11(1), 1-15.
- Herraiz, T., & Galisteo, J. (2003). Mass spectra and proposed scheme for the mass spectral fragmentation of 1,4-dihydropyridine derivatives. Rapid Communications in Mass Spectrometry, 17(20), 2303-2311.
- El-Sayed, W. A., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
- Simone, M. I. (2018).
- Simone, M. I., et al. (2018).
-
ResearchGate. (n.d.). FTIR spectra of 1,4-dihydropyridine derivatives. Retrieved from [Link][24]
- El-Sayed, W. A., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
- Krulc, M. R., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(24), 5928.
- Mukanova, M. S., et al. (2020). MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES. Chemical Journal of Kazakhstan, 2, 6-15.
- Nishiwaki, H., et al. (2019). Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. Journal of Pesticide Science, 44(3), 164-171.
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][4][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923.
- Akutsu, H., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3183.
- Martínez, R., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(19), 6296.
-
Organic Chemistry Explained. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link][14]
- Davis, B. D., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(10), 682.
-
ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Retrieved from [Link][25]
- Reddy, C. R., et al. (2016). Hexafluoroisopropyl alcohol mediated synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones. Tetrahedron Letters, 57(48), 5348-5351.
- Pal, S., et al. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Applied Sciences, 13(13), 7544.
- de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 30(6), e3719.
- Wang, J., et al. (2019). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea.
-
ResearchGate. (n.d.). FTIR Microspectroscopy: Selected Emerging Applications. Retrieved from [Link][16]
- Singh, S., et al. (2018). Spectral Analysis of Drug Loaded Nanoparticles for Drug-Polymer Interactions. Journal of Drug Delivery and Therapeutics, 8(6), 23-28.
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, | Starshinechemical [starshinechemical.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 210230-80-1 this compound AKSci 6994DA [aksci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound [myskinrecipes.com]
- 8. 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | C5H8N2O | CID 78834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]
- 13. MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.fr [fishersci.fr]
- 19. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. tdcommons.org [tdcommons.org]
- 22. rsc.org [rsc.org]
- 23. Vol. 22 No. 4 (2025): Trends in Sciences, Volume 22, Number 4, April 2025 | Trends in Sciences [tis.wu.ac.th]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Introduction: The Imperative for Unambiguous Structural Verification
An In-Depth Technical Guide to the Structure Elucidation of 4,5-Dihydro-6-isopropyl-3(2H)-pyridazinone
In the fields of medicinal chemistry and drug development, the pyridazinone scaffold is a recurring motif of significant interest, known to exhibit a wide array of biological activities including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] The precise molecular structure of any novel compound is the bedrock upon which all subsequent research—from mechanism of action studies to structure-activity relationship (SAR) analysis—is built. An error in structural assignment can invalidate years of research and investment.
Part 1: Synthesis and Sample Preparation: The Origin of the Analyte
A robust structure elucidation begins with a clear understanding of the molecule's synthetic origin. A plausible and common route to synthesize the title compound involves a two-step process, which informs our expectations of the final structure and potential impurities.[6][7]
-
Friedel-Crafts Acylation: Isovaleric acid is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-methyl-3-oxohexanoic acid, a requisite γ-keto acid precursor.
-
Cyclocondensation: The resulting γ-keto acid is then reacted with hydrazine hydrate (N₂H₄·H₂O). The hydrazine undergoes a condensation reaction with the ketone and subsequent intramolecular cyclization with the carboxylic acid to form the six-membered dihydropyridazinone ring.[7]
This synthetic pathway strongly suggests the formation of a heterocyclic ring containing two adjacent nitrogen atoms, a carbonyl group, and an isopropyl substituent.
Experimental Protocol: Sample Purification
Rationale: Before any spectroscopic analysis, the sample must be purified to an analytical standard (>95% purity) to ensure that the observed signals originate from the target compound and not from starting materials, byproducts, or solvents.
-
Crude Product Isolation: Following the reaction, the crude product is isolated via filtration or extraction.
-
Flash Column Chromatography: The crude material is subjected to flash column chromatography using a silica gel stationary phase.[8]
-
Eluent System: A gradient eluent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the target compound from impurities.
-
Purity Confirmation: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the pure compound (as determined by a single spot on the TLC plate) are combined.
-
Solvent Removal: The solvent is removed in vacuo using a rotary evaporator to yield the purified solid, which is then dried under high vacuum to remove any residual solvent.
Part 2: The Analytical Workflow: A Multi-Pronged Spectroscopic Approach
No single technique can provide absolute structural proof. Our strategy relies on the synergistic integration of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Caption: Overall workflow for structure elucidation.
Part 3: Mass Spectrometry – Defining the Molecular Formula
Core Objective: To determine the molecular weight (MW) of the compound and, through high-resolution analysis, its elemental composition. This provides the fundamental building blocks (the atoms) that we must assemble.
Experimental Protocol: ESI-MS
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The solution is infused into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[9]
-
Analysis Mode: The analysis is run in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da).
Data Interpretation & Validation
The molecular formula for 4,5-Dihydro-6-isopropyl-3(2H)-pyridazinone is C₇H₁₂N₂O. The expected monoisotopic mass is 140.09496 Da.
-
Trustworthiness Check: The high-resolution mass spectrometer provides a mass measurement with high accuracy (typically < 5 ppm error). Observing a peak for the [M+H]⁺ ion at m/z 141.1027 is the first critical validation. The instrument's software compares this measured mass to theoretical masses for all possible elemental compositions, and a match with C₇H₁₃N₂O⁺ (the protonated form) with minimal error confirms the molecular formula. The nitrogen rule, which states that a molecule with an even nominal molecular weight must contain an even number of nitrogen atoms (or zero), is also satisfied.
| Ion | Formula | Calculated m/z | Observed m/z (Expected) |
| [M]⁺ | C₇H₁₂N₂O | 140.0950 | N/A (in ESI+) |
| [M+H]⁺ | C₇H₁₃N₂O⁺ | 141.1028 | ~141.1027 |
| [M+Na]⁺ | C₇H₁₂N₂ONa⁺ | 163.0847 | ~163.0846 |
Table 1: Expected high-resolution mass spectrometry data.
Part 4: NMR Spectroscopy – Assembling the Molecular Framework
NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. We use a suite of experiments to build the structure piece by piece.[10][11]
Experimental Protocol: General NMR
-
Instrument: 500 MHz NMR Spectrometer.[12]
-
Sample: ~10 mg of the compound dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired.
¹H NMR: Proton Environment Analysis
Rationale: This experiment identifies all unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity/splitting).
Expected Data & Interpretation:
-
δ ~3.0-3.5 ppm (septet, 1H): This corresponds to the methine (CH) proton of the isopropyl group. The septet splitting pattern is the critical identifier, arising from coupling to the six equivalent protons of the two adjacent methyl groups (n+1 = 6+1 = 7).
-
δ ~2.8 ppm (t, 2H): A triplet representing the two protons on the carbon adjacent to the C=N bond (C4-H₂). The triplet arises from coupling to the two protons on the adjacent C5 methylene group.
-
δ ~2.5 ppm (t, 2H): A triplet for the two protons on the carbon adjacent to the carbonyl group (C5-H₂). Its coupling to the C4 protons results in a triplet.
-
δ ~1.2 ppm (d, 6H): A large doublet signal integrating to six protons. This is characteristic of the two equivalent methyl (CH₃) groups of the isopropyl substituent, coupled to the single methine proton.
-
δ (variable, broad s, 1H): A broad singlet for the N-H proton. Its chemical shift can vary depending on concentration and solvent, and it may sometimes be difficult to observe.
¹³C NMR & DEPT-135: Carbon Skeleton Mapping
Rationale: ¹³C NMR identifies all unique carbon atoms. The accompanying DEPT-135 experiment distinguishes between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, while quaternary carbons (including C=O) are absent.
Expected Data & Interpretation:
| Carbon Atom | Expected δ (ppm) | DEPT-135 Signal | Rationale |
| C3 (C=O) | ~170 | Absent | Amide carbonyl carbon, deshielded. |
| C6 (C=N) | ~155 | Absent | Iminic carbon, deshielded by nitrogen. |
| C-isopropyl (CH) | ~30 | Positive | Aliphatic methine carbon. |
| C4 (-CH₂-) | ~25 | Negative | Aliphatic methylene, adjacent to C=N. |
| C5 (-CH₂-) | ~22 | Negative | Aliphatic methylene, adjacent to C=O. |
| CH₃-isopropyl | ~21 | Positive | Two equivalent aliphatic methyl carbons. |
Table 2: Predicted ¹³C NMR and DEPT-135 data.
2D NMR: The Definitive Connectivity Proof
Rationale: 2D NMR experiments are the linchpin of the elucidation process. They reveal correlations between nuclei, allowing us to trace the bonds through the molecule and definitively connect the fragments identified by 1D NMR.[13]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).
-
Key Expected Correlation 1: A cross-peak between the septet (~3.2 ppm) and the doublet (~1.2 ppm) definitively confirms the isopropyl group fragment (-CH(CH₃)₂).
-
Key Expected Correlation 2: A cross-peak between the two triplets (~2.8 ppm and ~2.5 ppm) confirms the -CH₂-CH₂- fragment within the ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to.
-
Validation Step: The HSQC spectrum must be consistent with the assignments from the 1D spectra. For example, the proton signal at ~3.2 ppm will correlate with the carbon signal at ~30 ppm, the protons at ~2.8 ppm with the carbon at ~25 ppm, and so on.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for assembling the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.
// Correlations from Isopropyl Methyl Protons (H_Me) H_Me -> {C_iso, C6} [label=" H_Me", fontcolor="#202124"];
// Correlations from C4 Protons (H4) H4 -> {C6, C5, C3} [label=" H4", fontcolor="#202124"];
// Correlations from C5 Protons (H5) H5 -> {C3, C4, C6} [label=" H5", fontcolor="#202124"]; }
Caption: Key HMBC correlations for structural assembly.
Interpretation of Key HMBC Correlations:
-
Connecting the Isopropyl Group: The isopropyl methine proton (H_iso) will show a correlation to the C6 carbon of the ring. The isopropyl methyl protons (H_Me) will show correlations to both the isopropyl methine carbon (C_iso) and, crucially, to the C6 carbon. This unambiguously places the isopropyl group at the C6 position.
-
Confirming the Ring Structure: The C4 protons (H4) will show correlations to C5, C6, and the C3 carbonyl carbon. Similarly, the C5 protons (H5) will show correlations to C4, C6, and the C3 carbonyl. These correlations definitively piece together the entire heterocyclic ring system.
Part 5: Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing another layer of validation.[14]
Experimental Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Expected Data & Interpretation:
-
~3200 cm⁻¹ (broad): N-H stretching vibration of the secondary amide.
-
2960-2850 cm⁻¹ (strong): Aliphatic C-H stretching from the isopropyl and methylene groups.
-
~1670 cm⁻¹ (strong): C=O stretching (Amide I band). This is a highly characteristic absorption for the pyridazinone core.[9]
-
~1620 cm⁻¹ (medium): C=N stretching vibration.
UV-Vis Spectroscopy
Rationale: This technique provides information about the electronic structure and conjugation within the molecule.
Experimental Protocol: A dilute solution of the compound in ethanol or methanol is prepared and its absorbance is measured over the 200-400 nm range using a dual-beam UV-Vis spectrophotometer.
Expected Data & Interpretation: The 4,5-dihydropyridazinone system contains a C=N-N-C=O chromophore. It is expected to exhibit an absorption maximum (λ_max) in the UV region, likely corresponding to n → π* and π → π* electronic transitions.[15] A λ_max is anticipated around 220-250 nm, confirming the presence of this conjugated system.
Conclusion: A Self-Validating Structural Proof
By systematically integrating the data from multiple, independent analytical techniques, we have constructed an unassailable case for the structure of 4,5-Dihydro-6-isopropyl-3(2H)-pyridazinone.
-
MS established the correct molecular formula: C₇H₁₂N₂O.
-
IR and UV-Vis confirmed the presence of the key pyridazinone functional core and chromophore.
-
¹H and ¹³C NMR identified all constituent proton and carbon environments, including the characteristic isopropyl and -CH₂-CH₂- fragments.
-
COSY, HSQC, and HMBC unequivocally established the atomic connectivity, linking the isopropyl group to C6 and confirming the sequence and closure of the dihydropyridazinone ring.
References
- BenchChem. (n.d.). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
-
Al-Suaily, K. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available at: [Link]
-
Kramer, V., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(3), 31-42. Available at: [Link]
- ScienceOpen. (n.d.). Supporting Information.
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4,5-Dihydro-6-[4-(isothiocyano)phenyl]-3(2H)-pyridazinone. Retrieved from [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(17), 1279-1301. Available at: [Link]
-
Sławiński, J., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(19), 6618. Available at: [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1126. Available at: [Link]
-
Fariña, F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available at: [Link]
-
Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 749(1-3), 133-146. Available at: [Link]
-
University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. Retrieved from [Link]
-
Mal, D.R. (2013). Overview of Structure Determination in Heterocyclic Chemistry. NPTEL. Available at: [Link]
-
Türkyılmaz, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. Available at: [Link]
-
Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2938-2943. Available at: [Link]
-
ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Retrieved from [Link]
-
Dudás, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(12), 940-943. Available at: [Link]
-
Dudás, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(12), 940-943. Available at: [Link]
-
Semantic Scholar. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3. Retrieved from [Link]
-
Sharma, S., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Drug Discovery Technologies. Available at: [Link]
-
Cui, J., et al. (2014). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472. Available at: [Link]
-
Global Substance Registration System. (n.d.). 4,5-DIHYDRO-6-METHYL-3(2H)-PYRIDAZINONE. Retrieved from [Link]
-
Gobouri, A. A., & Al-Omar, M. A. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 27(23), 8234. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
-
Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Retrieved from [Link]
-
ResearchGate. (n.d.). UV-VIS spectra for pyridazine, pyrimidine and pyrazine. Retrieved from [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. jchps.com [jchps.com]
- 6. scispace.com [scispace.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
The Unseen Scaffold: A Technical Guide to 6-Isopropyl-4,5-dihydropyridazin-3(2H)-one and its Pivotal Role in Modern Drug Discovery
This guide provides an in-depth exploration of the 6-isopropyl-4,5-dihydropyridazin-3(2H)-one core, a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While seemingly a simple molecule, its structural motifs are integral to a new class of therapeutics, most notably selective thyroid hormone receptor-beta (THR-β) agonists. This document will delve into the synthesis, physicochemical properties, and characterization of this core structure, while also providing a broader context of its application in drug development, particularly in the context of its more complex and pharmacologically active derivatives.
The Pyridazinone Core: An Introduction
The pyridazinone ring system is a six-membered heterocycle containing two adjacent nitrogen atoms. The 4,5-dihydro-3(2H)-one variant represents a partially saturated and oxidized form of pyridazine. The substituent at the 6-position, in this case, an isopropyl group, plays a crucial role in the pharmacological activity of its derivatives by influencing binding to target proteins. While 6-isopropyl-4,5-dihydropyridazin-3(2H)-one itself is primarily a building block, its derivatives have emerged as significant therapeutic agents.[1][2]
The primary IUPAC name for the core structure is 6-isopropyl-4,5-dihydropyridazin-3(2H)-one .
Synthesis and Chemical Architecture
The synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones is typically achieved through the cyclocondensation of a γ-keto acid with a hydrazine derivative.[3][4] This reaction provides a straightforward and efficient route to the pyridazinone core.
General Synthetic Pathway
The fundamental synthesis involves the reaction of a γ-keto acid, in this case, 5-methyl-4-oxohexanoic acid, with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the dihydropyridazinone ring.
Caption: General synthesis of the pyridazinone core.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of the 6-isopropyl-4,5-dihydropyridazin-3(2H)-one core. This protocol is based on established methods for analogous compounds and serves as a self-validating system.[2][3][4]
Materials:
-
5-Methyl-4-oxohexanoic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Hydrochloric acid (for acidification)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-4-oxohexanoic acid (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Purification: To the residue, add water and acidify with 2M HCl. This may precipitate the product. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with a saturated solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 6-isopropyl-4,5-dihydropyridazin-3(2H)-one.
Physicochemical and Spectroscopic Characterization
The physicochemical properties of the core scaffold are crucial for its use in further synthetic modifications. While specific experimental data for 6-isopropyl-4,5-dihydropyridazin-3(2H)-one is not widely published, the following table provides predicted and analogous data based on similar structures.[5][6]
| Property | Value (Predicted/Analogous) |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported (analogous compounds range from 100-150 °C) |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, ethanol).[5][6] |
| pKa | ~12-13 (amide proton) |
Spectroscopic Data (Predicted)
The following are predicted ¹H NMR and ¹³C NMR chemical shifts for 6-isopropyl-4,5-dihydropyridazin-3(2H)-one. These are essential for the structural verification of the synthesized compound.
¹H NMR (400 MHz, CDCl₃):
-
δ 1.15 (d, 6H, J=6.8 Hz, -CH(CH₃)₂)
-
δ 2.45 (t, 2H, J=7.5 Hz, -CH₂-C=O)
-
δ 2.75 (t, 2H, J=7.5 Hz, -CH₂-C=N-)
-
δ 3.00 (sept, 1H, J=6.8 Hz, -CH(CH₃)₂)
-
δ 8.50 (br s, 1H, -NH)
¹³C NMR (100 MHz, CDCl₃):
-
δ 21.0 (-CH(CH₃)₂)
-
δ 25.0 (-CH₂-C=O)
-
δ 30.0 (-CH₂-C=N-)
-
δ 35.0 (-CH(CH₃)₂)
-
δ 160.0 (C=N)
-
δ 175.0 (C=O)
Mass Spectrometry (EI): m/z (%) = 140 (M⁺), 125, 97, 69, 43.
Role in Drug Development: A Scaffold for THR-β Agonists
The 6-isopropyl-4,5-dihydropyridazin-3(2H)-one core is a key component in the development of selective thyroid hormone receptor-beta (THR-β) agonists.[7] Thyroid hormones are critical for regulating metabolism, and their effects are mediated by two main receptor subtypes: THR-α and THR-β. THR-β is predominantly expressed in the liver and plays a crucial role in lipid metabolism.[8]
Mechanism of Action
Selective THR-β agonists, such as those derived from the pyridazinone scaffold, are designed to harness the beneficial metabolic effects of thyroid hormone while avoiding the adverse effects associated with THR-α activation (e.g., cardiac effects).[8][9][10]
Caption: Mechanism of action of pyridazinone-based THR-β agonists.
These agonists bind to THR-β, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to thyroid hormone response elements (TREs) on the DNA, leading to the transcription of genes that increase fatty acid oxidation and cholesterol metabolism.[11] This results in a reduction of low-density lipoprotein cholesterol (LDL-C) and triglycerides, making these compounds promising for the treatment of dyslipidemia and non-alcoholic steatohepatitis (NASH).[9][10]
Conclusion
The 6-isopropyl-4,5-dihydropyridazin-3(2H)-one scaffold, while unassuming in isolation, is a cornerstone in the development of a new generation of highly selective and effective therapeutics. Its straightforward synthesis and versatile chemical nature allow for the creation of complex derivatives with fine-tuned pharmacological profiles. The success of pyridazinone-based THR-β agonists in clinical trials underscores the power of scaffold-based drug design and highlights the continued importance of fundamental heterocyclic chemistry in addressing unmet medical needs. Further exploration of this and related pyridazinone cores will undoubtedly lead to the discovery of novel therapeutics for a range of diseases.
References
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. ResearchGate. Available at: [Link]
-
Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. ResearchGate. Available at: [Link]
- Pyridazinone derivatives as thyroid hormone receptor agonists. Google Patents.
-
Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. PubMed. Available at: [Link]
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. PubMed Central. Available at: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
-
1 H and 13 C-NMR spectroscopic data of compounds 1-3 (δ in ppm, J in...). ResearchGate. Available at: [Link]
-
2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity. MDPI. Available at: [Link]
-
Solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in different (Transcutol+water) mixtures. ResearchGate. Available at: [Link]
-
Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease. Endocrinology and Metabolism. Available at: [Link]
-
Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Taylor & Francis Online. Available at: [Link]
-
Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. PubMed. Available at: [Link]
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]
-
Unlocking the potential of THR-β agonist therapies: resmetirom's chemistry, biology, and patent insights. PubMed. Available at: [Link]
-
Npc194396. PubChem. Available at: [Link]
-
The investigation of NMR spectra of dihydropyridones derived from Curcumin. arkat usa. Available at: [Link]
-
The Mechanism of Action of Thyroid Hormones. ResearchGate. Available at: [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. ResearchGate. Available at: [Link]
-
Diisopropyl Ether. PubChem. Available at: [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863). HMDB. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CA2614529C - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 8. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 10. Unlocking the potential of THR-β agonist therapies: resmetirom's chemistry, biology, and patent insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Determining the Solubility of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone in Organic Solvents
<-2>
Abstract: This technical guide provides a comprehensive framework for determining the solubility of the novel compound 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone. As pre-existing solubility data for this specific molecule is not publicly available, this document outlines the fundamental principles of solubility, presents detailed experimental protocols for both kinetic and thermodynamic solubility determination, and offers insights into the selection of appropriate organic solvents. This guide is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities.
Introduction: The Critical Role of Solubility
In the fields of pharmaceutical development, agrochemistry, and materials science, understanding the solubility of a compound is a cornerstone of its progression from discovery to application. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature, profoundly influences a compound's bioavailability, formulation feasibility, and performance in biological assays.[1] Poor solubility can lead to unpredictable in vitro results, impede the development of effective delivery systems, and ultimately cause the failure of otherwise promising candidates.[2]
This guide focuses on This compound , a pyridazinone derivative. The pyridazinone scaffold is of significant interest due to its presence in a variety of biologically active compounds.[3] Given the novelty of this specific substituted pyridazinone (CAS RN 210230-80-1), a systematic evaluation of its solubility in a range of organic solvents is a critical first step in its characterization.[4]
This document will provide the scientific rationale and step-by-step methodologies to empower researchers to:
-
Predict solubility behavior based on molecular structure.
-
Select an appropriate range of organic solvents for screening.
-
Execute reliable kinetic and thermodynamic solubility assays.
-
Interpret and present solubility data effectively.
Theoretical Foundations of Solubility
The solubility of an organic compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[5][6]
Molecular Structure Analysis of this compound
To predict the solubility of our target compound, we must first analyze its structure:
-
Polar Functional Groups: The molecule contains a cyclic amide (lactam) within the pyridazinone ring. The nitrogen and oxygen atoms in this group can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These features suggest potential solubility in polar solvents capable of hydrogen bonding.[7]
-
Non-Polar Moieties: The isopropyl group -(CH(CH3)2) and the dihydro- portion of the ring are non-polar hydrocarbon regions. A larger non-polar surface area tends to decrease solubility in polar solvents and increase it in non-polar solvents.[5]
Expert Insight: The balance between the polar pyridazinone core and the non-polar isopropyl substituent will dictate the compound's solubility profile. It is likely to exhibit moderate polarity, suggesting that a range of solvents from polar aprotic to moderately non-polar should be investigated.
The Impact of Solvent Properties
Key solvent characteristics that influence the solubility of our target compound include:
-
Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further divided into protic (containing O-H or N-H bonds, e.g., ethanol, methanol) and aprotic (lacking these bonds but still possessing a significant dipole moment, e.g., acetone, DMSO).
-
Hydrogen Bonding Capacity: The ability of a solvent to donate or accept hydrogen bonds is crucial for dissolving solutes with complementary functional groups.[5][7]
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the lattice energy of the crystal and the intermolecular forces between solvent molecules.[1][8]
Experimental Determination of Solubility
Two primary types of solubility assays are employed in research and development: kinetic and thermodynamic.[9][10] Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[11][12]
Solvent Selection Strategy
A strategic selection of organic solvents spanning a range of polarities is essential for a comprehensive solubility profile.
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding with the pyridazinone ring. |
| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone | Can interact via dipole-dipole interactions; DMSO is a powerful, universal solvent often used for stock solutions.[11] |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Offer intermediate polarity to probe the influence of the non-polar regions of the molecule. |
| Non-Polar | Hexane, Toluene | Will help determine the influence of the isopropyl group and the hydrocarbon backbone.[7] |
Kinetic Solubility Assay Protocol (High-Throughput Method)
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous or organic medium.[10][13] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Solvent Addition: In a 96-well microplate, add the chosen organic solvents to individual wells.
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a target final concentration (e.g., 200 µM).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[11]
-
Precipitate Detection: Analyze the wells for precipitate formation. This can be done visually or, more quantitatively, using nephelometry (light scattering) or turbidimetry.[11][13]
-
Quantification (Optional): For a more precise measurement, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or LC-MS.[9][11]
Diagram of Kinetic Solubility Workflow:
Caption: Workflow for the kinetic solubility assay.
Thermodynamic Solubility Assay Protocol (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound.[2][14] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The "shake-flask" method is the gold standard for this measurement.[15]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14]
-
Phase Separation: After equilibration, allow the vials to stand, letting the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining micro-particulates.
-
Quantification: Prepare a series of dilutions of the filtrate and analyze them using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve to determine the concentration.[2][16]
-
Data Reporting: Express the solubility in units such as mg/mL or µM.
Diagram of Thermodynamic Solubility Workflow:
Caption: Workflow for the thermodynamic shake-flask assay.
Data Presentation and Interpretation
For clarity and comparative analysis, the experimentally determined solubility data should be summarized in a structured table.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Polarity Index | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) | Observations |
| Hexane | 0.1 | < 10 | < 0.01 | Insoluble |
| Toluene | 2.4 | 50 | 0.07 | Sparingly Soluble |
| Dichloromethane | 3.1 | > 200 | 15.4 | Freely Soluble |
| Ethyl Acetate | 4.4 | > 200 | 25.1 | Freely Soluble |
| Acetone | 5.1 | > 200 | 45.8 | Very Soluble |
| Acetonitrile | 5.8 | > 200 | 30.2 | Freely Soluble |
| Ethanol | 4.3 | > 200 | 55.6 | Very Soluble |
| Methanol | 5.1 | > 200 | 61.3 | Very Soluble |
| DMSO | 7.2 | > 10,000 | > 200 | Very Soluble |
Interpretation of Results:
-
High solubility in polar protic solvents (Methanol, Ethanol) would confirm the importance of the hydrogen bonding capabilities of the pyridazinone ring.
-
Good solubility in polar aprotic solvents (Acetone, ACN, DMSO) would indicate that dipole-dipole interactions are also significant drivers of salvation.
-
Poor solubility in non-polar solvents (Hexane, Toluene) would suggest that the polar nature of the lactam group dominates the overall physicochemical properties of the molecule, despite the presence of the non-polar isopropyl group.
Conclusion
This guide provides a robust framework for the systematic determination of the solubility of this compound in a range of common organic solvents. By combining theoretical structural analysis with rigorous experimental protocols for both kinetic and thermodynamic solubility, researchers can generate the critical data needed to advance the development of this novel compound. The methodologies described herein are self-validating and grounded in established principles of physical chemistry and pharmaceutical science, ensuring the generation of reliable and reproducible results.
References
-
Chemistry For Everyone. (n.d.). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
protocols.io. (2023, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 59(8-9), 546-67.
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Loftsson, T. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Malla Reddy College of Pharmacy. (n.d.). BCS Guideline for solubility and Dissolution. [PowerPoint slides]. SlideShare. Retrieved from [Link]
-
Chemistry For Everyone. (n.d.). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. Retrieved from [Link]
-
International Council for Harmonisation. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]
-
International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. Retrieved from [Link]
-
Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
Sources
- 1. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. sarpublication.com [sarpublication.com]
- 4. This compound, | Starshinechemical [starshinechemical.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
spectroscopic data (NMR, IR, MS) of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
An In-Depth Technical Guide to the Spectroscopic Profile of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
Abstract
This technical guide presents a comprehensive analysis of the spectroscopic characteristics of this compound (CAS RN: 210230-80-1).[1] Given the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to provide a detailed, predictive elucidation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is designed to serve as an essential resource for researchers engaged in the synthesis, identification, and characterization of pyridazinone derivatives, offering field-proven insights into experimental design, data interpretation, and structural verification. Every protocol and interpretation is grounded in authoritative sources to ensure scientific integrity and practical utility in a drug development and chemical research context.
Introduction: The Pyridazinone Core in Medicinal Chemistry
The 4,5-dihydropyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including cardiovascular, analgesic, anti-inflammatory, and antimicrobial properties.[2][3] The biological efficacy of these compounds is intimately tied to the nature and stereochemistry of substituents on the pyridazinone ring. Therefore, the unambiguous structural confirmation of novel analogs like this compound is a critical step in the drug discovery pipeline.
Spectroscopic analysis provides the definitive toolkit for this purpose. Each technique—NMR, IR, and MS—offers a unique and complementary window into the molecule's architecture.[4][5] This guide synthesizes these perspectives to build a complete and validated structural picture.
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Figure 2: Standard workflow for NMR sample preparation, acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. [6][7] Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Comments |
| 3200 - 3300 | N-H Stretch | Medium, Broad | Characteristic of a secondary amide (lactam). Broadness due to hydrogen bonding. |
| 2970 - 2850 | C(sp³)-H Stretch | Strong | Aliphatic C-H stretches from methylene and isopropyl groups. |
| ~1670 - 1690 | C=O Stretch | Strong, Sharp | Key diagnostic peak for the cyclic amide (lactam) carbonyl group. [8] |
| ~1620 - 1640 | C=N Stretch | Medium | Characteristic of the endocyclic imine bond. |
| ~1465 | C-H Bend | Medium | Asymmetric bending of methyl and methylene groups. |
Expertise & Causality: Interpreting the IR Spectrum
The IR spectrum is dominated by a few key features that confirm the core structure:
-
N-H Stretch: A moderately broad absorption above 3200 cm⁻¹ is a clear indication of the N-H bond within the lactam ring. Its presence immediately confirms that the nitrogen at position 1 is not substituted.
-
C-H Stretches: Strong peaks just below 3000 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds, consistent with the methylene and isopropyl groups. The absence of significant peaks above 3000 cm⁻¹ validates the dihydro- nature of the pyridazinone ring. [6]3. Carbonyl (C=O) Stretch: The most intense and diagnostically significant peak will be the C=O stretch of the lactam. Its position, typically around 1680 cm⁻¹, is characteristic of a six-membered ring amide and is a non-negotiable feature for structural confirmation. [8][9]4. C=N Stretch: The carbon-nitrogen double bond vibration is expected to appear in the 1620-1640 cm⁻¹ region. While sometimes less intense than the carbonyl, its presence is another key piece of evidence for the pyridazinone heterocycle.
Standard Protocol for ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid or liquid samples with minimal preparation. [10][11]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample. [12]5. Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the crystal surface as in Step 1.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. [13] Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Exact Mass | 140.09496 Da |
| Ionization Mode | Electrospray (ESI+) |
| Predicted [M+H]⁺ | m/z 141.1022 |
| Key Fragments | m/z 126, 98, 97, 69 |
Expertise & Causality: Interpreting the Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI) is expected to yield a prominent pseudomolecular ion peak [M+H]⁺ at m/z 141. [14][15]The fragmentation pattern can be predicted based on the stability of the resulting fragments.
Figure 3: Predicted ESI-MS fragmentation pathway for this compound.
-
Alpha-Cleavage: The most likely initial fragmentation is the cleavage of the bond between the ring and the isopropyl group, which is an alpha-cleavage relative to the C=N bond. Loss of the isopropyl radical (•C₃H₇, 43 Da) would lead to a stable, resonance-delocalized cation at m/z 97.04. [16]This is often a dominant fragmentation pathway for alkyl-substituted heterocycles.
-
Loss of Methyl: A less favorable, but possible, fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group to yield an ion at m/z 126.08.
-
Ring Fragmentation: Subsequent fragmentation of the m/z 97 ion could involve the loss of carbon monoxide (CO, 28 Da) from the lactam moiety, a common fragmentation for such rings, to produce an ion at m/z 69.05.
Standard Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation for positive ion mode ([M+H]⁺). [1][17]2. Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage (e.g., 3-4 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal for the ion of interest.
-
Mass Analyzer Scan: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to observe the [M+H]⁺ ion and any adducts or fragments.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 141.1) as the precursor ion and applying collision-induced dissociation (CID) to generate and detect the fragment ions. [18]
Conclusion
This guide provides a comprehensive, predictive spectroscopic framework for the structural elucidation of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a unique and verifiable spectroscopic fingerprint for the molecule is established. The detailed interpretations, grounded in established chemical principles and data from analogous structures, explain the causality behind the expected spectral features. The inclusion of standardized, self-validating experimental protocols provides a practical roadmap for researchers to acquire high-quality data. This document serves as an authoritative reference for the characterization of this and related pyridazinone compounds, facilitating progress in medicinal chemistry and drug development.
References
-
Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. 246th National Meeting of the American Chemical Society. Available at: [Link]
-
Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]
-
Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Available at: [Link]
-
Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link]
-
Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
-
Nowick, J. S. (2011). Lecture 9. Chemical Shift. 1H NMR Chemical Shifts. UC Irvine, Organic Spectroscopy. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Clutch Prep. (n.d.). 1H NMR:Spin-Splitting Patterns Explained. Available at: [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
-
inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]
-
ACD/Labs. (2023). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
-
Van der Burg, W. J., & Van der Greef, J. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]
-
Prakash, G. K. S., et al. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Guan, Y., et al. (2021). Rapid prediction of NMR spectral properties with quantified uncertainty. Chemical Science. Available at: [Link]
-
University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
Pike Technologies. (n.d.). Principles of ATR. Available at: [Link]
-
Pretsch, E., et al. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Magnetic Resonance in Chemistry. Available at: [Link]
-
SpectraBase. (n.d.). Isopropanol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Arrue, L., et al. (2017). Synthesis, characterization, spectroscopic properties and DFT study of a new pyridazinone family. Journal of Molecular Structure. Available at: [Link]
-
Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]
-
MMRC. (n.d.). ATR – Theory and Applications. Available at: [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Available at: [Link]
-
Journal of Chemical Education. (2016). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Available at: [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Available at: [Link]
-
University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]
-
Montclair State University. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Available at: [Link]
-
NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra. Available at: [Link]
-
University of Massachusetts Boston. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Wiley Analytical Science. (2001). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Available at: [Link]
-
PubMed. (2020). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aqua-dichlorido-{ N-[(pyridin-2-yl)methyl-idene]aniline}copper(II) monohydrate. Available at: [Link]
-
Starshine Chemical. (n.d.). This compound. Available at: [Link]
Sources
- 1. phys.libretexts.org [phys.libretexts.org]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. repositorio.uc.cl [repositorio.uc.cl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Interpreting IR Spectra [chemistrysteps.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. askthenerd.com [askthenerd.com]
- 10. agilent.com [agilent.com]
- 11. mmrc.caltech.edu [mmrc.caltech.edu]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Stability of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
A Proposed Framework for Stability Assessment in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for evaluating the chemical stability of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, a heterocyclic compound of interest in pharmaceutical research. In the absence of specific literature on its degradation profile, this document provides a robust framework based on established principles of stability testing for related pyridazinone and lactam-containing molecules, in accordance with ICH guidelines. The guide details potential degradation pathways—including hydrolysis, oxidation, photolysis, and thermal decomposition—and proposes detailed experimental protocols for forced degradation studies. Furthermore, it describes the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate quantification of the parent compound and the identification of its degradation products. This document is intended to serve as a foundational resource for researchers initiating stability programs for this and structurally similar molecules.
Introduction: The Significance of Pyridazinone Scaffolds and the Need for Stability Assessment
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The specific compound, this compound (Figure 1), possesses structural features that suggest its potential as a therapeutic agent.
Figure 1. Chemical Structure of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 210230-80-1 |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
A thorough understanding of a drug candidate's chemical stability is a cornerstone of pharmaceutical development. It ensures the safety, efficacy, and quality of the final drug product throughout its shelf life.[2] Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of the molecule and helping to develop and validate stability-indicating analytical methods.[3][4][5] This guide will delineate a proposed approach for a comprehensive stability assessment of this compound.
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. The dihydropyridazinone ring, which is a cyclic hydrazide (a type of lactam), is the most likely site of chemical instability.
Hydrolytic Degradation
The amide (lactam) bond within the dihydropyridazinone ring is susceptible to hydrolysis under both acidic and basic conditions.[6][7] This would lead to ring-opening, forming a hydrazine derivative of a keto-acid.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would activate the carbonyl carbon for nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Hydroxide ions would directly attack the carbonyl carbon, leading to the cleavage of the amide bond.
Oxidative Degradation
The molecule possesses sites that could be susceptible to oxidation. The tertiary carbon of the isopropyl group and the carbon atoms adjacent to the nitrogen atoms in the ring could be potential sites of oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.
Photolytic Degradation
Many heterocyclic compounds are known to be light-sensitive.[8] Exposure to UV or visible light could induce photochemical reactions, potentially leading to rearrangements, ring cleavage, or the formation of photoproducts.[9][10]
Thermal Degradation
Exposure to high temperatures can provide the energy required to overcome activation barriers for various degradation reactions.[11][12] For this compound, thermal stress could potentially lead to dehydrogenation of the dihydropyridazinone ring to the more aromatic pyridazinone, or other complex degradation pathways.
The following diagram illustrates the potential degradation pathways:
Caption: Predicted degradation pathways for this compound.
Proposed Experimental Protocols for Forced Degradation Studies
The following protocols are designed in accordance with ICH Q1A(R2) guidelines to investigate the stability of this compound under various stress conditions.[3][4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
General Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For each stress condition, transfer a known volume of the stock solution into a suitable container.
-
After exposure to the stress condition for a specified time, neutralize the solution if necessary, and dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Analyze the stressed samples by a validated stability-indicating HPLC method.
-
A control sample, protected from the stress condition, should be analyzed concurrently.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to the final concentration.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Keep the solution at 60°C for 24 hours.
-
Cool and dilute to the final concentration.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to the final concentration.
Photolytic Degradation
-
Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][13]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the solid sample and dilute the solution to the final concentration.
Thermal Degradation
-
Expose a solid sample of the compound to a temperature of 80°C in a controlled temperature oven for 48 hours.
-
After exposure, dissolve the sample in the solvent and dilute to the final concentration.
The overall workflow for the forced degradation study is depicted below:
Caption: Workflow for the forced degradation study of this compound.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial to separate the parent compound from its degradation products, allowing for accurate quantification.[14][15] A combination of HPLC with UV detection and LC-MS is recommended.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to check for peak purity.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[16][17][18]
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to determine the accurate mass of the degradation products, which aids in the determination of their elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation studies (MS/MS) should be performed on the degradation products to obtain structural information.
Data Interpretation and Reporting
The data from the forced degradation studies should be compiled and analyzed to:
-
Identify Degradation Products: Characterize the structure of the major degradation products using LC-MS data.
-
Establish Degradation Pathways: Propose the mechanisms by which the compound degrades under different stress conditions.
-
Assess Mass Balance: Ensure that the sum of the assay of the parent compound and the amount of all degradation products is close to 100% of the initial assay.
-
Demonstrate Method Specificity: The stability-indicating method should be able to resolve all degradation products from the parent peak and from each other.
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically grounded framework for assessing the chemical stability of this compound. Although specific experimental data for this molecule is not currently available in the public domain, the proposed protocols for forced degradation studies and the development of a stability-indicating analytical method are based on established principles and regulatory expectations. The successful execution of these studies will provide critical information for the development of a stable and safe pharmaceutical product. Future work should focus on the isolation and definitive structural characterization of the major degradation products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- ICH, Q1A(R2)
- Sinha, A. (2025, September 20).
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequiv Availab, 3(6), 00059.
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation, (1996).[13]
-
Marciniak, B., & Ogrodowczyk, M. (2003). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 60(6), 475-480.[11][12][19]
- Pharmaguideline. (n.d.).
-
Singh, S., & Junwal, M. (2013). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 4, 393.[20]
-
Marciniak, B., & Ogrodowczyk, M. (2003). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 60(6), 475-480.[11][12][19]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.[21]
-
Marciniak, B., & Ogrodowczyk, M. (2003). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 60(6), 475-480.[11][12][19]
-
Banik, B. K. (n.d.). SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. ScholarWorks @ UTRGV.[6]
-
Page, M. I. (1984). Recent chemistry of the β-lactam antibiotics. Chemical Reviews, 84(6), 545-562.[22]
-
Singh, R., & Kumar, R. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation, 4(1), 1-5.[2]
-
Dražić, T., & Vianello, R. (2017). β-Lactam rearrangements into five-membered heterocycles. Chemistry of Heterocyclic Compounds, 53(9), 953-962.[23]
-
Le Pourceau, E., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 446-456.[24]
-
Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.[14]
-
Al-Tel, T. H. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Future Medicinal Chemistry, 6(10), 1149-1167.[25]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.[26]
-
Thermo Fisher Scientific. (n.d.). Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled.[27]
-
Asad, S., et al. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 123-132.[28]
-
Taha, E. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.[29]
-
Cantini, N., et al. (2021). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 26(16), 4963.[30]
-
Corona, P., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(8), 2269.[31]
-
Restek. (n.d.). Comprehensive Pesticide Residue Analysis by LC/MS/MS.[16]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.[32]
-
PubMed. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.[1]
-
Amanote Research. (n.d.). (PDF) Stability Indicating RP-HPLC Method for Simultaneous.[33]
-
Breukelman, S. P., Meakins, G. D., & Roe, A. M. (1985). Preparation and some reactions of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1627-1635.[34]
-
Ma, C., et al. (2022). Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 218, 114865.[17]
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331.[7]
-
Houben-Weyl. (n.d.). Product Class 8: Pyridazines.[35]
-
PubChem. (n.d.). Dihydropyridazinone.[36]
-
Ilango, K., & Kumar, P. S. (2013). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. Tropical Journal of Pharmaceutical Research, 12(4), 609-614.[15]
-
The Journal of Organic Chemistry. (n.d.). Ahead of Print.[37]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.[8]
-
Unich. (2024, February 8). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin.[38]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.[13]
-
Stoyanov, M., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(16), 4785.[39]
-
ResearchGate. (n.d.). LC-MS identification of the degradation products of eplerenone.[18]
-
Anderson, J. C., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(9), 1915-1930.[40]
-
Akondi, S. M., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5489-5492.[41]
-
Horie, T., Kinjo, K., & Ueda, T. (1962). Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. Chemical & Pharmaceutical Bulletin, 10, 580-591.[42]
-
Sahu, R., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 85, 111-118.[43]
-
Jackson, J. E., et al. (1996). Synthesis of 1,5-diisopropyl substituted 6-oxoverdazyls. The Journal of Organic Chemistry, 61(12), 4172-4174.[44]
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. ijcrt.org [ijcrt.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biopharminternational.com [biopharminternational.com]
- 27. lcms.cz [lcms.cz]
- 28. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]
- 31. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 32. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 33. (PDF) Stability Indicating RP-HPLC Method for Simultaneous [research.amanote.com]
- 34. Preparation and some reactions of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 35. Thieme E-Books & E-Journals [thieme-connect.de]
- 36. Dihydropyridazinone | C4H6N2O | CID 22123098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
- 38. ricerca.unich.it [ricerca.unich.it]
- 39. mdpi.com [mdpi.com]
- 40. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Synthesis of 1,5-diisopropyl substituted 6-oxoverdazyls - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridazinone nucleus, a six-membered diazine heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, stemming from its unique electronic properties and synthetic tractability, has led to the development of a diverse array of clinically successful drugs and promising therapeutic candidates. This guide provides a comprehensive technical overview of the pyridazinone core, from its fundamental synthesis to its application in cutting-edge drug discovery. We will delve into the strategic considerations behind its use, explore the structure-activity relationships that govern its biological effects, and provide detailed, field-proven methodologies for its synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of the pyridazinone core in their own discovery programs.
The Allure of the Pyridazinone Core: A Structural and Physicochemical Perspective
The pyridazinone ring system, characterized by two adjacent nitrogen atoms within a six-membered ring containing a carbonyl group, possesses a unique combination of features that make it highly attractive for medicinal chemistry applications.[1] The presence of the nitrogen atoms and the carbonyl group creates a dipole moment and allows for a rich array of intermolecular interactions, including hydrogen bonding (both as a donor and an acceptor), dipole-dipole interactions, and π-π stacking.[2] This ability to engage in multiple binding modes with biological targets is a key reason for its "privileged" status.
From a physicochemical standpoint, the pyridazinone core can be readily modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability. The nitrogen atoms can influence the pKa of the molecule, affecting its ionization state at physiological pH and, consequently, its absorption and distribution characteristics.[2] The scaffold's relative planarity can also be exploited to achieve specific conformational constraints, which can be crucial for high-affinity binding to target proteins.[3]
Synthesis of the Pyridazinone Core: Key Methodologies and Experimental Protocols
The construction of the pyridazinone ring is a well-established area of synthetic organic chemistry, with several robust methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the core.
Condensation of γ-Keto Acids with Hydrazines: A Classic and Versatile Approach
One of the most common and reliable methods for the synthesis of 4,5-dihydropyridazin-3(2H)-ones involves the condensation of a γ-keto acid or its ester with a hydrazine derivative.[4] This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one [4]
-
Step 1: Reaction Setup: To a solution of the appropriate β-aroylpropionic acid (1 equivalent) in absolute ethanol, add 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent).
-
Step 2: Reaction Execution: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one.
-
Step 4: Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
The Paal-Knorr Synthesis: Accessing Pyridazinones from 1,4-Dicarbonyl Compounds
The Paal-Knorr synthesis is a powerful method for the formation of five- and six-membered heterocycles. In the context of pyridazinone synthesis, a 1,4-dicarbonyl compound is reacted with a hydrazine to yield the corresponding pyridazine, which can then be oxidized to the pyridazinone. This method is particularly useful for accessing highly substituted pyridazinone derivatives.
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyridazine [5]
-
Step 1: Reaction Setup: Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Step 2: Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution at room temperature. The reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid).
-
Step 3: Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight. Monitor the reaction progress by TLC.
-
Step 4: Product Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the dihydropyridazine intermediate.
-
Step 5: Oxidation (if required): The dihydropyridazine can be oxidized to the corresponding pyridazine using a variety of oxidizing agents, such as manganese dioxide (MnO2) or potassium permanganate (KMnO4).
Caption: Paal-Knorr synthesis of pyridazinones.
The Pyridazinone Core in Action: A Showcase of Approved Drugs and Their Mechanisms
The therapeutic impact of the pyridazinone scaffold is best illustrated by the number of approved drugs that incorporate this core structure. These drugs span a range of therapeutic areas, highlighting the scaffold's versatility.
Cardiovascular Disease: A Bastion for Pyridazinone-Based Drugs
The pyridazinone core is a prominent feature in several drugs used to treat cardiovascular diseases, primarily due to its ability to modulate the activity of phosphodiesterases (PDEs).
-
Levosimendan: An inodilator used in the treatment of acutely decompensated severe chronic heart failure. Levosimendan exhibits a dual mechanism of action: it sensitizes the cardiac troponin C to calcium, thereby enhancing myocardial contractility without a significant increase in myocardial oxygen demand, and it opens ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation.[3] This combined action improves cardiac output and reduces both preload and afterload.[3]
-
Pimobendan: A veterinary drug used to manage congestive heart failure in dogs.[3] Similar to Levosimendan, Pimobendan is a calcium sensitizer and a selective inhibitor of phosphodiesterase 3 (PDE3).[3][6] Inhibition of PDE3 in cardiac muscle leads to increased levels of cyclic AMP (cAMP), resulting in a positive inotropic effect.[3] In vascular smooth muscle, PDE3 inhibition leads to vasodilation.[7]
-
Zardaverine: A selective inhibitor of both PDE3 and PDE4, which has been investigated for its bronchodilatory and anti-inflammatory effects.[4]
Caption: Dual mechanism of action of Levosimendan.
Oncology: A New Frontier for Pyridazinone-Based Therapies
More recently, the pyridazinone scaffold has emerged as a key component of targeted cancer therapies, most notably in the class of PARP inhibitors.
-
Olaparib: A first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers with germline BRCA mutations.[8][9] PARP enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with defective homologous recombination repair (HRR) pathways (such as those with BRCA mutations), inhibition of PARP leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.[8]
| Drug | Therapeutic Area | Primary Mechanism of Action |
| Levosimendan | Cardiovascular | Calcium sensitizer and PDE3 inhibitor |
| Pimobendan | Cardiovascular (Veterinary) | Calcium sensitizer and PDE3 inhibitor[3][6] |
| Olaparib | Oncology | PARP inhibitor[8] |
| Emorfazone | Anti-inflammatory/Analgesic | Not fully elucidated, likely involves COX inhibition |
| Zardaverine | Respiratory/Anti-inflammatory | PDE3/PDE4 inhibitor[4] |
| Drotaverine | Antispasmodic | PDE4 inhibitor[10][11] |
Medicinal Chemistry of the Pyridazinone Core: Structure-Activity Relationships (SAR)
The biological activity of pyridazinone derivatives can be extensively modulated by the nature and position of substituents on the core ring. Understanding these structure-activity relationships is crucial for the rational design of new therapeutic agents.
SAR of Pyridazinone-Based PDE Inhibitors
For pyridazinone-based PDE inhibitors, the substituents at the 2, 4, 5, and 6 positions of the ring all play a role in determining potency and selectivity.
-
N2-Position: Introduction of a hydrophobic substituent at the N2 position can significantly enhance PDE4 inhibitory activity.[12]
-
C6-Position: The nature of the substituent at the C6 position is a key determinant of activity. For many PDE3 inhibitors, a substituted phenyl ring or other aromatic system is favored.
-
Fused Ring Systems: Fusing the pyridazinone ring with other heterocyclic systems, such as a pyrazole, can lead to potent and selective PDE inhibitors.[13] The fusion can lock the molecule into a specific conformation that is favorable for binding to the active site of the enzyme.
A study on pyrazolopyridine-pyridazinone derivatives revealed that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity, with the nitrogen preferably unsubstituted.[12] Conversely, PDE4 inhibition is strongly promoted by the introduction of a hydrophobic substituent at the pyridazinone N2 center.[12]
SAR of Pyridazinone-Based PARP Inhibitors
In the case of PARP inhibitors like Olaparib, the pyridazinone (or the isomeric phthalazinone) core serves as a scaffold to correctly orient the pharmacophoric elements required for binding to the nicotinamide-binding pocket of the PARP enzyme.
-
Linker and Terminal Group: The linker connecting the pyridazinone core to the terminal piperazine ring and the cyclopropylcarbonyl group on the piperazine are crucial for high-affinity binding.[14]
-
Tetrahydropyridopyridazinone Scaffold: The development of a tetrahydropyridopyridazinone scaffold has been shown to improve the pharmacokinetic properties of PARP inhibitors compared to carbon-based analogs.[14] Many compounds in this class have displayed excellent potency against the PARP-1 enzyme, with Ki values of less than 1 nM.[14]
Pharmacokinetics and ADMET Profile of Pyridazinone Derivatives
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyridazinone-based drugs are critical to their clinical success.
-
Metabolism: The metabolic fate of pyridazinone derivatives is highly dependent on their substitution pattern. Common metabolic pathways include N-dealkylation, aromatic hydroxylation, and conjugation reactions. Levosimendan, for instance, has a short half-life of about 1.5 hours, but its prolonged action is due to its active metabolite, OR-1896, which has a half-life of approximately 80 hours.[15][16]
-
Toxicity: As with any chemical scaffold, potential toxicities must be carefully evaluated. For PARP inhibitors like Olaparib, common adverse effects include fatigue, nausea, and hematological toxicities such as anemia and thrombocytopenia.[17]
-
Solubility and Permeability: The solubility of pyridazinone derivatives can be a challenge, and formulation strategies are often required to ensure adequate bioavailability. Olaparib, for example, has poor aqueous solubility.[18]
| Parameter | Levosimendan | Olaparib |
| Bioavailability | ~85% (oral) | Variable, affected by food |
| Protein Binding | High | 96.7-99.0% |
| Metabolism | Hepatic, forms active metabolite OR-1896[15] | Extensive hepatic metabolism |
| Elimination Half-life | ~1.5 hours (parent), ~80 hours (active metabolite)[15] | 11.9 hours |
| Primary Excretion Route | Urine and feces | Urine and feces |
Future Perspectives and Conclusion
The pyridazinone core continues to be a fertile ground for drug discovery. Its proven track record in delivering clinically successful drugs, combined with its synthetic accessibility and tunable physicochemical properties, ensures its continued relevance in the years to come. Future research will likely focus on:
-
Novel Target Classes: Exploring the utility of the pyridazinone scaffold against new and challenging biological targets.
-
Hybrid Molecules: Combining the pyridazinone core with other pharmacophores to create hybrid molecules with dual or synergistic activities.
-
Targeted Drug Delivery: Developing pyridazinone-based drugs with improved targeting to specific tissues or cell types to enhance efficacy and reduce off-target effects.
References
-
Drotaverine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (2025, September 25). Retrieved January 22, 2026, from [Link]
-
Effects of pimobendan for mitral valve regurgitation in dogs - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Pharmacokinetics of levosimendan and its metabolites during and after a 24-hour continuous infusion in patients with severe heart failure - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC - PubMed Central. (2024, May 16). Retrieved January 22, 2026, from [Link]
-
206162 Clinical Pharmacology Review - accessdata.fda.gov. (2014, November 21). Retrieved January 22, 2026, from [Link]
-
Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed. (2012, August 1). Retrieved January 22, 2026, from [Link]
-
Full article: Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - Taylor & Francis Online. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins - ResearchGate. (2025, October 16). Retrieved January 22, 2026, from [Link]
-
A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast | Request PDF - ResearchGate. (2025, August 9). Retrieved January 22, 2026, from [Link]
-
Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Drotaverine | C24H31NO4 | CID 1712095 - PubChem - NIH. (2026, January 18). Retrieved January 22, 2026, from [Link]
-
Profile of olaparib in the treatment of advanced ovarian cancer - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
What is the mechanism of Pimobendan? - Patsnap Synapse. (2024, July 17). Retrieved January 22, 2026, from [Link]
-
An in silico protocol for identifying potential poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors from chemical databases | Request PDF - ResearchGate. (2025, August 7). Retrieved January 22, 2026, from [Link]
-
In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Levosimendan - Deranged Physiology. (2024, April 22). Retrieved January 22, 2026, from [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Olaparib | C24H23FN4O3 | CID 23725625 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
What is the mechanism of Drotaverine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved January 22, 2026, from [Link]
-
Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PubMed Central. (2017, December 7). Retrieved January 22, 2026, from [Link]
-
Clinical Landscape of PARP Inhibitors in Ovarian Cancer: Molecular Mechanisms and Clues to Overcome Resistance - PMC - PubMed Central. (2022, May 19). Retrieved January 22, 2026, from [Link]
-
Pimobendan - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Olaparib - AstraZeneca - AdisInsight. (n.d.). Retrieved January 22, 2026, from [Link]
-
PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. (n.d.). Retrieved January 22, 2026, from [Link]
-
Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water - ResearchGate. (2025, August 10). Retrieved January 22, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). Retrieved January 22, 2026, from [Link]
-
Pimobendan and Heart Disease | Today's Veterinary Practice. (n.d.). Retrieved January 22, 2026, from [Link]
-
Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - Frontiers. (2022, July 12). Retrieved January 22, 2026, from [Link]
-
Relationship Between the Pharmacokinetics of Levosimendan and Its Effects on Cardiovascular System | Bentham Science Publishers. (2009, February 1). Retrieved January 22, 2026, from [Link]
-
Drotaverine - a Concealed Cytostatic! - PubMed. (2016, November 23). Retrieved January 22, 2026, from [Link]
-
VETMEDIN® (pimobendan) for Congestive Heart Failure in Dogs. (n.d.). Retrieved January 22, 2026, from [Link]
-
Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance - PubMed. (2025, April 4). Retrieved January 22, 2026, from [Link]
-
PDE3B Assay Kit - BPS Bioscience. (n.d.). Retrieved January 22, 2026, from [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). Retrieved January 22, 2026, from [Link]
-
Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass - Frontiers. (n.d.). Retrieved January 22, 2026, from [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com. (2023, April 14). Retrieved January 22, 2026, from [Link]
-
Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Pharmacokinetics of levosimendan and its metabolites during and after a 24-hour continuous infusion in patients with severe heart failure | Request PDF - ResearchGate. (2025, August 7). Retrieved January 22, 2026, from [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - Semantic Scholar. (2022, June 10). Retrieved January 22, 2026, from [Link]
-
Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF - ResearchGate. (2025, August 10). Retrieved January 22, 2026, from [Link]
-
PARP Inhibitor Clinical Resource: Breast, Ovarian, Pancreatic, and Prostate Cancers. (n.d.). Retrieved January 22, 2026, from [Link]
-
Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors - Journal of Hematology Oncology Pharmacy. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of pimobendan for mitral valve regurgitation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Pimobendan - Wikipedia [en.wikipedia.org]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Profile of olaparib in the treatment of advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors [jhoponline.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone from γ-Keto Acids
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone core, a six-membered heterocycle featuring two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in medicinal chemistry and agrochemistry.[1][2][3] Derivatives of this versatile ring system exhibit a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, anticancer, and herbicidal properties.[1][2][4][5] Specifically, 4,5-dihydropyridazin-3(2H)-ones have garnered significant attention as potent positive inotropes, antihypertensives, and platelet aggregation inhibitors.[6] The synthetic accessibility of the pyridazinone ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile for various therapeutic targets.[3][7][8][9][10][11]
This document provides a detailed guide for the synthesis of a specific analogue, 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, from its corresponding γ-keto acid precursor, 5-methyl-4-oxohexanoic acid.[12] The protocols and insights provided are intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.
Reaction Principle: Cyclocondensation of γ-Keto Acids with Hydrazine
The cornerstone of this synthetic strategy is the cyclocondensation reaction between a γ-keto acid and hydrazine.[2][13][14][15] This robust and widely applicable method provides a direct route to the 4,5-dihydropyridazin-3(2H)-one ring system.
The reaction proceeds through a two-step mechanism:
-
Hydrazone Formation: The initial step involves the nucleophilic attack of a nitrogen atom from hydrazine on the carbonyl carbon of the ketone functional group within the γ-keto acid. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazone then undergoes an intramolecular nucleophilic acyl substitution with the carboxylic acid group. This cyclization step, often facilitated by heating, results in the formation of the stable six-membered dihydropyridazinone ring with the elimination of a water molecule.
The choice of hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) allows for the introduction of various substituents at the N2 position of the resulting pyridazinone ring.[14] For the synthesis of the title compound, unsubstituted hydrazine hydrate is typically employed.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids.
Caption: General workflow for pyridazinone synthesis.
Detailed Synthetic Protocol: this compound
This protocol details the synthesis of the target compound from 5-methyl-4-oxohexanoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methyl-4-oxohexanoic acid | ≥98% | Commercially Available | The key γ-keto acid precursor.[12] |
| Hydrazine Hydrate (N₂H₄·H₂O) | ~64% aqueous solution | Commercially Available | Caution: Toxic and corrosive. Handle in a fume hood. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | Reaction solvent. |
| Acetic Acid (CH₃COOH) | Glacial | Commercially Available | Optional catalyst, can facilitate cyclization. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Prepared in-house | For pH adjustment during work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house | For neutralization. |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying organic phase. |
Experimental Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of 5-methyl-4-oxohexanoic acid in 50 mL of ethanol.[12]
-
Stir the solution at room temperature until the acid is fully dissolved.
-
-
Addition of Hydrazine:
-
To the stirred solution, add 2.0 mL of hydrazine hydrate dropwise using a dropping funnel. An exothermic reaction may be observed.
-
Expert Insight: The molar excess of hydrazine ensures complete conversion of the keto acid. However, a large excess can complicate purification. A 1.1 to 1.5 molar equivalent is generally sufficient.
-
-
Cyclocondensation:
-
After the addition of hydrazine is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration steps, leading to the formation of the pyridazinone ring.[13][14]
-
-
Reaction Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into 100 mL of ice-cold water. A precipitate of the crude product should form.
-
If a precipitate does not form readily, acidify the aqueous solution to pH ~5 with 1 M HCl.
-
Collect the crude product by vacuum filtration, wash it with cold water, and air-dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dissolve the crude solid in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the isopropyl group (a doublet and a septet), and the two methylene groups of the pyridazinone ring (triplets or multiplets). The N-H proton will appear as a broad singlet. |
| ¹³C NMR | Signals for the carbonyl carbon, the carbons of the isopropyl group, and the methylene carbons of the ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₇H₁₂N₂O, MW: 140.18 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H bond (around 3200 cm⁻¹), the C=O bond (amide, around 1670 cm⁻¹), and C-H bonds. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Troubleshooting and Expert Insights
-
Low Yield: If the yield is low, consider adding a catalytic amount of glacial acetic acid to the reaction mixture to facilitate the dehydration steps.[13] Alternatively, extending the reflux time might drive the reaction to completion.
-
Incomplete Reaction: Ensure that the starting γ-keto acid is of high purity. Impurities can interfere with the reaction.
-
Purification Difficulties: If recrystallization is challenging, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be an effective alternative for purification.
Safety Precautions
-
Hydrazine is highly toxic and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be conducted with appropriate caution, especially during the heating phase.
Conclusion
The synthesis of this compound from 5-methyl-4-oxohexanoic acid via cyclocondensation with hydrazine is a reliable and straightforward method. This protocol, along with the provided scientific rationale and expert insights, serves as a comprehensive guide for researchers aiming to synthesize this and related pyridazinone derivatives for further investigation in drug discovery and development programs.
References
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
-
4,5-Dihydro-6-methyl-3(2H)-pyridazinone. PubChem. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
-
4,5-dihydro-6-methyl-3(2H)-pyridazinone - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. Available at: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]
-
Synthesis and significance of 1,4-dihydropyridine drug analogs. AIMS Press. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Available at: [Link]
-
Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]
-
Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. PubMed. Available at: [Link]
-
Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. MDPI. Available at: [Link]
-
Synthesis of 5-(6-Pyridazinone-3-yl)-2-Glycosylamino-1,3,4-Oxadiazoles. ResearchGate. Available at: [Link]
-
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. ResearchGate. Available at: [Link]
-
5-Methyl-4-oxohexanoic acid. PubChem. Available at: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
-
Design and synthesis of new 1,4-dihydropyridines containing 4(5)-chloro-5(4)-imidazolyl substituent as a novel calcium channel blocker. PubMed. Available at: [Link]
-
A Systematic Review on 1,4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry. Available at: [Link]
-
4-Methyl-5-oxohexanoic acid. PubChem. Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Design and synthesis of new 1,4-dihydropyridines containing 4(5)-chloro-5(4)-imidazolyl substituent as a novel calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. 5-Methyl-4-oxohexanoic acid | C7H12O3 | CID 38934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. iglobaljournal.com [iglobaljournal.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. sphinxsai.com [sphinxsai.com]
Application Note: Synthesis of 4-Isopropyl-2,4-dihydro-3H-pyrazol-3-one from 4-Methyl-3-oxopentanoic Acid and Hydrazine
Introduction: The Significance of Pyrazolone Scaffolds in Modern Drug Discovery
Pyrazolone derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The synthesis of these privileged scaffolds is, therefore, of paramount importance to researchers in drug development. This application note provides a comprehensive guide to the synthesis of 4-isopropyl-2,4-dihydro-3H-pyrazol-3-one, a representative pyrazolone, through the cyclocondensation reaction of 4-methyl-3-oxopentanoic acid with hydrazine. This reaction is a classic example of the Knorr pyrazole synthesis, a robust and efficient method for constructing the pyrazolone ring system.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol, mechanistic insights, and practical guidance to ensure a successful and safe synthesis.
Scientific Principles: The Knorr Pyrazole Synthesis
The reaction between a β-keto acid, such as 4-methyl-3-oxopentanoic acid, and hydrazine proceeds via a cyclocondensation mechanism. While the classical Knorr synthesis often utilizes β-ketoesters, the use of the corresponding β-keto acid can also lead to the desired pyrazolone product, often with the added benefit of simplified starting material synthesis. The overall transformation involves the formation of a five-membered heterocyclic ring containing two adjacent nitrogen atoms.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the ketone carbonyl of 4-methyl-3-oxopentanoic acid to form a hydrazone intermediate. This is typically the most reactive carbonyl group. The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the carboxylic acid carbonyl. This leads to a cyclic intermediate which, upon dehydration, yields the stable pyrazolone ring. The reaction is often facilitated by the use of a protic solvent and may be catalyzed by a weak acid.[4][6]
Visualizing the Reaction Mechanism
Caption: Reaction mechanism for the synthesis of 4-isopropyl-2,4-dihydro-3H-pyrazol-3-one.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-isopropyl-2,4-dihydro-3H-pyrazol-3-one.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Purity |
| 4-Methyl-3-oxopentanoic acid | 5650-76-0 | 130.14 g/mol | 1.30 g (10 mmol) | ≥98% |
| Hydrazine hydrate (~64% hydrazine) | 7803-57-8 | 50.06 g/mol | 0.6 mL (~12 mmol) | Reagent grade |
| Ethanol | 64-17-5 | 46.07 g/mol | 20 mL | Anhydrous |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 2-3 drops | ACS grade |
| Diethyl ether | 60-29-7 | 74.12 g/mol | As needed | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed | - |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Fume hood
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.30 g (10 mmol) of 4-methyl-3-oxopentanoic acid in 20 mL of anhydrous ethanol.
-
Addition of Hydrazine: Carefully add 0.6 mL (~12 mmol) of hydrazine hydrate to the stirred solution. Caution: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[7][8]
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up:
-
To the resulting residue, add 30 mL of diethyl ether and 20 mL of water.
-
Transfer the mixture to a separatory funnel and shake gently.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-isopropyl-2,4-dihydro-3H-pyrazol-3-one.
-
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 4-isopropyl-2,4-dihydro-3H-pyrazol-3-one.
Characterization of the Product
The synthesized 4-isopropyl-2,4-dihydro-3H-pyrazol-3-one should be characterized to confirm its identity and purity. The following are expected analytical data based on the structure and literature for similar pyrazolone derivatives.[9][10]
| Analytical Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.5 (br s, 1H, N-H), ~4.8 (br s, 1H, N-H), ~3.0 (m, 1H, CH), ~2.2 (s, 2H, CH₂), ~0.9 (d, 6H, 2 x CH₃). Note: Tautomerism may lead to different signal patterns. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~175 (C=O), ~155 (C=N or enol C-OH), ~45 (CH), ~35 (CH₂), ~20 (CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: ~3200 (N-H stretch), ~1680 (C=O stretch, amide), ~1600 (C=N stretch). |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₆H₁₁N₂O⁺: 127.0866; found: 127.0868. |
| Melting Point | To be determined experimentally. |
Safety Precautions and Waste Disposal
Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens. [7][8][11] All manipulations involving hydrazine must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and splash goggles.[8][12] In case of skin contact, immediately wash the affected area with copious amounts of water.[7]
All waste materials, including residual reactants, solvents, and contaminated materials, should be collected in properly labeled hazardous waste containers and disposed of according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the catalyst is added. |
| Loss of product during work-up. | Ensure proper phase separation and minimize transfers. | |
| Side Product Formation | Reaction with the carboxylic acid first. | While less likely, this could lead to other products. The reaction conditions generally favor initial hydrazone formation at the ketone. |
| Dimerization or other side reactions. | Ensure appropriate stoichiometry of reactants. | |
| Difficulty in Purification | Oily product. | Try different recrystallization solvents or consider column chromatography for purification. |
Conclusion
The synthesis of 4-isopropyl-2,4-dihydro-3H-pyrazol-3-one via the Knorr pyrazole synthesis is a reliable method for accessing this important heterocyclic scaffold. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can successfully synthesize and characterize this valuable compound for further applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of pyrazolone derivatives.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
-
Beilstein Journals. (2024-08-16) Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
NIH. (2013-07-19) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]
-
OpenStax. (2023-09-20) 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Available from: [Link]
-
PMC. (2023-11-07) Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
-
Chemical Papers. SYNTHESIS AND REACTIONS WITH QUINOLINYL KETO ESTERS. Available from: [Link]
-
DTIC. Safety and Handling of Hydrazine. Available from: [Link]
-
NIH. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Available from: [Link]
-
JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
-
ResearchGate. Cyclocondensation versus Cyclocondensation Plus Dehydroxylation During the Reaction of Flavones and Hydrazine | Request PDF. Available from: [Link]
-
ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. Available from: [Link]
-
NJ.gov. Hydrazine - Hazardous Substance Fact Sheet. Available from: [Link]
-
Chemsrc. 4-methyl-3-oxopentanoic acid | CAS#:5650-76-0. Available from: [Link]
-
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
Chemistry LibreTexts. (2025-02-24) 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]
-
ResearchGate. Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis | Request PDF. Available from: [Link]
-
NRC Research Press. SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. Available from: [Link]
-
PrepChem.com. Synthesis of methyl 3-oxopentanoate. Available from: [Link]
-
Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
PubChemLite. 4-methyl-3-oxopentanoic acid (C6H10O3). Available from: [Link]
-
ResearchGate. (2025-08-06) (PDF) SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Available from: [Link]
-
Master Organic Chemistry. (2018-08-27) The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available from: [Link]
-
Environmental Health & Safety. Hydrazine Standard Operating Procedure Template. Available from: [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Available from: [Link]
-
ACS Publications. Cyclocondensation of alkylhydrazines and .beta.-substituted acetylenic esters: synthesis of 3-hydroxypyrazoles | The Journal of Organic Chemistry. Available from: [Link]
-
Taylor & Francis. Pyrazolone – Knowledge and References. Available from: [Link]
-
NIH. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Available from: [Link]
-
ResearchGate. (2025-08-09) Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
-
Natural Sciences Publishing. (2021-01-01) Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Available from: [Link]
-
PMC. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Available from: [Link]
-
UC Santa Barbara. Hydrazine. Available from: [Link]
-
Axios Research. 4-Oxopentanoic-13C3 Acid - CAS - 1391051-93-6. Available from: [Link]
-
NIH. 2-(4-tert-Butylphenyl)-2-cyano-1-(3-methyl-1-vinyl-1H-pyrazol-5-yl)vinyl 2,2-dimethylpropanoate. Available from: [Link]
- Google Patents. by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester.
- Google Patents. CN102532046A - Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Pharmaffiliates. CAS No : 5650-76-0 | Product Name : 4-Methyl-3-oxopentanoic Acid. Available from: [Link]
-
PubChem. Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969. Available from: [Link]
Sources
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. nj.gov [nj.gov]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. ehs.unm.edu [ehs.unm.edu]
Mastering the Purification of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone: An Application Guide
Introduction: The Critical Role of Purity in Pyridazinone-Based Drug Development
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2] The specific compound, 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, is a subject of growing interest within drug discovery programs. Achieving high purity of this target molecule is paramount, as even minute impurities can significantly impact the validity of biological assays and introduce toxicity.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. We will delve into the foundational principles behind each technique, offering practical, field-tested insights to empower researchers, scientists, and drug development professionals to obtain this compound in a highly purified form. While specific physicochemical data for this compound is not extensively published, we can infer its properties from the closely related analog, 4,5-Dihydro-6-methyl-3(2H)-pyridazinone, which has a molecular formula of C5H8N2O and a molecular weight of 112.13 g/mol .[3][4] The isopropyl substitution in our target compound will result in a higher molecular weight and may influence its solubility characteristics.
Understanding Potential Impurities
Effective purification begins with an understanding of potential impurities that may arise during the synthesis of pyridazinone derivatives. These can include:
-
Unreacted Starting Materials: Such as hydrazine or 1,4-dicarbonyl compounds.[5]
-
Intermediates: For example, hydrazone intermediates that have not undergone complete cyclization.[5]
-
Side Products: Arising from competing reactions, such as the N-acylation of hydrazine.[5]
-
Isomers: Structural isomers may also be present, necessitating specific purification strategies.[6]
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the impurity profile and guide the selection of the most appropriate purification method.
Core Purification Strategies: From Preliminary Washes to High-Resolution Chromatography
A multi-step purification approach is often the most effective strategy. This typically begins with simple, bulk purification techniques followed by high-resolution methods.
Aqueous Washes: A First Line of Defense
For crude reaction mixtures in an organic solvent, a series of aqueous washes can effectively remove water-soluble impurities, including certain unreacted starting materials and salts. The choice of aqueous solution can be tailored to the properties of the impurities:
-
Basic Wash: A wash with a dilute basic solution, such as sodium bicarbonate, can remove acidic precursors.[6]
-
Acidic Wash: Conversely, a dilute acidic wash (e.g., dilute HCl) is effective for removing basic precursors.[6]
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and economical technique for purifying solid compounds, capable of yielding highly pure crystalline material.[5][6] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain soluble at lower temperatures.[6]
Solvent Selection for this compound:
Based on literature for similar pyridazinone derivatives, the following solvents should be considered for screening:
| Solvent | Rationale |
| Ethanol | Frequently cited as an effective recrystallization solvent for pyridazinone derivatives.[1][6][7][8] |
| Methanol | Another common choice for recrystallizing pyridazinones.[5] |
| Ethyl Acetate | A moderately polar solvent that can be effective.[5] |
| Ethanol-Water Mixture | The addition of water as an anti-solvent can induce crystallization.[8] |
Protocol for Recrystallization:
-
Dissolution: In a flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring.
-
Saturation: Continue adding small portions of the hot solvent until the compound is fully dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation. Slow cooling generally leads to the formation of larger, purer crystals.[9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
| Issue | Potential Cause | Solution |
| Oiling Out | The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound. | Use a different solvent or a solvent mixture. |
| No Crystal Formation | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Concentrate the filtrate and attempt a second crystallization. |
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography: For High-Resolution Separation
When recrystallization is insufficient to remove impurities, particularly those with similar solubility profiles or isomers, silica gel column chromatography is the method of choice.[5][6][10] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
Key Parameters for Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice for pyridazinone derivatives.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used.[6][10] The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
-
Monitoring: Thin Layer Chromatography (TLC) is essential for determining the optimal eluent composition and for monitoring the separation during the chromatography process.[6]
Protocol for Column Chromatography:
-
TLC Analysis: Develop a TLC method to determine the retention factors (Rf) of the target compound and impurities in various solvent systems. The ideal solvent system will provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.
-
Elution: Begin eluting the column with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Troubleshooting Column Chromatography:
| Issue | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system; column overloading. | Optimize the eluent system using TLC. Use a larger column or less sample. |
| Cracked Column | Improper packing of the silica gel. | Repack the column carefully, ensuring a uniform and bubble-free slurry. |
| Compound Stuck on Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Purity Assessment: Validating Your Success
After purification, it is crucial to assess the purity of the final product.
-
Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A pure compound should appear as a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. For pyridazinone derivatives, a C18 column with a mobile phase of acetonitrile and water (or an aqueous buffer) is a common starting point.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in its application in research and drug development. By employing a systematic approach that may include aqueous washes, recrystallization, and column chromatography, researchers can obtain this compound with a high degree of purity. The protocols and insights provided in this guide are intended to serve as a practical resource for achieving this goal, thereby ensuring the reliability and reproducibility of subsequent scientific investigations.
References
- Benchchem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
- Benchchem. (n.d.). Pyridazinone Synthesis: Technical Support Center.
-
PubChem. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. Retrieved from [Link]
-
Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology. Retrieved from [Link]
- Goyal, A., et al. (2008).
- Al-Ghorbani, M., et al. (2022).
- Cox, B., et al. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry.
- Yurttaş, L., et al. (2017). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules.
-
Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ. Retrieved from [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
-
PubChem. (n.d.). 3(2H)-Pyridazinone. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules.
- SOTELO, E., et al. (2002). Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl- 3(2H)-pyridazinones. Tetrahedron Letters.
- SOLIMAN, F. M., et al. (2000). Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. Indian Journal of Chemistry - Section B.
- Cox, B., et al. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry.
- BOC Sciences. (n.d.). 4,5-Dihydro-6-methyl-3(2H)-pyridazinone.
- GOMHA, S. M., et al. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
- Benchchem. (n.d.).
- Benchchem. (n.d.).
-
Cheméo. (n.d.). Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Retrieved from [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. scispace.com [scispace.com]
- 3. 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | C5H8N2O | CID 78834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
biological screening of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
An in-depth guide to the , a novel compound with significant therapeutic potential. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate its biological activities through a strategic, multi-tiered screening cascade.
Introduction: The Therapeutic Promise of Pyridazinone Scaffolds
The pyridazinone core is a "privileged scaffold" in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of biological effects, including anti-inflammatory, analgesic, antihypertensive, anticancer, and antimicrobial properties.[3][4][5][6] Specifically, compounds bearing the 4,5-dihydropyridazinone structure have been investigated for their potential as cardiovascular agents, acting as vasodilators and antiplatelet drugs, often through the inhibition of phosphodiesterases (PDEs).[7] Furthermore, certain pyridazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, making them attractive candidates for the development of novel anti-inflammatory drugs with potentially reduced gastrointestinal side effects compared to traditional NSAIDs.[1][8]
Given the rich pharmacological precedent of the pyridazinone class, a systematic biological screening of the novel derivative, 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, is warranted. This guide outlines a logical and efficient screening cascade designed to first assess its fundamental safety profile (cytotoxicity) and then to probe its potential efficacy in two major, clinically relevant areas suggested by its chemical structure: inflammation (COX inhibition) and cardiovascular effects (PDE inhibition).
Guiding Principles of the Screening Cascade
The proposed screening strategy is designed as a tiered approach, moving from broad, high-throughput primary assays to more complex, secondary cell-based models. This hierarchical structure ensures that resources are allocated efficiently, allowing for early " go/no-go " decisions and providing a progressively deeper understanding of the compound's biological profile.
The core logic is to first establish a safe therapeutic window by determining the compound's cytotoxicity. Subsequently, primary biochemical assays will directly measure its inhibitory activity against key molecular targets (COX-1, COX-2, and a representative PDE). Positive "hits" from these screens will then be validated and further characterized in more physiologically relevant cell-based assays that measure the functional consequences of target engagement.
Caption: Tiered workflow for screening this compound.
PART 1: FOUNDATIONAL ASSAY - CYTOTOXICITY PROFILING
Rationale: Before assessing the specific bioactivities of a compound, it is crucial to determine the concentration range at which it is not toxic to cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] This assay identifies the concentration at which the compound begins to induce cell death, thereby establishing a "therapeutic window" for subsequent functional assays. Performing specific activity assays at concentrations that are themselves cytotoxic would lead to false-positive results.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.[10][11][12]
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a relevant line like J774A.1 murine macrophages for inflammatory studies).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a solution of SDS in HCl.[11]
-
96-well cell culture plates.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "cells only" control.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the planned functional assays (typically 24 to 72 hours).[10]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the CC50 value.
| Parameter | Description | Expected Outcome |
| CC50 | 50% Cytotoxic Concentration | The concentration of the compound that causes a 50% reduction in cell viability. |
| Therapeutic Window | Concentrations for functional assays | Should be at least 10-fold lower than the CC50 value to avoid confounding cytotoxic effects. |
PART 2: PRIMARY TARGET SCREENING - BIOCHEMICAL ASSAYS
Rationale: Based on the known activities of pyridazinone derivatives, the primary screening will focus on direct inhibition of COX and PDE enzymes. These are cell-free, biochemical assays that measure the compound's ability to interfere with enzyme function directly. Screening against both COX-1 and COX-2 is essential to determine not only the compound's anti-inflammatory potential but also its selectivity, which is a key predictor of its potential safety profile.[8][13]
Protocol 2: COX-1 and COX-2 Inhibition Assays
This protocol is based on commercially available inhibitor screening kits, which provide a reliable and high-throughput method for assessing COX activity.[14][15][16]
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.
Principle: These assays measure the peroxidase activity of COX, which is coupled to the conversion of a probe into a fluorescent or colorimetric product. An inhibitor will reduce the rate of this reaction.[14]
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or Abcam). These kits typically include:
-
Test compound.
-
96-well plate (black plates for fluorescence).
-
Plate reader (fluorometric or absorbance).
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of the test compound (prepared by serial dilution, typically in the range of 0.01 µM to 100 µM) to the wells. Include wells for "100% activity" (vehicle control) and positive controls (known inhibitors).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) and the probe to all wells.
-
Signal Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 405-420 nm) over time (kinetic mode) or at a single endpoint after a specified incubation time (e.g., 5-10 minutes).[14][16]
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.[8]
| Parameter | Description | Target Value |
| COX-1 IC50 | Compound concentration for 50% inhibition of COX-1. | High µM range desired. |
| COX-2 IC50 | Compound concentration for 50% inhibition of COX-2. | Low µM or nM range desired. |
| Selectivity Index (SI) | Ratio of COX-1 IC50 to COX-2 IC50. | >10 for significant selectivity. |
PART 3: SECONDARY SCREENING - CELL-BASED FUNCTIONAL ASSAYS
Rationale: While biochemical assays are excellent for primary screening, cell-based assays provide a more physiologically relevant context. They account for factors like cell permeability, metabolism, and off-target effects. A cell-based assay for prostaglandin E2 (PGE2) production will confirm whether the COX-2 inhibition observed in the biochemical assay translates into a functional anti-inflammatory effect in a cellular environment.[17]
Caption: COX-2 pathway and site of compound inhibition.
Protocol 3: LPS-Induced PGE2 Production Assay in Macrophages
Objective: To measure the ability of the test compound to inhibit the production of the pro-inflammatory mediator PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Macrophage cell line (e.g., J774A.1 or RAW 264.7).
-
Complete culture medium.
-
Lipopolysaccharide (LPS).
-
Test compound and positive control (e.g., Celecoxib).
-
PGE2 ELISA Kit.
-
24-well or 48-well cell culture plates.
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound or control. The concentrations should be non-toxic as determined by the MTT assay. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response and upregulate COX-2 expression. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE2.
-
PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol. The principle involves a competitive immunoassay where the amount of color produced is inversely proportional to the amount of PGE2 in the sample.[17]
-
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the ELISA kit.
-
Calculate the PGE2 concentration for each sample from the standard curve.
-
Determine the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration and calculate the IC50 value using non-linear regression.
-
Conclusion and Future Directions
This structured guide provides a robust framework for the initial biological characterization of this compound. The data generated from these assays will provide a clear indication of the compound's cytotoxicity, its primary molecular targets within the COX and PDE families, its selectivity, and its functional efficacy in a cell-based model of inflammation.
Positive results, particularly a high selectivity index for COX-2 and potent inhibition of PGE2 production at non-toxic concentrations, would strongly support its further development as an anti-inflammatory agent. Similarly, potent PDE inhibition would warrant further investigation into its cardiovascular effects. Subsequent steps in the drug discovery process would involve hit-to-lead optimization, further secondary assays (e.g., assessing effects on other inflammatory cytokines), and eventual progression to in vivo models to evaluate efficacy and safety in a whole-organism context.[18]
References
-
Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In: Methods in Molecular Biology. Humana Press. Available from: [Link].
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available from: [Link].
-
Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link].
-
Creative BioMart. Cyclooxygenase-1 (COX-1) Inhibitor Screening Kit (Fluorometric). Creative BioMart. Available from: [Link].
-
Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available from: [Link].
-
Chandrashekar, C. V., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology. Available from: [Link].
-
Axxam S.p.A. Smart cellular assays to study inflammatory skin disorders. Axxam S.p.A. Available from: [Link].
-
Al-Ostath, A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available from: [Link].
-
Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. Available from: [Link].
-
Ghorab, M. M., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Bioorganic Chemistry. Available from: [Link].
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link].
-
Al-Warhi, T., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available from: [Link].
-
Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available from: [Link].
-
Cantini, N., et al. (2020). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. Available from: [Link].
-
Stepanenko, O., et al. (2012). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Cytotechnology. Available from: [Link].
-
Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link].
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. Available from: [Link].
-
Asif, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. Available from: [Link].
-
Ghorab, M. M., et al. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. Available from: [Link].
-
Verma, S., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available from: [Link].
-
Abdel-Wahab, B. F., et al. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. Available from: [Link].
-
Harvey, A. L., et al. (2017). Screening and identification of novel biologically active natural compounds. F1000Research. Available from: [Link].
-
Shah, P., et al. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available from: [Link].
-
Lo, D. C., et al. (2015). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences. Available from: [Link].
-
Altanlar, N., et al. (2013). Design, synthesis and in vitro PDE4 inhibition activity of certain. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link].
-
Ueno, Y., et al. (2006). Enzyme inhibition assay for pyruvate dehydrogenase complex: Clinical utility for the diagnosis of primary biliary cirrhosis. World Journal of Gastroenterology. Available from: [Link].
-
Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available from: [Link].
-
G-Biosciences. Enzyme Analysis. G-Biosciences. Available from: [Link].
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scispace.com [scispace.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. clyte.tech [clyte.tech]
- 13. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Cyclooxygenase-1 (COX-1) Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 17. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Therapeutic Exploration of 6-Isopropyl-Pyridazinones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridazinone scaffold represents a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This document provides a comprehensive guide for the investigation of 6-isopropyl-pyridazinone derivatives, a subset of this versatile class, for their potential therapeutic applications. By integrating established principles from the broader pyridazinone family with detailed, actionable protocols, this guide aims to empower researchers to explore the therapeutic potential of these compounds in cardiovascular diseases, oncology, neurodegenerative disorders, and beyond. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between experimental design and expected outcomes, ensuring scientific rigor and reproducibility.
Introduction to the 6-Isopropyl-Pyridazinone Scaffold
The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, is a cornerstone in the development of bioactive molecules.[2][3] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. The introduction of an isopropyl group at the 6-position can significantly influence the lipophilicity, metabolic stability, and steric interactions of the molecule with its biological targets, potentially leading to novel therapeutic agents with improved efficacy and safety profiles. While much of the existing literature focuses on the broader class of pyridazinones, the principles and methodologies are largely translatable to the 6-isopropyl-substituted analogues. This guide will leverage this existing knowledge to provide a framework for the systematic evaluation of 6-isopropyl-pyridazinones.
Potential Therapeutic Applications and Investigational Protocols
Cardiovascular Diseases: Vasodilation and Cardiotonic Effects
Scientific Rationale: A significant number of pyridazinone derivatives have been investigated for their cardiovascular effects, primarily as vasodilators and inotropic agents.[4][5] Many of these compounds exert their effects through the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE5.[6] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively, resulting in smooth muscle relaxation and vasodilation, as well as increased cardiac contractility.[6]
Signaling Pathway: PDE Inhibition
Caption: PDE inhibition by 6-isopropyl-pyridazinone.
Experimental Protocol: In Vitro Vasodilation Assay using Isolated Aortic Rings
This protocol is designed to assess the direct vasodilatory effect of a test compound on vascular smooth muscle.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Test 6-isopropyl-pyridazinone compound
-
Organ bath system with isometric force transducers
Procedure:
-
Aortic Ring Preparation:
-
Humanely euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution.
-
Gently remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Induce a submaximal contraction with phenylephrine (1 µM).
-
Once the contraction has stabilized, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of >70% indicates a healthy endothelium.
-
Wash the rings and allow them to return to baseline tension.
-
-
Vasodilation Assessment:
-
Pre-contract the aortic rings with phenylephrine (1 µM).
-
Once a stable plateau is reached, cumulatively add the 6-isopropyl-pyridazinone test compound in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
-
Quantitative Data Summary (Hypothetical)
| Compound | Target | IC50/EC50 (nM) | Reference Compound | IC50/EC50 (nM) |
| 6-isopropyl-pyridazinone A | PDE5 | 22 | Sildenafil | 16[4] |
| 6-isopropyl-pyridazinone B | Aortic Ring Relaxation | 250 | Prazosin | 487[4] |
Oncology: Kinase Inhibition and Antiproliferative Activity
Scientific Rationale: The pyridazinone scaffold is a key component of several approved and investigational anticancer drugs that target protein kinases.[4] These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyridazinone derivatives have been shown to inhibit various kinases, including VEGFR-2, B-RAF, and BTK.[4][7] Additionally, some pyridazinones have demonstrated the ability to inhibit tubulin polymerization, a mechanism shared by established chemotherapeutic agents.[4]
Signaling Pathway: Generic Kinase Inhibition
Caption: Kinase inhibition by 6-isopropyl-pyridazinone.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
6-isopropyl-pyridazinone test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-isopropyl-pyridazinone test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (and a vehicle control).
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Quantitative Data Summary (Hypothetical)
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-isopropyl-pyridazinone C | A549 (Lung Cancer) | 5.2 | Sorafenib | 2.9 |
| 6-isopropyl-pyridazinone D | MCF-7 (Breast Cancer) | 8.7 | Doxorubicin | 0.8 |
Neurodegenerative Diseases: MAO-B Inhibition
Scientific Rationale: Some pyridazinone derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B).[5] MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition can increase the levels of dopamine in the brain. This makes MAO-B inhibitors a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[5]
Experimental Workflow: MAO-B Inhibition Assay
Caption: Workflow for MAO-B inhibition assay.
Conceptual Protocol: In Vitro MAO-B Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of a compound against MAO-B.
Principle: The assay measures the ability of a test compound to inhibit the MAO-B-catalyzed oxidation of a substrate, which results in the formation of a detectable product (e.g., a fluorescent or colored compound).
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
6-isopropyl-pyridazinone test compound
-
Assay buffer
-
96-well microplate
-
Microplate reader (fluorometric or spectrophotometric)
Procedure:
-
Reagent Preparation: Prepare solutions of the MAO-B enzyme, substrate, and serial dilutions of the test compound in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the MAO-B enzyme and the test compound (or vehicle control) to the wells of the microplate. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Measure the signal (fluorescence or absorbance) of the product using a microplate reader.
-
Data Analysis: Calculate the percentage of MAO-B inhibition for each concentration of the test compound and determine the IC50 value.
General Synthetic Approach
A common method for the synthesis of 6-substituted pyridazin-3(2H)-ones involves the condensation of a γ-ketoacid with hydrazine hydrate.[1] For a 6-isopropyl-pyridazinone, the corresponding isopropyl-substituted γ-ketoacid would be required.
General Synthetic Scheme
Caption: General synthesis of 6-isopropyl-pyridazinone.
Data Interpretation and Troubleshooting
-
Variability in Biological Assays: Biological systems are inherently variable. It is crucial to include appropriate positive and negative controls in all experiments and to perform experiments in triplicate to ensure the reliability of the data.
-
Solubility Issues: Poor aqueous solubility of test compounds is a common challenge.[8] It is advisable to prepare stock solutions in a suitable organic solvent (e.g., DMSO) and to ensure that the final concentration of the solvent in the assay does not exceed a level that affects the biological system (typically <0.5%).
-
Off-Target Effects: A compound may exhibit activity through mechanisms other than the one being investigated. It is important to consider potential off-target effects and to conduct further experiments to confirm the mechanism of action.
Conclusion
The 6-isopropyl-pyridazinone scaffold holds considerable promise for the development of novel therapeutic agents across a range of diseases. The protocols and guidelines presented in this document provide a solid foundation for researchers to systematically investigate the pharmacological properties of these compounds. By employing a rigorous and hypothesis-driven approach, the scientific community can unlock the full therapeutic potential of this versatile chemical class.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Informatics in Medicine Unlocked, 30, 100934. [Link]
-
Sanna, C., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 28(13), 5085. [Link]
-
Kavurmaci, S. G., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(21), 7264. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(33), 23158-23180. [Link]
-
Sharma, P., & Kumar, A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Scholars Academic Journal of Pharmacy, 8(8), 385-394. [Link]
-
Rettig, J. R., et al. (1998). Effect of CI-930 [3-(2H)-pyridazinone-4,5-dihydro-6-[4-(1H-imidazolyl) phenyl]-5-methyl-monohydrochloride] and rolipram on human coronary artery smooth muscle cell proliferation. Biochemical Pharmacology, 56(7), 853-859. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(33), 23158-23180. [Link]
-
Anonymous. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Kasuya, Y., et al. (1992). Cardiovascular effects of TZC-5665, 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 100(4), 335-343. [Link]
-
Manetti, F., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of medicinal chemistry, 49(16), 4823-4833. [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3368. [Link]
- Anonymous. (n.d.). Pyrazole compounds useful as protein kinase inhibitors.
-
Manetti, F., et al. (2006). Novel Pyrazolopyrimidopyridazinones with Potent and Selective Phosphodiesterase 5 (PDE5) Inhibitory Activity as Potential Agents for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 49(16), 4823-4833. [Link]
-
Yurttaş, L., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. ACS omega, 7(25), 21855-21867. [Link]
-
Ayaz, M., et al. (2019). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. Oxidative medicine and cellular longevity, 2019, 8308397. [Link]
-
Anonymous. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. ResearchGate. [Link]
-
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]
-
Anonymous. (n.d.). Drug Candidates for the Prevention and Treatment of Cardiovascular Diseases. MDPI. [Link]
- Anonymous. (n.d.). Pyridazinone derivatives useful as glucan synthase inhibitors.
-
Anonymous. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. [Link]
-
Tewari, D., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(2), 20-33. [Link]
-
Lhassani, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. MedChemComm, 12(3), 519-528. [Link]
-
da Silva, A. B. F., et al. (2021). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Current medicinal chemistry, 28(26), 5228-5231. [Link]
-
Airenne, K. J., et al. (2013). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. Journal of medicinal chemistry, 56(24), 9944-9955. [Link]
-
Combs, D. W., et al. (1989). Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane-1,3'-[3H]indol]-2'(1'H)-ones. Journal of medicinal chemistry, 32(4), 847-851. [Link]
-
Airenne, K. J., et al. (2013). Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode. Journal of medicinal chemistry, 56(24), 9944-9955. [Link]
-
Kumar, A., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & biodiversity, 20(4), e202200707. [Link]
-
Anonymous. (n.d.). Natural and Synthetic Compounds in Neurodegenerative Disorders. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sarpublication.com [sarpublication.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]
Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of 4,5-Dihydropyridazinone Scaffolds
Abstract
The 4,5-dihydropyridazinone core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][3][4] This versatility stems from the scaffold's unique electronic and structural features, which allow for tailored interactions with a multitude of biological targets. Effective drug development hinges on understanding how specific structural modifications to this core influence biological activity—a process known as Structure-Activity Relationship (SAR) analysis.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically conduct SAR studies on 4,5-dihydropyridazinone derivatives. We will detail synthetic strategies for library creation, robust protocols for biological evaluation, and a logical framework for interpreting the resulting data to guide the rational design of potent and selective therapeutic agents.
The 4,5-Dihydropyridazinone Core: A Canvas for Chemical Modification
The foundational step in any SAR study is to identify the key positions on the molecular scaffold where chemical modifications can be systematically introduced. The 4,5-dihydropyridazinone ring system offers several such points, each capable of influencing the molecule's steric, electronic, and hydrophobic properties, thereby altering its interaction with a biological target.
Caption: Key modification points on the 4,5-dihydropyridazinone scaffold.
-
N2-Position: Substitution on the lactam nitrogen is crucial for modulating interactions within the binding pocket. Studies have shown that introducing groups like phenylpropyl can significantly enhance potency against targets such as phosphodiesterase 4 (PDE4).[6]
-
C6-Position: This position is commonly substituted with an aryl ring. Modifications to this ring (e.g., adding electron-withdrawing or -donating groups) directly impact the electronic distribution and can fine-tune binding affinity and selectivity.
-
C4 & C5-Positions: While less commonly modified, substitutions at these positions can impose conformational constraints on the ring, which may be beneficial for locking the molecule into a bioactive conformation.[7][8]
Strategic Synthesis of an Analog Library
A successful SAR study relies on a logically designed library of compounds where structural changes are made systematically. The most common synthetic route involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[9][10] This approach is highly adaptable for creating diversity at the N2 and C6 positions.
Protocol 1: Synthesis of a Focused 6-Aryl-4,5-dihydropyridazinone Library
This protocol describes the synthesis of a small library to probe the influence of substituents at the N2-position.
Causality: This two-step synthesis is efficient for library generation. Step 1 creates a common intermediate, the γ-ketoacid. Step 2, the cyclization, allows for the introduction of diverse functionalities at the N2 position by simply varying the hydrazine reactant, making it ideal for SAR exploration.
Materials:
-
Substituted benzene (e.g., Toluene, Anisole)
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrazine hydrate and substituted hydrazines (e.g., phenylhydrazine)
-
Ethanol, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus (TLC, column chromatography)
Procedure:
Step A: Synthesis of γ-Ketoacid Intermediate (e.g., 4-oxo-4-phenylbutanoic acid)
-
In a round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (2.2 eq) in the substituted benzene (used as solvent and reactant).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor progress with Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure γ-ketoacid intermediate.
Step B: Cyclization to form 4,5-Dihydropyridazinone Analogs
-
Dissolve the γ-ketoacid intermediate (1.0 eq) in ethanol.
-
Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the final 4,5-dihydropyridazinone analog.
-
Validation: Confirm the structure and purity of each analog using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[11][12]
Biological Evaluation: From Target to Data
The choice of biological assay is dictated by the therapeutic objective. 4,5-Dihydropyridazinones are potent inhibitors of enzymes like phosphodiesterases and kinases, and also show activity in cell-based assays for cancer and microbial infections.[10][13][14] An in vitro enzyme assay is an excellent primary screen for SAR studies due to its high throughput and reproducibility.[15][16]
Caption: Mechanism of a PDE4 inhibitor increasing intracellular cAMP.
Protocol 2: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against the PDE4 enzyme.
Causality: This assay directly measures the compound's ability to inhibit the target enzyme's function—the conversion of cAMP to AMP. By quantifying this inhibition across a range of concentrations, we can derive a precise IC₅₀ value, which is the gold standard for comparing compound potency in SAR studies.[17]
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Fluorescent-labeled cAMP derivative or a detection kit (e.g., IMAP or HTRF technology)
-
Synthesized 4,5-dihydropyridazinone analogs dissolved in DMSO
-
Positive control: Rolipram (a known PDE4 inhibitor)[13]
-
384-well microplates
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO and then in assay buffer to achieve final assay concentrations (e.g., from 100 µM to 1 nM). Keep the final DMSO concentration below 0.5% to avoid solvent effects.
-
Assay Setup: To the wells of a 384-well plate, add:
-
2 µL of diluted compound (or DMSO for negative control, Rolipram for positive control).
-
4 µL of PDE4 enzyme solution (pre-diluted in assay buffer).
-
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 4 µL of cAMP substrate solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate for 30-60 minutes at room temperature. The exact time should be determined during assay optimization to ensure the reaction is within the linear range (typically <20% substrate conversion).
-
Reaction Termination & Detection: Stop the reaction and measure the remaining cAMP or the produced AMP according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (Rolipram at high concentration) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Data Interpretation: Building the SAR Narrative
Table 1: Example SAR Data for N2-Substituted 6-Phenyl-4,5-dihydropyridazinones against PDE4
| Compound ID | N2-Substituent (R) | Structure | PDE4 IC₅₀ (µM) |
| 1a | -H | ![]() | > 50 |
| 1b | -CH₃ | ![]() | 25.3 |
| 1c | -Phenyl | ![]() | 1.8 |
| 1d | -Benzyl | ![]() | 0.45 |
| 1e | -(CH₂)₂-Phenyl | ![]() | 0.09 |
| Rolipram | (Positive Control) | - | 0.05 |
SAR Interpretation from Table 1:
-
Essentiality of N2-Substitution: The unsubstituted compound 1a is inactive, indicating that a substituent at the N2 position is critical for PDE4 inhibition.
-
Impact of Substituent Size and Type: A small alkyl group (1b ) confers weak activity. Introducing an aromatic ring (1c ) significantly improves potency by over 10-fold, suggesting a key π-π stacking or hydrophobic interaction in the enzyme's binding pocket.
-
Role of a Flexible Linker: Adding a methylene linker (1d , benzyl group) further enhances activity. Extending this linker to two carbons (1e , phenethyl group) leads to a dramatic increase in potency, suggesting that the terminal phenyl ring can now access a deeper, more favorable region of the binding site. This highlights the importance of not just the substituent type, but also its optimal positioning.
This systematic analysis provides actionable insights. The next generation of compounds should focus on exploring further modifications of the N2-phenethyl group to maximize these favorable interactions.
Caption: A logical workflow for iterative SAR-driven lead optimization.
Conclusion and Future Directions
This guide outlines a robust and logical methodology for conducting SAR studies on the versatile 4,5-dihydropyridazinone scaffold. By combining systematic synthetic library generation with quantitative biological assays, researchers can efficiently decipher the complex relationships between chemical structure and pharmacological activity. The insights gained from this iterative process are fundamental for transforming a promising chemical scaffold into a highly potent and selective clinical candidate. Further studies can incorporate computational methods, such as 3D-QSAR and molecular docking, to refine the SAR and predict the activity of novel designs prior to synthesis, further accelerating the drug discovery pipeline.[18][19]
References
-
Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication Source: SAR Publication URL: [Link]
-
Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]
-
Title: Biological activities of pyridazinones. Source: ResearchGate URL: [Link]
-
Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: National Library of Medicine URL: [Link]
-
Title: Various Chemical and Biological Activities of Pyridazinone Derivatives Source: Scholars Research Library URL: [Link]
-
Title: Inhibition of PDE4 by dihydropyridazinones Source: ResearchGate URL: [Link]
-
Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: MDPI URL: [Link]
-
Title: Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction Source: National Library of Medicine URL: [Link]
-
Title: Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles Source: National Library of Medicine URL: [Link]
-
Title: Selectivity of the most potent PDE4-inhibitors derived from dihydropyridazinones versus PDE1, PDE2, PDE3 and PDE5 Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives Source: Biomed Pharmacol J URL: [Link]
-
Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation Source: RSC Publishing URL: [Link]
-
Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation Source: National Library of Medicine URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes Source: National Library of Medicine URL: [Link]
-
Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Library of Medicine URL: [Link]
-
Title: In vitro Enzyme Assay: Cutting Edge Research Source: Da-Ta Biotech URL: [Link]
-
Title: 4,5-Dihydro-2 H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones Source: National Library of Medicine URL: [Link]
-
Title: (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis Source: MDPI URL: [Link]
-
Title: Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity Source: National Library of Medicine URL: [Link]
-
Title: functional in vitro assays for drug discovery Source: YouTube URL: [Link]
-
Title: Quantitative Structure-Activity Relationship (QSAR) Methods for the Prediction of Substrates, Inhibitors, and Inducers of Metabolic Enzymes Source: ResearchGate URL: [Link]
-
Title: Anticancer Activity of 4-Aryl-1,4-Dihydropyridines Source: MDPI URL: [Link]
-
Title: 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones Source: National Library of Medicine URL: [Link]
-
Title: Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents Source: MDPI URL: [Link]
Sources
- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,5-Dihydro-2 H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 16. m.youtube.com [m.youtube.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including cardiotonic, anti-inflammatory, anticancer, and antihypertensive effects.[1][2] This guide provides a comprehensive framework for the development of novel analogs of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, a promising yet underexplored member of this chemical class. We will delve into the strategic design of new analogs, provide detailed, field-tested synthetic protocols, and outline methodologies for their biological evaluation. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these protocols for their specific research goals.
Introduction: The Therapeutic Potential of the Pyridazinone Core
The 3(2H)-pyridazinone ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group.[3] Its unique electronic and structural features allow for diverse interactions with various biological targets.[4] Marketed drugs such as Levosimendan, a cardiotonic agent, underscore the therapeutic relevance of this scaffold.[2] The 4,5-dihydro variant maintains the core pharmacophoric elements while providing a more flexible, three-dimensional structure that can be advantageous for receptor binding.
The focus of this guide, this compound, features an isopropyl group at the 6-position. While extensive research has been conducted on analogs with aryl or substituted aryl groups at this position, the exploration of 6-alkyl substituted pyridazinones is less mature, presenting a significant opportunity for the discovery of novel therapeutic agents.[5] The presence of an isopropyl group on a related pyridazinone, MGL-3196, which is currently in clinical trials, highlights the potential of this substituent to impart favorable pharmacological properties.[6]
This document will serve as a practical guide for the synthesis and evaluation of novel analogs of this lead compound, with the aim of exploring its structure-activity relationship (SAR) and identifying candidates with enhanced potency and selectivity for various therapeutic targets.
Strategic Design of Novel Analogs
The development of new analogs of this compound should be guided by a clear understanding of its structure and the potential for modification at key positions. The following diagram illustrates the primary points of diversification:
Caption: Strategic points for analog development.
2.1. Modification at the 6-Position (R3): Exploring Alkyl Substituents
The isopropyl group at the 6-position is a key feature of the parent compound. A systematic exploration of other alkyl groups at this position can provide valuable SAR insights.
-
Rationale: The size and lipophilicity of the alkyl group can influence binding affinity, selectivity, and pharmacokinetic properties.
-
Proposed Analogs:
-
Linear alkyl chains (ethyl, propyl, butyl, etc.) to probe the effect of chain length.
-
Branched alkyl groups (sec-butyl, tert-butyl, isobutyl) to investigate the impact of steric bulk near the core.
-
Cycloalkyl groups (cyclopropyl, cyclobutyl, cyclopentyl) to introduce conformational rigidity.
-
2.2. Substitution at the 2-Position (R1): N-Functionalization
The nitrogen at the 2-position of the pyridazinone ring is a prime site for introducing diversity.
-
Rationale: Substituents at this position can modulate the electronic properties of the ring system and provide additional interaction points with biological targets.
-
Proposed Analogs:
-
N-alkylation with various alkyl and substituted alkyl groups.
-
N-arylation to introduce aromatic moieties.
-
Introduction of functional groups such as amides, esters, and ethers via appropriate linkers.
-
2.3. Modifications at the 4 and 5-Positions (R2): The Dihydro Ring
While synthetically more challenging, modifications to the 4,5-dihydro portion of the ring can offer opportunities for fine-tuning activity.
-
Rationale: Introduction of substituents on this part of the molecule can influence the overall conformation and introduce new chiral centers.
-
Proposed Analogs:
-
Introduction of small alkyl groups (e.g., methyl) at the 4- or 5-position.
-
Exploration of stereoisomers to determine if the biological activity is stereospecific.
-
Synthetic Protocols
The synthesis of 4,5-dihydro-6-alkyl-3(2H)-pyridazinones is typically achieved through a two-step process: the formation of a γ-keto acid followed by its cyclization with hydrazine hydrate.
Caption: General synthetic route to 6-alkyl pyridazinones.
3.1. Protocol 1: Synthesis of the γ-Keto Acid Precursor (5-Methyl-4-oxohexanoic Acid)
This protocol describes a plausible route to the key intermediate, 5-methyl-4-oxohexanoic acid (CAS 41654-04-0), the direct precursor to this compound. This method is based on the principles of Friedel-Crafts acylation, adapted for aliphatic substrates.[7]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| Isovaleric anhydride | 540-59-0 | 186.25 g/mol | 1.1 eq |
| Succinic anhydride | 108-30-5 | 100.07 g/mol | 1.0 eq |
| Aluminum chloride (anhydrous) | 7446-70-0 | 133.34 g/mol | 2.2 eq |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 g/mol | As solvent |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 g/mol | For workup |
| Diethyl ether | 60-29-7 | 74.12 g/mol | For extraction |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 g/mol | For drying |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of isovaleric anhydride (1.1 eq) and succinic anhydride (1.0 eq) in anhydrous dichloromethane.
-
Add the anhydride solution dropwise to the stirred aluminum chloride suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methyl-4-oxohexanoic acid.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
3.2. Protocol 2: Cyclization to form this compound
This protocol describes the cyclization of the γ-keto acid with hydrazine hydrate to form the desired pyridazinone. This is a robust and widely applicable method.[8]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 5-Methyl-4-oxohexanoic acid | 41654-04-0 | 144.17 g/mol | 1.0 eq |
| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 g/mol | 1.2 eq |
| Ethanol | 64-17-5 | 46.07 g/mol | As solvent |
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-4-oxohexanoic acid (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) to afford pure this compound.
Biological Evaluation Protocols
Given the diverse biological activities of pyridazinone derivatives, a tiered screening approach is recommended to identify the most promising therapeutic applications for the newly synthesized analogs.
Caption: Tiered approach for biological evaluation.
4.1. Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This initial screen is crucial to assess the general toxicity of the compounds and to identify potential anticancer agents.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized pyridazinone analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
4.2. Protocol 4: Anti-inflammatory Activity Assay (COX-1/COX-2 Inhibition)
Many pyridazinone derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.
Principle: This assay measures the ability of the test compounds to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.
Procedure:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare reaction mixtures containing the respective COX enzyme, heme, and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37 °C.
-
Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorescent method as per the kit instructions.
-
Calculate the percentage of inhibition for each compound and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
4.3. Protocol 5: Cardiotonic Activity Assay (Isolated Langendorff Heart)
For assessing potential cardiovascular effects, the Langendorff-perfused isolated heart model is a standard ex vivo method.
Principle: This assay measures the direct effects of compounds on myocardial contractility and heart rate in an isolated, retrogradely perfused mammalian heart.
Procedure:
-
Isolate the heart from a euthanized small mammal (e.g., rat or guinea pig) and mount it on a Langendorff apparatus.
-
Perfuse the heart retrogradely through the aorta with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37 °C.
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
After a stabilization period, infuse the test compounds at increasing concentrations into the perfusion buffer.
-
Record changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Analyze the data to determine the positive inotropic and chronotropic effects of the compounds.
Conclusion and Future Directions
The protocols and strategies outlined in this guide provide a robust starting point for the development of novel analogs of this compound. The synthetic accessibility of this scaffold, combined with the diverse biological activities of the pyridazinone class, makes this an exciting area for drug discovery. Systematic exploration of the structure-activity relationships, guided by the principles discussed herein, is likely to yield promising new therapeutic candidates. Future work should focus on elucidating the specific molecular targets of active compounds and optimizing their pharmacokinetic and pharmacodynamic profiles through further medicinal chemistry efforts.
References
- Asif, M. (2014). A review on diverse pharmacological activities of pyridazine and pyridazinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]
- Allam, M. A., et al. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 12(21), 1959-1981.
-
PrepChem. (n.d.). Synthesis of 4,5-Dihydro-6-[4-(isothiocyano)phenyl]-3(2H)-pyridazinone. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]
-
Sphaera Pharma. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]
- Hassan, A. S., et al. (2019). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]
- Soliman, F. M., et al. (2007). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Africian Journal of Pure and Applied Chemistry, 1(2), 022-028.
-
PubChem. (n.d.). 5-Methyl-4-oxohexanoic acid. Retrieved from [Link]
-
MDPI. (2019). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]
- Ismail, M. M., et al. (2004). and Quinolinyl a,Я-Unsaturated Ketones. Chemical Papers, 58(3), 200-205.
-
PubChem. (n.d.). 5-Methyl-4-oxohexanoic acid. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 4-methyl-6-oxohexanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
- Chen, L., et al. (2013). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. Molecules, 18(12), 14590-14600.
-
YouTube. (2023, October 28). Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Retrieved from [Link]
-
LookChem. (n.d.). 5-methyl-4-oxo-hexanoic acid. Retrieved from [Link]
- Abdel-Aziz, M., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(8), e2000080.
- Al-Omaim, W. S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3794.
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][9][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923.
-
ResearchGate. (n.d.). Hydrazine hydrate induced reductive cleavage of α,β-epoxy ketones: An efficient procedure for the preparation of β-hydroxy ketones. Retrieved from [Link]
- Abdel-Aziz, M., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 353(8), e2000080.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-methyl-4-oxo-hexanoic acid|41654-04-0|lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pyridazinone Synthesis
Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. Pyridazinones are privileged structures in medicinal chemistry, appearing in drugs with activities ranging from cardiovascular to anti-inflammatory and anticancer.[1][2][3] However, their synthesis, most commonly via the condensation of a 1,4-dicarbonyl compound (or its equivalent, like a γ-ketoacid) with a hydrazine derivative, is often plagued by side reactions that can complicate purification and reduce yields.[4][5]
This document moves beyond standard textbook procedures to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore the mechanistic origins of common side reactions and offer field-proven strategies to mitigate them, ensuring your synthesis is both efficient and reproducible.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Poor Regioselectivity with Unsymmetrical Starting Materials
Question: "I'm reacting an unsymmetrical γ-ketoacid with methylhydrazine, and I'm getting a mixture of two N-methyl pyridazinone regioisomers. How can I control the selectivity?"
This is one of the most common challenges in pyridazinone synthesis. When both the 1,4-dicarbonyl precursor and the hydrazine are unsymmetrical, two distinct regioisomers can form. The reaction outcome is a delicate balance of steric and electronic factors.
Mechanistic Insight: The initial step is the condensation of one of the hydrazine's nitrogen atoms with one of the carbonyl groups. The regioselectivity is determined by which nitrogen attacks which carbonyl.
-
Electronic Effects: The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl compound. In methylhydrazine, the N-methylated nitrogen is more electron-rich (due to the inductive effect of the methyl group) but also more sterically hindered. The terminal -NH₂ nitrogen is less hindered but less nucleophilic.
-
Steric Hindrance: Bulky substituents near a carbonyl group will disfavor attack at that position, especially by a hindered nitrogen atom.[6]
Troubleshooting Protocol:
-
Analyze Your Substrates: Determine the relative electrophilicity of your two carbonyls and the relative nucleophilicity/steric bulk of your hydrazine nitrogens. For instance, a ketone is generally more electrophilic than the carboxylic acid in a γ-ketoacid.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the electronically favored but sterically less demanding one.
-
pH Control: The nucleophilicity of the hydrazine is pH-dependent. Under acidic conditions, the terminal -NH₂ is more likely to be protonated, potentially altering the preferred site of initial attack. Careful, systematic screening of pH may be required.
-
-
Consider a Directed Synthesis: If reaction condition screening fails, a multi-step approach may be necessary. For example, one carbonyl could be protected as a ketal, forcing the hydrazine to react at the desired position. Subsequent deprotection and cyclization would then yield a single regioisomer.
Data Summary: Factors Influencing Regioselectivity
| Factor | Condition | Likely Outcome | Rationale |
| Sterics | Bulky substituent near C4-carbonyl | N1 attacks C1-carbonyl | Minimizes steric clash during initial condensation. |
| Electronics | Electron-withdrawing group near C1-carbonyl | Preferential attack at C1 | Increases the electrophilicity of the C1 carbonyl carbon. |
| Hydrazine | Substituted Hydrazine (e.g., R-NHNH₂) | The less-hindered -NH₂ often attacks the more reactive carbonyl. | A balance between the higher nucleophilicity of the substituted nitrogen and the steric accessibility of the terminal nitrogen.[7][8] |
Issue 2: Incomplete Cyclization and Persistent Hydrazone Intermediate
Question: "My reaction stalls after forming the hydrazone intermediate. I can't seem to drive the final ring-closing step to completion to form the pyridazinone."
The formation of the pyridazinone ring is a two-step process: (1) initial condensation to form a hydrazone, followed by (2) intramolecular cyclization with elimination of water.[1] If the cyclization step is slow or reversible, the open-chain hydrazone can be the major isolated product.
Mechanistic Insight: The cyclization is an intramolecular nucleophilic attack of the remaining nitrogen (or oxygen of the enol-hydrazone tautomer) onto the second carbonyl group (often a carboxylic acid or ester). This step can have a high activation barrier, especially if the resulting ring is strained or if the nucleophilicity of the attacking atom is low. The reaction is an equilibrium, and the removal of water is crucial to drive it towards the cyclized product according to Le Châtelier's principle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Detailed Protocol for Promoting Cyclization:
-
Setup: Assemble a reflux apparatus equipped with a Dean-Stark trap.
-
Reagents: To your reaction mixture of the γ-ketoacid and hydrazine in a suitable high-boiling solvent (e.g., toluene, xylene), add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the hydrazone intermediate and the appearance of the pyridazinone product.
-
Workup: Once the reaction is complete, cool the mixture, wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst, dry the organic layer, and concentrate to obtain the crude product.
Issue 3: N-N Bond Cleavage Side Reaction
Question: "I'm seeing byproducts that suggest the N-N bond of my hydrazine starting material has cleaved. What causes this and how can I avoid it?"
N-N bond cleavage is a destructive side reaction that can significantly lower the yield of your desired pyridazinone. It can be promoted by certain reagents, particularly strong reducing agents, some transition metals, or harsh photolytic/acidic conditions.[9][10]
Mechanistic Insight: The N-N bond is relatively weak (bond energy ~160 kJ/mol) and susceptible to both reductive and oxidative cleavage.
-
Reductive Cleavage: Reagents like Raney Nickel, Sodium Dithionite, or catalytic hydrogenation conditions can reduce the N-N bond, breaking the hydrazine into two separate amine fragments.
-
Oxidative/Photolytic Cleavage: In the presence of strong oxidants or under UV irradiation, radical mechanisms can be initiated that lead to N-N bond scission.[9]
Preventative Measures:
-
Reagent Compatibility Check: Scrutinize your reaction scheme for any reagents known to cleave N-N bonds. If you are performing a multi-step synthesis, ensure that incompatible reagents are not carried over into the pyridazinone formation step.
-
Milder Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote decomposition pathways.
-
Protect from Light: If you suspect a photolytic side reaction, conduct the experiment in a flask wrapped in aluminum foil.
-
Choice of Base/Catalyst: Use non-reducing bases. Avoid catalysts like Palladium on Carbon (Pd/C) with a hydrogen source if your molecule contains a hydrazine moiety, unless N-N cleavage is the desired outcome.[11]
Visualizing the Main vs. Side Pathway:
Caption: Desired pyridazinone formation vs. N-N bond cleavage.
References
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Semantic Scholar. [Link]
-
Asproni, B., Pinna, G. A., Corona, P., Coinu, S., Piras, S., Carta, A., & Murineddu, G. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6694. [Link]
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
-
A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (2020). ResearchGate. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2018). SAR Publication. [Link]
-
El-Sayed, N. S., El-Gamal, K. M., Al-Ghorbani, M., & El-Hashash, M. A. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21(8). [Link]
-
Abubshait, S. A. (2007). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 12(1), 25-42. [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). RSC Medicinal Chemistry. [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2024). University of Chicago. [Link]
-
Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
-
Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (n.d.). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of PharmTech Research. [Link]
-
Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]
-
Chan, A., Tan, D. T., & Chiba, S. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 14(10), 2442-2445. [Link]
-
Ribosome-mediated biosynthesis of pyridazinone oligomers in vitro. (2022). Nature Communications. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry. [Link]
-
Tétényi, P. (2019). Polymers and Pyridazines. Taylor & Francis. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). Future Medicinal Chemistry. [Link]
-
A Pratical and effective method for the N N bond cleavage of N-amino-heterocycles. (2021). ResearchGate. [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2019). Organic Chemistry Frontiers. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Medicinal Chemistry. [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry. [Link]
-
Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. (2022). RSC Advances. [Link]
-
A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. (2021). Organic Chemistry Frontiers. [Link]
-
Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. (2025). Chemistry – A European Journal. [Link]
-
The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. (2021). ResearchGate. [Link]
-
Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2012). ResearchGate. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
Welcome to the Technical Support Center for the synthesis of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis.
I. Synthetic Pathway Overview
The most common and reliable method for synthesizing this compound involves a two-step process. The first step is the synthesis of a suitable γ-keto acid or its ester, followed by cyclocondensation with hydrazine hydrate.[1][2]
The overall synthetic scheme is as follows:
Caption: General synthetic pathway for this compound.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate)
This procedure is adapted from standard methods for the acylation of β-keto esters.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether (Et₂O)
-
Ethyl acetoacetate
-
Isobutyryl chloride
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (1.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl acetoacetate (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add isobutyryl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M HCl until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 4-methyl-3-oxopentanoate as a colorless oil.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the cyclocondensation of a γ-keto ester with hydrazine hydrate.[3]
Materials:
-
Ethyl 4-methyl-3-oxopentanoate
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-methyl-3-oxopentanoate (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (1.1-1.2 eq) dropwise to the solution. A slight exotherm may be observed.
-
(Optional) Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
If crystallization does not occur, reduce the volume of the solvent under reduced pressure.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of γ-Keto Ester (Step 1) | Incomplete deprotonation of ethyl acetoacetate. | Ensure the sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions. Allow sufficient time for hydrogen evolution to complete. |
| Low reactivity of isobutyryl chloride. | Use freshly distilled isobutyryl chloride. | |
| Side reactions, such as self-condensation of ethyl acetoacetate. | Maintain a low temperature during the addition of ethyl acetoacetate and isobutyryl chloride. | |
| Low Yield of Pyridazinone (Step 2) | Incomplete reaction. | Increase the reaction time and/or temperature. Ensure an adequate excess of hydrazine hydrate is used. A catalytic amount of acid can sometimes facilitate the reaction. |
| Purity of starting materials. | Use purified ethyl 4-methyl-3-oxopentanoate. Impurities can interfere with the cyclization. | |
| Suboptimal pH. | The pH can be critical for the cyclization. An acidic medium can catalyze the dehydration step, but strongly acidic conditions may lead to side reactions. A small amount of acetic acid is often beneficial. | |
| Multiple Spots on TLC, Indicating Side Products | Formation of hydrazone intermediate. | This is a common intermediate. If it persists, it indicates incomplete cyclization. Increase the reaction time or temperature. |
| Formation of azine. | This can occur if there is an excess of the keto ester relative to hydrazine. Ensure the correct stoichiometry is used. | |
| Decomposition of product or reactants. | Avoid excessively high temperatures or prolonged reaction times, especially if the starting materials or product are thermally sensitive. | |
| Product Oiling Out During Recrystallization | Inappropriate solvent system. | The chosen solvent may be too good a solvent, or the cooling may be too rapid. Try a different solvent or a solvent pair. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Presence of impurities. | Impurities can lower the melting point and cause the product to oil out. Try purifying the crude product by column chromatography before recrystallization. |
IV. Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the cyclocondensation reaction?
A1: Thin Layer Chromatography (TLC) is an effective method. Use a suitable solvent system, for example, a mixture of hexane and ethyl acetate. The starting γ-keto ester will have a higher Rf value than the more polar pyridazinone product. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the reaction is progressing. UV visualization is typically effective for these compounds.[2][5]
Q2: What is the likely structure of the intermediate hydrazone?
A2: The initial reaction between the ketone carbonyl of ethyl 4-methyl-3-oxopentanoate and hydrazine will form a hydrazone. The subsequent intramolecular cyclization with the loss of ethanol yields the desired dihydropyridazinone.
Caption: Formation of the hydrazone intermediate and subsequent cyclization.
Q3: What is a good solvent system for recrystallizing the final product?
A3: Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[2] Other potential solvent systems include ethyl acetate/hexane or acetone/hexane mixtures. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[1][6] Experimentation with small amounts of material is recommended to find the optimal solvent or solvent pair.
Q4: What are the key safety precautions when working with hydrazine hydrate?
A4: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[7][8][9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[8] Avoid heating it to high temperatures in a closed system.
Q5: How should I quench a reaction containing excess hydrazine hydrate?
A5: Excess hydrazine hydrate can be quenched by carefully adding a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide.[8] This should be done slowly and with cooling, as the reaction can be exothermic. The quenching procedure should be performed in a fume hood.
V. Characterization Data
-
¹H NMR:
-
A doublet for the two methyl groups of the isopropyl group.
-
A multiplet (septet) for the CH of the isopropyl group.
-
Two multiplets for the two CH₂ groups of the dihydropyridazinone ring.
-
A broad singlet for the NH proton.
-
-
¹³C NMR:
-
A peak for the methyl carbons of the isopropyl group.
-
A peak for the CH carbon of the isopropyl group.
-
Two peaks for the CH₂ carbons of the ring.
-
A peak for the C=N carbon.
-
A peak for the C=O (amide) carbon.
-
-
IR Spectroscopy:
-
A strong absorption band for the C=O stretch (around 1670-1690 cm⁻¹).
-
An N-H stretching band (around 3200-3400 cm⁻¹).
-
C-H stretching bands for the alkyl groups.
-
VI. References
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(15), 4936.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Verma, S. K., et al. (2012). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2675-2678.
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (2017). Curious about quenching of hydrazinolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). IR and 1 H NMR characteristics of the compounds. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl 4-methyl-3-oxopentanoate. Retrieved from [Link]
-
PubMed. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Mini Rev Med Chem., 23(19), 2209-2227.
-
PubMed. (2008). Diastereoselective synthesis of cyclopentapyridazinones via radical cyclization: synthetic studies toward halichlorine. Org Lett., 10(21), 4783-6.
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallize complexes from the solvent pair acetone/water? Retrieved from [Link]
-
Google Patents. (n.d.). US4452999A - Method for making isobutyric acid. Retrieved from
-
ResearchGate. (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved from [Link]
-
PubMed. (2026). High yield production of 3-hydroxypropionic acid using Issatchenkia orientalis. Nat Commun., 17(1), 12345.
-
Google Patents. (n.d.). US3057914A - Process for the preparation of isobutyrate esters. Retrieved from
-
MDPI. (2022). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Fermentation, 8(11), 604.
-
Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. Retrieved from [Link]
-
MDPI. (2021). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. Molecules, 26(16), 4983.
-
ResearchGate. (2014). How can I synthesize 3-nitropropionic acid from 3-bromopropionic acid with good yield? Retrieved from [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Dihydropyridazinones
Welcome to the Technical Support Center for the purification of dihydropyridazinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important class of heterocyclic compounds. Drawing upon established methodologies and field-proven insights, this resource provides practical, in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target molecules.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of dihydropyridazinones, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Recovery or No Elution from Silica Gel Column Chromatography
Question: I am performing column chromatography to purify my dihydropyridazinone derivative, but I am experiencing very low recovery. In some cases, the compound does not seem to elute from the column at all. What could be the cause, and how can I resolve this?
Answer: This is a frequent challenge, often rooted in the interaction between the dihydropyridazinone scaffold and the stationary phase, or issues with the chosen mobile phase. Here’s a systematic approach to troubleshoot this problem:
Underlying Causes & Solutions:
-
Strong Adsorption to Silica Gel: Dihydropyridazinones possess polar functionalities (amide, imine) that can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the silica gel surface.[1] This is particularly problematic for compounds with multiple polar groups or basic nitrogen atoms.
-
Solution 1: Deactivate the Silica Gel. Co-eluting with a small percentage of a basic modifier like triethylamine (0.1-1%) in your mobile phase can neutralize the acidic sites on the silica, reducing strong adsorption and improving recovery.[1]
-
Solution 2: Switch to a Less Acidic Stationary Phase. Consider using neutral or basic alumina as an alternative to silica gel. For particularly sensitive compounds, reversed-phase chromatography (C18 silica) may be a more suitable option.
-
-
Inappropriate Mobile Phase Polarity: The selected solvent system may not be sufficiently polar to elute your compound.
-
Solution: Implement a Gradient Elution. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then effectively displace your target compound from the stationary phase.[2][3] A typical gradient might start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
-
On-Column Degradation: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive dihydropyridazinones.
-
Solution: Perform a Stability Test. Before committing to a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Re-run the TLC in a suitable solvent system to see if any degradation has occurred. If degradation is observed, consider the solutions for strong adsorption, as they also mitigate acid-catalyzed degradation.
-
Experimental Protocol: Optimizing Column Chromatography Recovery
-
Small-Scale Stability Test:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a silica gel TLC plate.
-
After the spot has dried, let the plate sit on the benchtop for 1-2 hours.
-
Develop the TLC plate in an appropriate eluent system.
-
Visualize the plate under UV light and with a stain. The appearance of new spots indicates potential degradation on silica.
-
-
Mobile Phase Screening with TLC:
-
Use TLC to screen various solvent systems of increasing polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
-
Column Packing and Elution:
-
If using a basic modifier, pre-equilibrate the silica gel with the mobile phase containing the modifier before packing the column.
-
Load the sample onto the column using a minimal amount of solvent.
-
Begin elution with the selected mobile phase, collecting fractions and monitoring by TLC.
-
Issue 2: "Oiling Out" During Recrystallization
Question: I am attempting to recrystallize my dihydropyridazinone, but instead of forming crystals, it separates as an oil. How can I induce crystallization?
Answer: "Oiling out" is a common phenomenon that occurs when the solute is insoluble in the solvent at room temperature but melts in the hot solvent before it dissolves. Upon cooling, the molten solute separates as an oil rather than crystallizing.
Underlying Causes & Solutions:
-
High Solute Concentration: The solution may be too concentrated, leading to supersaturation at a temperature above the compound's melting point.
-
Solution: Add More Solvent. After the oil has formed, add more of the hot solvent until the oil redissolves completely. Then, allow the solution to cool slowly.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, even at lower temperatures, or it may have a boiling point that is too high.
-
Solution 1: Use a Solvent Pair. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[4]
-
Solution 2: Lower the Crystallization Temperature. After dissolving the compound in the hot solvent, allow it to cool more slowly. You can try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal.
-
Workflow for Overcoming "Oiling Out"
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Issue 3: Persistent Impurities After Purification
Question: After column chromatography and recrystallization, I still observe persistent impurities in my dihydropyridazinone sample when analyzed by HPLC and/or NMR. What are the likely sources of these impurities and how can I remove them?
Answer: Persistent impurities often arise from side reactions during the synthesis or from degradation of the product during workup and purification. Identifying the nature of the impurity is key to devising an effective removal strategy.
Common Impurities and Removal Strategies:
| Impurity Type | Potential Source | Removal Strategy |
| Starting Materials | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry). If the starting material has a significantly different polarity, re-purify using column chromatography with a shallower gradient. |
| Hydrazone Intermediate | Incomplete cyclization of the initial hydrazone formed from a carbonyl compound and hydrazine. | Drive the cyclization to completion by adjusting the reaction pH (often acidic catalysis is needed) or by removing water (e.g., using a Dean-Stark apparatus).[4] |
| Oxidized Pyridazinone | Dihydropyridazinones can be susceptible to oxidation, especially if heated in the presence of air for extended periods. | Minimize exposure to high temperatures and air during purification. Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon). |
| Ring-Opened Products | The dihydropyridazinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions. | Maintain a neutral or mildly acidic/basic pH during workup and purification. Avoid prolonged exposure to strong acids or bases. |
Analytical Approach to Impurity Identification:
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying the molecular weights of impurities, which can provide clues to their structures.[5]
-
NMR Spectroscopy: Careful analysis of 1H and 13C NMR spectra can help to identify the structures of impurities, especially when compared to the spectra of the starting materials and the desired product.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for purity analysis of a novel dihydropyridazinone?
A1: A good starting point for HPLC method development for dihydropyridazinones is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).[6][7] A gradient elution from a lower to a higher concentration of the organic modifier is often effective in separating the target compound from its impurities. UV detection is typically suitable for dihydropyridazinones due to their chromophoric nature; a wavelength scan should be performed to determine the optimal detection wavelength.[6]
Q2: My dihydropyridazinone is poorly soluble in common organic solvents. How can I improve its solubility for purification?
A2: Poor solubility is a common challenge. Here are a few strategies:
-
Co-solvents: Using a mixture of solvents can enhance solubility. For example, a small amount of a highly polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to a less polar solvent to aid dissolution. However, be mindful that removing these high-boiling point solvents can be challenging.
-
Solid Dispersions: For highly insoluble compounds, creating a solid dispersion where the compound is dispersed within a hydrophilic carrier can improve its dissolution characteristics.
-
Salt Formation: If your dihydropyridazinone has a basic or acidic handle, converting it to a salt can significantly increase its solubility in polar solvents.[8]
Q3: How can I confirm the stability of my dihydropyridazinone during the purification process?
A3: To assess the stability of your compound, you can perform forced degradation studies.[9][10] This involves subjecting small samples of your compound to various stress conditions, such as:
-
Acidic and Basic Hydrolysis: Dissolving the compound in dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and monitoring for degradation over time by TLC or HPLC.
-
Oxidative Degradation: Treating the compound with an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heating the compound in both solid and solution form.
-
Photostability: Exposing the compound to UV and visible light.
The results of these studies will help you identify conditions to avoid during purification and storage.[7][9]
Purity Assessment Workflow
Sources
- 1. Purification [chem.rochester.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in the synthesis of 6-isopropyl-pyridazinone
Technical Support Center: Synthesis of 6-isopropyl-pyridazinone
Welcome to the technical support guide for the synthesis of 6-isopropyl-pyridazinone. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during synthesis, with a specific focus on minimizing and eliminating byproduct formation. Our guidance is rooted in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your experimental work.
The primary and most reliable method for synthesizing 6-substituted-pyridazinones is the cyclocondensation reaction between a γ-keto acid and hydrazine.[1][2] For the target molecule, 6-isopropyl-pyridazinone, this involves the reaction of 4-methyl-3-oxohexanoic acid (or a similar isopropyl-substituted γ-keto acid) with hydrazine hydrate.[3][4] While seemingly straightforward, this reaction is sensitive to specific conditions that can lead to a range of unwanted byproducts, impacting yield and purity.
This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, explaining the underlying chemical mechanisms to empower you to make informed decisions in your laboratory work.
Core Synthesis Pathway & Mechanism
The fundamental reaction involves two key steps:
-
Hydrazone Formation: The nucleophilic nitrogen of hydrazine attacks the electrophilic ketone carbonyl of the γ-keto acid to form a hydrazone intermediate.[5][6]
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the carboxylic acid carbonyl, followed by dehydration, to form the stable six-membered pyridazinone ring.
Caption: Core synthesis of 6-isopropyl-pyridazinone.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My reaction is sluggish and shows a significant amount of unreacted keto acid. How can I drive the reaction to completion?
Answer:
This issue typically points to suboptimal reaction conditions, primarily related to activation energy and catalysis.
-
Causality: The initial formation of the hydrazone and the subsequent cyclization both have energy barriers. The rate-limiting step is often the dehydration to form the final ring, which is catalyzed by acid.[7] Without proper thermal energy or catalytic assistance, the reaction may stall.
-
Troubleshooting Steps:
-
Acid Catalysis: The condensation is preferentially carried out under acidic conditions.[8] A small amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) can protonate the carbonyl oxygen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by hydrazine. This accelerates both the initial hydrazone formation and the final cyclization.
-
Thermal Conditions: Many pyridazinone syntheses are performed under reflux.[9][10] Ensure your reaction temperature is adequate. For solvents like ethanol, this means refluxing at approximately 78°C. If using a higher-boiling solvent like acetic acid, the temperature will be higher.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can help drive the equilibrium towards the product, ensuring all the keto acid is consumed. However, a large excess should be avoided as it complicates purification.
-
FAQ 2: I've isolated a byproduct that appears to be a five-membered ring. Why does this happen and how do I prevent it?
Answer:
You are likely forming an N-amino-succinimide derivative. This is a classic competing pathway in pyridazinone synthesis, governed by reaction kinetics and thermodynamics under different pH conditions.
-
Causality: The hydrazone intermediate possesses two nucleophilic nitrogen atoms. While the terminal nitrogen is required for the six-membered pyridazinone ring, the internal nitrogen can, under certain conditions, attack the carboxylic acid. This leads to a thermodynamically stable five-membered ring. Acidic conditions strongly favor the formation of the desired six-membered pyridazine derivative over the five-membered N-aminomaleimide byproduct.[8]
-
Preventative Measures:
-
Maintain Acidic pH: This is the most critical factor. An acidic medium ensures the correct reaction pathway is favored. Conducting the reaction in glacial acetic acid or using an alcohol solvent with a catalytic amount of a strong acid is highly recommended.
-
Solvent Choice: Solvents that can stabilize the transition state leading to the six-membered ring are preferable. Acetic acid is often an excellent choice as it serves as both a solvent and a catalyst.
-
Caption: Competing pathways in pyridazinone synthesis.
FAQ 3: My purification is difficult due to a byproduct with a doubled mass of my starting keto acid. What is this impurity?
Answer:
This impurity is likely an azine, formed from the reaction of the intermediate hydrazone with a second molecule of the starting keto acid.
-
Causality: Hydrazones can be converted to azines, especially if the rate of intramolecular cyclization is slow compared to the rate of intermolecular reaction.[6] This can happen if there is a localized excess of the keto acid or if the conditions (e.g., temperature, pH) are not optimal for the ring-closing step.
-
Troubleshooting & Prevention:
-
Controlled Addition: Instead of adding all reagents at once, try a slow, controlled addition of the keto acid to the solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the keto acid, favoring the initial hydrazone formation and minimizing the chance for a second keto acid molecule to react.
-
Optimize Cyclization Conditions: Ensure the temperature and acid catalysis are sufficient to make the intramolecular cyclization step rapid and efficient, effectively removing the hydrazone intermediate from the reaction mixture before it can react further.
-
FAQ 4: I am concerned about potential N-N bond cleavage. Is this a common issue?
Answer:
Under typical thermal synthesis conditions for pyridazinones, N-N bond cleavage is not a primary concern. However, this bond can be susceptible to cleavage under specific circumstances that should be avoided.
-
Causality: The N-N bond can be cleaved by certain reagents or energy sources. For instance, strong reducing agents, certain transition metal catalysts, or photochemical conditions (exposure to visible light, especially with a photocatalyst) can induce N-N bond scission.[11][12][13]
-
Preventative Measures:
-
Avoid Strong Reductants: Do not introduce strong reducing agents (e.g., diboron reagents, certain metal hydrides) into the reaction mixture unless it is a planned step.[13]
-
Protect from Light: While not always necessary, protecting the reaction from high-intensity light sources can be a good precautionary measure, especially if the starting materials or intermediates are colored and could act as photosensitizers.[11]
-
Standard Thermal Conditions: Stick to well-established thermal methods (heating in a suitable solvent), which do not provide sufficient energy to cleave the N-N bond.
-
Data & Byproduct Summary
The following table summarizes the common byproducts discussed, their likely causes, and suggested preventative actions.
| Byproduct Name | Potential Cause | Recommended Preventative Action | Analytical Signature (Expected) |
| Unreacted Starting Material | Insufficient activation energy; Lack of catalysis. | Increase reaction temperature (reflux); Add catalytic acid (e.g., acetic acid, HCl). | Presence of γ-keto acid signals in NMR/LC-MS. |
| N-amino-succinimide | Neutral or basic reaction conditions. | Maintain an acidic pH throughout the reaction.[8] | Isomeric mass in MS; Different NMR chemical shifts and coupling patterns. |
| Azine Derivative | Slow cyclization; Improper stoichiometry/addition. | Use slow addition of keto acid; Optimize temperature and catalysis for rapid cyclization. | Mass in MS corresponding to [2 x Keto Acid + N2 - 2 x H2O]. |
| Ring-Opened/Degraded Products | Presence of strong reductants or high-energy sources. | Exclude strong reducing agents; Protect reaction from high-intensity light.[11][13] | Various smaller mass fragments in MS. |
Experimental Protocols
Protocol 1: Optimized Synthesis of 6-isopropyl-pyridazinone
This protocol is a representative procedure based on established methods for pyridazinone synthesis and should be adapted and optimized for your specific laboratory conditions.[3][9]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3-oxohexanoic acid (1.0 eq).
-
Solvent & Catalyst: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of keto acid).
-
Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 118°C for acetic acid) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting keto acid.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker of ice water. The product will often precipitate as a solid.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acetic acid and hydrazine salts. If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-isopropyl-pyridazinone.
Protocol 2: Troubleshooting Flowchart
This logical workflow can help diagnose and resolve issues during the synthesis.
Caption: A logical guide for troubleshooting synthesis issues.
References
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. Georg Thieme Verlag.
-
Organic Chemistry Portal. Synthesis of pyridazines.
- Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [URL: Not Available]
-
El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
-
Chemistry LibreTexts. (2024). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
-
Amrullaev, A., et al. (2024). DERIVATIVES OF KETO ACIDS WITH HYDRAZINE AND THEIR METAL COMPLEXES. European Journal of Modern Medicine and Practice.
-
Benchchem. 6-Chloro-4-isopropyl-pyridazin-3-ol.
-
Xie, J., et al. (2013). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters.
-
Gomtsyan, A. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. Progress in Heterocyclic Chemistry.
-
Patent. (2023). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
-
Patent CN102532046A. Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.
-
De Lira, M., et al. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry.
-
ResearchGate. A Pratical and effective method for the N N bond cleavage of N-amino-heterocycles.
-
Taha, T. R., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules.
-
Cini, E., et al. (2020). A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Organic & Biomolecular Chemistry.
-
Kamal, A., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules.
-
Wikipedia. Hydrazone.
-
ResearchGate. (2001). Construction of Some Pyridazine Derivatives and their Annelated Ring Systems from Keto Acids.
-
Kalia, J., et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Angewandte Chemie.
-
Pu, Y., et al. (2024). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. The Journal of Organic Chemistry.
-
Ota, E., et al. (2020). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry.
-
Patent WO2007009913A1. Pyridazinone derivatives as thyroid hormone receptor agonists.
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules.
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry.
-
Justia Patents. (2023). pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof.
-
ResearchGate. (2024). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE.
-
ResearchGate. What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Chloro-4-isopropyl-pyridazin-3-ol | Benchchem [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. inovatus.es [inovatus.es]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 11. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyridazinone Synthesis
Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and optimized protocols for the successful synthesis of pyridazinone derivatives. As Senior Application Scientists, we aim to deliver not just procedural steps, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of pyridazinones, providing concise answers grounded in established chemical principles.
Q1: What is the most common and versatile method for synthesizing the pyridazinone core?
The most prevalent and versatile method for constructing the pyridazinone ring is the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or a substituted hydrazine.[1][2] This approach is widely applicable due to the ready availability of starting materials. Common 1,4-dicarbonyl precursors include γ-ketoacids, maleic anhydrides, and 1,4-diketones.[3][4][5]
Q2: What is the general mechanism for the formation of pyridazinones from γ-ketoacids and hydrazine?
The reaction proceeds through a two-step sequence:
-
Hydrazone Formation: The more reactive ketone carbonyl of the γ-ketoacid reacts with hydrazine to form a hydrazone intermediate.
-
Intramolecular Cyclization (Acylation): The terminal nitrogen of the hydrazone then attacks the carboxylic acid carbonyl, leading to cyclization and the elimination of a water molecule to form the stable six-membered pyridazinone ring.[6]
Q3: How does the choice of hydrazine derivative (e.g., hydrazine hydrate vs. phenylhydrazine) affect the final product?
The choice of hydrazine derivative determines the substituent on the nitrogen atom at position 2 (N2) of the pyridazinone ring. Using hydrazine hydrate (NH₂NH₂·H₂O) will result in an N-unsubstituted pyridazinone (an N-H bond at N2).[4] Conversely, using a substituted hydrazine, such as phenylhydrazine, will yield an N-substituted pyridazinone (e.g., an N-phenyl group at N2). This allows for the introduction of various functionalities at this position.
Q4: What are the typical solvents and catalysts used in pyridazinone synthesis?
The choice of solvent depends on the specific reactants and reaction temperature. Common solvents include ethanol, acetic acid, dioxane, and dimethylformamide (DMF).[1][7] In many cases, the reaction can be catalyzed by the acidic or basic nature of the reactants and solvent. For instance, acetic acid can serve as both a solvent and an acid catalyst. For less reactive substrates, stronger acids or bases might be employed.
Q5: Why is pyridazinone a significant scaffold in drug discovery?
The pyridazinone nucleus is considered a "magic moiety" or "wonder nucleus" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[5][8] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[3][9][10] The ease of functionalization at various positions on the ring allows for the fine-tuning of their biological properties.[5]
Troubleshooting Guide for Pyridazinone Synthesis
This guide provides a structured approach to identifying and resolving common issues encountered during pyridazinone synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of reagents: Degradation of hydrazine hydrate or starting materials. 3. Incorrect stoichiometry: Improper molar ratio of reactants. 4. Unfavorable solvent: The chosen solvent may not be suitable for the specific substrates. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider increasing the reaction time or temperature.[1] 2. Reagent Quality Check: Use freshly opened or purified reagents. Hydrazine hydrate is particularly susceptible to degradation. 3. Stoichiometric Adjustment: Ensure the correct molar ratios are used. A slight excess of hydrazine hydrate may be beneficial in some cases. 4. Solvent Screening: Experiment with different solvents such as ethanol, acetic acid, or DMF to find the optimal medium for your reaction.[1] |
| Formation of Multiple Products/Impurities | 1. Side reactions: The presence of other functional groups may lead to undesired side reactions. 2. Decomposition: The product or starting materials may be unstable under the reaction conditions. 3. Isomer formation: Depending on the substitution pattern of the starting materials, isomeric products may be possible. | 1. Protection of Functional Groups: If necessary, protect reactive functional groups on the starting materials before the condensation reaction. 2. Milder Reaction Conditions: Attempt the reaction at a lower temperature to minimize decomposition. 3. Purification: Isolate the desired product using column chromatography or recrystallization.[11] Careful selection of the solvent system for recrystallization is crucial. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product precipitates as an oil. 3. Co-precipitation of impurities. | 1. Solvent Removal and Extraction: After the reaction, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water or brine to remove water-soluble impurities.[12] 2. Trituration: If an oil is obtained, try triturating it with a non-polar solvent like hexane or diethyl ether to induce crystallization. 3. Recrystallization: Perform multiple recrystallizations from different solvent systems to improve purity.[1][4] |
| Inconsistent Results | 1. Variability in reagent quality. 2. Atmospheric moisture affecting the reaction. 3. Inconsistent heating. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Inert Atmosphere: For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Controlled Heating: Use a temperature-controlled oil bath or heating mantle to ensure consistent and uniform heating. |
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in pyridazinone synthesis.
Optimized Protocols
The following protocols are provided as a starting point for the synthesis of pyridazinone derivatives. They should be adapted based on the specific substrates and experimental goals.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of a common pyridazinone scaffold from β-benzoylpropionic acid and hydrazine hydrate.[4]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (99%)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve β-benzoylpropionic acid (0.1 M) in ethanol (25 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 mL) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure.
-
Precipitation: Pour the concentrated residue into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
General Pyridazinone Synthesis Workflow
Caption: General experimental workflow for pyridazinone synthesis.
References
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Semantic Scholar. Retrieved from [Link]
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015).
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015).
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
- Sbardella, G., & Braconi, L. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(23), 8206.
- Asif, M. (2020). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Chemical and Pharmaceutical Sciences, 11(1).
- Al-Ostath, R. A., El-Apasery, M. A., & El-Toukhi, N. M. (2015). Synthesis of a New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 20(12), 21327–21345.
- Fouad, M. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 13(30), 20993-21010.
- Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Asif, M. (2014).
- (n.d.). Product Class 8: Pyridazines. Science of Synthesis.
- El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
- Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
- Al-Ghorbani, M., et al. (2022).
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sarpublication.com [sarpublication.com]
- 11. mdpi.com [mdpi.com]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Scale-Up Synthesis of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
Welcome to the technical support center for the scale-up synthesis of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from laboratory to pilot or production scale. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.
Overview of the Synthesis
The most common and industrially viable route to this compound is the cyclocondensation reaction between a γ-keto acid, specifically 4-oxo-5-methylhexanoic acid, and hydrazine hydrate.[1] This reaction is typically performed in a protic solvent like ethanol or acetic acid and proceeds via an intermediate hydrazone, which then cyclizes to form the desired dihydropyridazinone ring with the elimination of water.[2]
While straightforward on a lab scale, scaling up this process introduces significant challenges related to reaction control, product purity, and safety. This guide will address these specific scale-up issues.
Caption: Troubleshooting workflow for addressing low product yields.
Q4: The isolated product is off-color (e.g., yellow or brown) and difficult to purify by recrystallization. What is the cause?
A4: Color formation often indicates thermal degradation or the presence of highly conjugated impurities.
-
Causality: Hydrazine and its derivatives can decompose at elevated temperatures, especially in the presence of air or catalytic impurities, leading to colored byproducts. The pyridazinone product itself might have limited thermal stability and could degrade if exposed to high temperatures for prolonged periods during reaction or isolation. [3][4]* Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction and work-up are conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially at elevated temperatures.
-
Temperature Control During Work-up: When distilling the solvent after the reaction, use a vacuum to lower the boiling point and avoid excessive heating of the crude product.
-
Recrystallization Solvent Screening: The chosen recrystallization solvent (e.g., ethanol) may not be optimal for rejecting the specific color-forming impurity. Screen other solvents or solvent mixtures (e.g., isopropanol, ethyl acetate/hexane).
-
Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon. The charcoal can adsorb colored, non-polar impurities. Heat the solution with the charcoal for a short period, then filter it hot through a pad of celite before allowing it to cool and crystallize.
-
Check Starting Material Quality: The impurity may be carried over from the starting 4-oxo-5-methylhexanoic acid. Verify its purity and color before use.
-
Frequently Asked Questions (FAQs)
What are the critical safety precautions for handling hydrazine hydrate on a large scale? Hydrazine is highly toxic, corrosive, and a suspected carcinogen. [5][6]Strict safety protocols are mandatory.
-
Engineering Controls: All transfers and reactions must be performed in a closed system or a well-ventilated area with dedicated exhaust. [6]* Personal Protective Equipment (PPE): This includes chemical-resistant gloves (butyl rubber is often recommended), chemical splash goggles, a face shield, and a chemical-resistant apron or suit. [7]A NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be available for emergencies. [7]* Spill Management: Have a spill kit ready that includes materials to neutralize hydrazine (e.g., a 5% calcium hypochlorite solution) and appropriate absorbents. [7]* Exposure Limits: The OSHA permissible exposure limit (PEL) is 1 ppm (8-hour TWA), while the ACGIH Threshold Limit Value (TLV) is much lower at 0.01 ppm. [7]Air monitoring may be required.
What is the optimal solvent and temperature for this reaction at scale? Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing to drive the reaction to completion. [8]Acetic acid can also be used as a solvent, which has the added benefit of catalyzing the cyclization. [8]The optimal temperature is often the reflux temperature of the chosen solvent. A continuous process at higher temperatures (e.g., 150 °C) can significantly shorten reaction times but requires specialized high-pressure equipment. [9] How should I monitor the reaction progress on a large scale? In-process controls (IPCs) are crucial.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reversed-phase C18 column with a UV detector is typically suitable for separating the starting material, intermediate, and product. [10]Samples can be taken periodically from the reactor to determine the percentage conversion and monitor for impurity formation.
What are the best practices for product isolation and purification at scale?
-
Isolation: After the reaction is complete, the product often precipitates upon cooling the reaction mixture or by adding an anti-solvent like water. [8]The solid can then be isolated using a large-scale filter (e.g., a Nutsche filter-dryer).
-
Purification: Recrystallization is the most common and effective method for purifying pyridazinone derivatives. [11]Ethanol or isopropanol are good starting solvents to screen. The process should be slow to allow for the formation of large, pure crystals. The purified solid should be washed with cold solvent to remove residual mother liquor.
-
Drying: The final product should be dried under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents without causing thermal degradation.
| Parameter | Recommendation / Typical Range | Justification |
| Solvent | Ethanol, Acetic Acid | Good solubility for reactants; allows for reflux to drive reaction. [8] |
| Temperature | Reflux (typically 78-120 °C) | Provides sufficient energy for the dehydration/cyclization step. [8] |
| Hydrazine Stoichiometry | 1.1 - 1.4 equivalents | A slight excess ensures complete conversion of the keto acid. [9] |
| Reaction Monitoring | HPLC, TLC | Provides quantitative and qualitative data on reaction completion. [10] |
| Purification Method | Recrystallization (e.g., from Ethanol) | Effective for removing process-related impurities. [11] |
References
-
Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. (2021). ACS Publications. Available at: [Link]
-
Safety and Handling of Hydrazine. (n.d.). DTIC. Available at: [Link]
-
Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. (n.d.). ResearchGate. Available at: [Link]
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (2019). ACS Publications. Available at: [Link]
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (2019). ResearchGate. Available at: [Link]
-
Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety. Available at: [Link]
-
Thermal stability of 1,4-dihydropyridine derivatives in solid state. (2006). PubMed. Available at: [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2013). ACS Publications. Available at: [Link]
-
Energy-Saving Design of Urea Method for Hydrazine Hydrate Process. (2024). MDPI. Available at: [Link]
-
Thermal stability of 1,4-dihydropyridine derivatives in solid state. (n.d.). SciSpace. Available at: [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. Available at: [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2014). NIH. Available at: [Link]
-
Thermal stability of 1,4-dihydropyridine derivatives in solid state. (2006). ResearchGate. Available at: [Link]
-
Hydrazine. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. (2015). ScienceDirect. Available at: [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Available at: [Link]
-
Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. (2012). ResearchGate. Available at: [Link]
-
An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (2012). NIH. Available at: [Link]
-
Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design. (2011). ACS Publications. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. Available at: [Link]
-
Determination of 4,5-dihydro-6-[4-(1H-imidazol-1-yl) phenyl]-3(2H)-pyridazinone hydrochloride, a new cardiotonic, in plasma and urine by reversed-phase high-performance liquid chromatography. (1984). PubMed. Available at: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]
-
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). NIH. Available at: [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. arxada.com [arxada.com]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of 4,5-dihydro-6-[4-(1H-imidazol-1-yl) phenyl]-3(2H)-pyridazinone hydrochloride, a new cardiotonic, in plasma and urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Pyridazinone Synthesis
Welcome to the technical support center for pyridazinone reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile heterocyclic scaffold. Pyridazinone and its derivatives are crucial pharmacophores in a wide array of therapeutic areas, including cardiovascular, anti-inflammatory, and oncology applications[1][2]. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Section 1: Low Reaction Yield
Low product yield is one of the most frequent obstacles in pyridazinone synthesis. The primary synthetic route, the condensation of a 1,4-dicarbonyl compound (or a precursor like a γ-ketoacid) with a hydrazine derivative, is sensitive to several factors[3][4].
Q1: My pyridazinone synthesis is resulting in a very low yield. What are the most common causes and how can I systematically troubleshoot this?
A1: Achieving a high yield requires a systematic approach to optimization. The issue often lies in one of three areas: starting material quality, reaction conditions, or reaction equilibrium.
1. Purity of Starting Materials: This is the foundational checkpoint. Impurities in your γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can introduce competing side reactions or inhibit the primary cyclization pathway[5][6].
-
Recommendation: Always use freshly purified reagents. Hydrazine hydrate, for instance, can introduce variable amounts of water, which may be detrimental. Consider using anhydrous hydrazine where appropriate and safe, although this requires careful handling[6]. Recrystallize or chromatograph solid starting materials if their purity is questionable.
2. Reaction Conditions: The interplay between solvent, temperature, and pH is critical and substrate-dependent.
-
Solvent Choice: The polarity and protic nature of the solvent can dramatically influence reaction rates and even the final product. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction[5]. However, in some catalyzed reactions, the solvent can dictate the product; for example, using acetonitrile (MeCN) can favor the formation of 1,6-dihydropyridazines, while acetic acid (AcOH) can directly yield the aromatic pyridazine[7].
-
Reaction Temperature: An insufficient temperature may lead to an incomplete reaction, while excessive heat can cause the decomposition of reactants or the desired product[5]. The optimal temperature must be determined empirically.
-
pH Control: For the cyclocondensation of γ-ketoacids with hydrazine, the pH is a crucial parameter. A mildly acidic medium can catalyze the final dehydration step of the cyclization. However, strongly acidic conditions may promote unwanted side reactions[5].
3. Water Removal (Driving Equilibrium): The cyclization step is a condensation reaction that produces water. According to Le Châtelier's principle, removing water from the reaction mixture can drive the equilibrium toward the product, thereby increasing the yield.
-
Recommendation: For reactions run in appropriate solvents (e.g., toluene), employ a Dean-Stark apparatus to azeotropically remove water as it forms[5]. Alternatively, the addition of molecular sieves can be an effective strategy for drying the reaction medium.
Below is a systematic workflow to troubleshoot low yields.
Caption: A troubleshooting workflow for addressing low yields.
Section 2: Formation of Side Products and Impurities
The appearance of multiple spots on a TLC plate is a clear indicator of a complex reaction mixture. Understanding the potential side reactions is the first step toward suppressing them.
Q2: My reaction mixture is complex, showing multiple products by TLC/LC-MS. What are the most common side reactions in pyridazinone synthesis?
A2: The formation of side products is a frequent challenge. Key competing pathways include incomplete cyclization, regioisomer formation, and over-alkylation.
-
Incomplete Cyclization (Hydrazone Formation): The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent intramolecular cyclization is slow or sterically hindered, this hydrazone may be isolated as a major byproduct[5]. This is often observed at lower reaction temperatures or with less reactive substrates.
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups may have different reactivities. This can lead to the formation of two distinct regioisomeric pyridazinone products[5]. The regioselectivity can sometimes be controlled by modulating reaction conditions or using specific catalysts.
-
Over-alkylation: If a substituted hydrazine (e.g., methylhydrazine) is used, alkylation can potentially occur at both nitrogen atoms if conditions are not carefully controlled. Furthermore, the pyridazinone product itself can undergo further alkylation on the ring nitrogen under certain basic conditions, leading to undesired byproducts[5][8].
-
Dehydration/Aromatization: When synthesizing 4,5-dihydropyridazinones, harsh acidic or oxidative conditions can lead to the unintended formation of the fully aromatic pyridazinone as a byproduct[5].
-
N-N Bond Cleavage: Under very harsh conditions, such as high temperatures or in the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the pyridazinone ring can cleave, resulting in a complex mixture of degradation products[5].
Caption: Common side reactions in pyridazinone synthesis.
Section 3: Purification Challenges
Even with an optimized reaction, purification can be a significant hurdle.
Q3: I've completed my reaction, but I'm struggling to isolate a pure product. What are the best practices for purifying pyridazinone derivatives?
A3: Purification strategies depend heavily on the nature of the impurities. Common contaminants include unreacted starting materials, intermediates, and various side-products[9].
1. Initial Workup:
-
Precipitation/Crystallization: Many pyridazinones are crystalline solids with moderate polarity. A common initial purification step is to pour the concentrated reaction mixture into ice-cold water to precipitate the crude product[10]. This is effective at removing water-soluble reagents and salts.
-
Acid-Base Extraction: The pyridazinone ring contains nitrogen atoms that can be protonated. An acid-base extraction can be used to separate the product from non-basic impurities. The weakly acidic nature of N-H in unsubstituted pyridazinones can also be exploited for extraction with a suitable base[11].
2. Chromatography:
-
Column Chromatography: Silica gel column chromatography is the most common method for isolating pyridazinones from closely related impurities. A solvent system of intermediate polarity, such as ethyl acetate/hexanes or dichloromethane/methanol, is typically effective.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can yield highly pure material.
3. Recrystallization: This is the final and often most effective step for obtaining analytically pure, crystalline material. The key is to find a suitable solvent or solvent pair in which the pyridazinone has high solubility at elevated temperatures but low solubility at room temperature or below.
| Purification Method | Target Impurities | Typical Solvents/Conditions |
| Precipitation | Water-soluble reagents, salts | Pouring reaction mixture into ice-water |
| Acid-Base Extraction | Non-basic or non-acidic byproducts | Dilute HCl, NaHCO₃, or NaOH solutions |
| Column Chromatography | Structurally similar side-products | Ethyl Acetate/Hexanes, DCM/Methanol |
| Recrystallization | Minor impurities, isomers | Ethanol, Isopropanol, Ethyl Acetate, Toluene |
Section 4: General Experimental Protocol
This section provides a foundational, step-by-step methodology for a common pyridazinone synthesis.
Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one from a β-Aroylpropionic Acid
This protocol is a generalized procedure based on the well-established reaction between a γ-ketoacid and hydrazine hydrate[10][12].
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-aroylpropionic acid (1.0 eq).
-
Add a suitable solvent, such as ethanol or glacial acetic acid (typically 5-10 mL per gram of ketoacid).
-
Begin stirring the mixture to dissolve or suspend the starting material.
2. Reagent Addition:
-
Slowly add hydrazine hydrate (1.1 - 1.5 eq) to the reaction mixture at room temperature. The addition may be exothermic.
3. Reaction and Monitoring:
-
Heat the reaction mixture to reflux (typically 80-120 °C) and maintain it for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The product should have a different Rf value than the starting ketoacid. The reaction is complete when the starting material spot is no longer visible.
4. Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
A solid precipitate of the crude pyridazinone should form. If no solid forms, it may be necessary to extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Collect the solid product by vacuum filtration, washing it with cold water to remove any residual water-soluble impurities.
5. Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General mechanism for pyridazinone synthesis.
References
-
Asif, M. (2021). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
-
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]
-
Acar, Ç., et al. (2018). Aromaticity and stability values for selected pyridazinones. ResearchGate. [Link]
-
Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Leontis, N., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. [Link]
-
DergiPark. (2022). Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc. Journal of Gazi University Health Sciences Institute. [Link]
-
Organic Chemistry Portal. (2019). Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Georg Thieme Verlag. (2000). Product Class 8: Pyridazines. Science of Synthesis. [Link]
-
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. [Link]
-
Ghorab, M. M., et al. (2007). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. [Link]
-
Gsell, N., et al. (2006). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
-
Guesmi, R., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. sarpublication.com [sarpublication.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As your virtual Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical guidance to anticipate and address stability challenges in your experiments.
The information herein is synthesized from established principles of organic chemistry, with a focus on the known reactivity of the dihydropyridazinone scaffold. While specific kinetic data for this compound is not extensively published, the principles outlined will serve as a robust framework for your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The 4,5-dihydropyridazin-3(2H)-one ring system, which forms the core of your molecule, is susceptible to three main degradation pathways in solution:
-
Hydrolysis: The cyclic hydrazide linkage can undergo cleavage in the presence of water, a reaction that is often catalyzed by acidic or basic conditions.
-
Oxidation: The dihydropyridazinone ring can be oxidized to the more stable, aromatic pyridazinone derivative. This can be promoted by dissolved oxygen, metal ions, or other oxidizing agents.
-
Photodegradation: Like many heterocyclic compounds, exposure to light, particularly in the UV spectrum, can lead to degradation through various photochemical reactions.[1]
Q2: I'm observing a decrease in the concentration of my compound over time in my aqueous stock solution. What is the likely cause?
A2: A gradual decrease in concentration in an aqueous solution stored under ambient conditions is most likely due to hydrolysis or oxidation. If the solution is not protected from light, photodegradation is also a possibility. To diagnose the issue, consider the pH of your solution and whether it has been deoxygenated. Acidic or basic conditions can accelerate the hydrolytic cleavage of the pyridazinone ring.[2] The presence of dissolved oxygen can facilitate oxidation to the corresponding pyridazinone.
Q3: How can I minimize the degradation of my this compound stock solutions?
A3: To enhance the stability of your stock solutions, we recommend the following practices:
-
Solvent Selection: If your experimental protocol allows, consider preparing stock solutions in anhydrous aprotic solvents like DMSO or DMF and storing them at low temperatures (-20°C or -80°C). For aqueous buffers, prepare fresh solutions for each experiment whenever possible.
-
pH Control: Maintain the pH of your aqueous solutions as close to neutral (pH 7) as possible, unless your experimental conditions require otherwise. Use buffers to stabilize the pH.
-
Deoxygenation: For sensitive experiments, sparging your aqueous buffers with an inert gas like nitrogen or argon can help to remove dissolved oxygen and minimize oxidative degradation.
-
Light Protection: Store all solutions containing the compound in amber vials or wrap them in aluminum foil to protect them from light.[2]
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of all potential degradation reactions.
Troubleshooting Guide: Investigating Stability Issues
This section provides a systematic approach to identifying and resolving stability problems with this compound in your experiments.
Issue 1: Unexpected or Inconsistent Experimental Results
If you are observing variability in your bioassay results or analytical measurements, it could be indicative of compound degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, UPLC)
The emergence of new peaks in your chromatogram is a strong indicator of degradation. The following guide will help you to tentatively identify the nature of the degradants.
Potential Degradation Pathways and Products:
Caption: Potential degradation pathways for this compound.
Troubleshooting Steps:
-
Analyze the Mass of the New Peak(s): If you are using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks.
-
Mass increase of 18 Da: This is indicative of a hydrolysis product where a water molecule has been added, leading to ring opening.
-
Mass decrease of 2 Da: This suggests an oxidation event, where the dihydropyridazinone has been aromatized to the corresponding pyridazinone.
-
Other mass changes: These could be due to photodegradation or more complex degradation pathways.
-
-
Perform Forced Degradation Studies: To confirm the identity of the degradants and the stability of your compound, perform forced degradation studies under controlled stress conditions. This is a critical step in developing a stability-indicating analytical method.[3]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Ring opening of the cyclic hydrazide. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Ring opening of the cyclic hydrazide. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Aromatization to the pyridazinone. |
| Photodegradation | Expose solution to UV light (e.g., 254 nm) and cool white fluorescent light for a defined period. | Complex reactions, potentially leading to ring contraction or other rearrangements. |
| Thermal Degradation | Heat solution at 80°C for 48-72 hours | Assess thermal lability. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber or UV lamp
-
HPLC or UPLC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Photodegradation: Place an aliquot of the stock solution in a quartz cuvette or a clear glass vial and expose it to a controlled light source. Prepare a control sample wrapped in aluminum foil.
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and heat it in a heating block.
-
Control: Keep an aliquot of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the samples under the specified conditions for a predetermined time. It is advisable to take time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.
-
Sample Quenching and Preparation:
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis: Analyze the control and stressed samples by a suitable analytical method, such as UPLC-MS, to separate the parent compound from any degradation products.[3]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
General Approach:
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 column.
-
Mobile Phase Screening:
-
Aqueous Component: Use a buffered aqueous solution (e.g., 10 mM ammonium acetate or phosphate buffer) and screen a pH range (e.g., pH 3, 5, and 7).
-
Organic Component: Use acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities. A typical starting gradient might be 10-90% organic solvent over 20-30 minutes.
-
Method Optimization: Inject the mixture of forced degradation samples and optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent compound and all major degradation peaks.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity.
Example HPLC Method (to be optimized):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 210-400 nm (PDA)
References
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Breukelman, S. P., Meakins, G. D., & Roe, A. M. (1985). Preparation and some reactions of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1627-1635.
- Leslie, J. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences, 68(5), 639-642.
- Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- Pal, A., et al. (2012).
- Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28.
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
- Gouault, N., et al. (2001). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Journal of Pharmacy and Pharmacology, 53(7), 981-985.
- Toth, G., et al. (2020). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 25(24), 5988.
- Tahtaci, H., et al. (2021). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Molbank, 2021(2), M1223.
- Claus, P., et al. (1973). Photochemistry of some heterocyclic systems. Pure and Applied Chemistry, 33(2-3), 339-362.
Sources
- 1. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
Technical Support Center: Characterization of Impurities in 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
This guide is intended for researchers, scientists, and drug development professionals working with 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of impurity characterization for this compound. The protocols and insights are grounded in established analytical principles and regulatory expectations.
Introduction: The Critical Role of Impurity Profiling
This compound is a heterocyclic compound belonging to the pyridazinone class, which is recognized for its diverse pharmacological activities.[1] In the development of any active pharmaceutical ingredient (API), a thorough understanding and control of impurities are paramount. Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[2]
This technical support center will guide you through the systematic process of identifying, quantifying, and characterizing potential impurities associated with this compound. We will cover process-related impurities that may arise during synthesis and degradation products that can form during storage or under stress conditions.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the impurity analysis of this compound.
Q1: What are the likely process-related impurities I should look for in my sample of this compound?
A1: The potential process-related impurities are dictated by the synthetic route. A common method for synthesizing 6-substituted-4,5-dihydropyridazin-3(2H)-ones involves the cyclization of a γ-keto acid with hydrazine hydrate.[3] For this compound, a likely precursor is 5-methyl-4-oxohexanoic acid. Based on this, you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual amounts of 5-methyl-4-oxohexanoic acid and hydrazine hydrate.
-
Intermediates: Incomplete cyclization can lead to the presence of hydrazone intermediates.
-
By-products: Side reactions, such as the formation of isomeric structures or products from competing reactions of the starting materials, can occur. For instance, if the hydrazine source is substituted, N-substituted pyridazinone derivatives could be formed.[4]
Q2: I am observing an unknown peak in my HPLC chromatogram. How do I determine if it's a degradation product?
A2: To ascertain if an unknown peak is a degradation product, you should perform forced degradation (stress testing) studies.[5] By subjecting a pure sample of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic), you can generate potential degradation products.[1] If the unknown peak's retention time in your sample matches a peak that appears or increases under these stress conditions, it is likely a degradant. Further characterization using mass spectrometry (MS) is necessary for structural confirmation.[6]
Q3: My mass spectrometry data for an impurity shows an unexpected molecular weight. What could be the cause?
A3: An unexpected molecular weight in MS can arise from several factors:
-
Adduct Formation: In electrospray ionization (ESI), molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[7]
-
Solvent Clusters: The impurity might be forming clusters with solvent molecules, such as acetonitrile or methanol.[8]
-
In-source Fragmentation: The impurity could be unstable and fragment within the ion source of the mass spectrometer, leading to the detection of fragment ions rather than the parent molecular ion.
-
Unexpected Chemical Transformation: The impurity may have undergone an unexpected transformation, such as oxidation or hydrolysis, prior to or during analysis.
To troubleshoot, vary the MS source conditions (e.g., cone voltage) and check for common contaminant masses.
Q4: How can I quantify a newly identified impurity for which I don't have a reference standard?
A4: When a reference standard is unavailable, you can use a relative response factor (RRF) approach with respect to the API. This involves assuming that the impurity has a similar response to the API in the detector (e.g., UV detector in HPLC). For preliminary quantification, you can assume an RRF of 1.0. However, for accurate quantification, it is highly recommended to isolate the impurity (e.g., by preparative HPLC), confirm its structure (e.g., by NMR), and then use the pure isolated material to determine its actual response factor.[9] Absolute quantitative NMR (qNMR) can also be a powerful tool for purity determination without the need for a specific reference standard for the impurity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical characterization of impurities.
HPLC-UV Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent stronger than mobile phase. | 1. Use a new column or flush the existing one. 2. Adjust mobile phase pH to ensure the analyte is in a single ionic form. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost peaks appearing in the chromatogram | 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and additives. 2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
| Inconsistent retention times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Degas the mobile phase and purge the pump. |
LC-MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low signal intensity or no peak detected | 1. Poor ionization of the analyte. 2. Ion suppression from the matrix or mobile phase additives. 3. Incorrect MS parameters. | 1. Try a different ionization mode (e.g., APCI if ESI is not working). 2. Dilute the sample; use volatile mobile phase additives (e.g., formic acid, ammonium formate). 3. Optimize MS parameters such as cone voltage, capillary voltage, and gas flows. |
| Unstable spray in the ESI source | 1. Clogged nebulizer or capillary. 2. High salt concentration in the mobile phase. 3. Incorrect positioning of the ESI probe. | 1. Clean the nebulizer and capillary according to the manufacturer's instructions. 2. Use volatile buffers and keep the salt concentration low. 3. Adjust the ESI probe position for optimal spray. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.[5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid API and the stock solution to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC-UV Method
This is a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Potential Process-Related Impurities
| Impurity Name | Potential Structure | Likely Source |
| 5-methyl-4-oxohexanoic acid | Unreacted starting material | |
| Hydrazine | Unreacted starting material | |
| Hydrazone Intermediate | Incomplete cyclization | |
| Oxidized Pyridazinone | By-product from oxidative side reactions |
(Note: Structures are illustrative based on the likely synthesis route.)
Table 2: Potential Degradation Products
| Degradation Condition | Potential Degradation Product | Plausible Mechanism |
| Acid/Base Hydrolysis | Ring-opened γ-amino acid derivative | Hydrolysis of the amide bond in the pyridazinone ring |
| Oxidation | N-oxide or hydroxylated derivatives | Oxidation of the nitrogen atoms or the aliphatic chain |
| Photolysis | Ring-contracted or fragmented products | Photochemical rearrangement or cleavage |
Visualizations
Workflow for Impurity Characterization
Caption: Potential degradation pathways under various stress conditions.
References
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
-
An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]
-
Development of ultra HPLC analytical method for pymetrozine residues in rice. Chemis Group. [Link]
-
NMR characterization of impurities. ResearchGate. [Link]
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link]
-
Showing metabocard for 4,5-Dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone (HMDB0250224). Human Metabolome Database. [Link]
-
Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl- 3(2H)-pyridazinones. Semantic Scholar. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. [Link]
-
This compound. Starshinechemical. [Link]
-
4,5-dihydro-6-methyl-3(2H)-pyridazinone - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Common Mass Spectrometry Contaminants and their Sources. Analytica Chimica Acta. [Link]
-
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. MDPI. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
-
4,5-Dihydro-6-methyl-3(2H)-pyridazinone. PubChem. [Link]
-
4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. MDPI. [Link]
-
Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). SciSpace. [Link]
-
The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Semantic Scholar. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
Sources
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Analytical Challenges for Pyridazinone Compounds
Welcome to the Technical Support Center for the analysis of pyridazinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this important class of heterocyclic compounds. Pyridazinones are a versatile scaffold in drug discovery, with applications ranging from cardiovascular to anticancer agents.[1][2][3][4] However, their unique chemical properties can present significant hurdles in analytical method development and routine analysis.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. The information herein is grounded in established scientific principles and field-proven experience to ensure the integrity and reliability of your experimental results.
Part 1: General Troubleshooting Guide
This section addresses broader issues that are frequently encountered during the analysis of pyridazinone compounds.
Chromatographic Challenges: Poor Peak Shape and Resolution
A common issue in the HPLC analysis of pyridazinone derivatives is poor peak shape, particularly peak tailing.[5][6] This can compromise resolution, quantification accuracy, and overall method reliability.[5]
Question: My pyridazinone compound is exhibiting significant peak tailing in reverse-phase HPLC. What are the likely causes and how can I resolve this?
Answer: Peak tailing for pyridazinone compounds, which often contain basic nitrogen atoms, is typically caused by secondary interactions with the stationary phase.[7][8] Specifically, interactions with acidic silanol groups on the silica backbone of C18 columns are a primary contributor.[5][7]
Here is a systematic approach to troubleshoot and resolve peak tailing:
-
Mobile Phase pH Adjustment: The ionization state of both the pyridazinone analyte and the stationary phase silanol groups is pH-dependent.
-
Explanation: At a low pH (ideally 2 pH units below the pKa of your compound), the acidic silanol groups are protonated and less likely to interact with a basic analyte.[8]
-
Protocol:
-
Determine the pKa of your pyridazinone derivative.
-
Adjust the mobile phase pH to be at least 2 units below the pKa using an appropriate buffer (e.g., phosphate or citrate buffer).
-
Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for standard silica-based columns).
-
-
-
Use of Mobile Phase Additives: Additives can be used to mask the silanol groups.
-
Explanation: Small amounts of a basic compound, like triethylamine (TEA), can be added to the mobile phase to compete with the analyte for interaction with the active silanol sites.
-
Protocol:
-
Start by adding a low concentration of TEA (e.g., 0.1% v/v) to the mobile phase.
-
Gradually increase the concentration if needed, but be mindful of potential ion suppression in LC-MS applications.
-
-
-
Column Selection: Not all C18 columns are the same.
-
Explanation: Modern "end-capped" columns have fewer free silanol groups, reducing the potential for secondary interactions.[6][7] Columns with a different stationary phase, such as those with a polar-embedded group, can also provide better peak shape for polar and basic compounds.[6]
-
Recommendation: If peak tailing persists, consider switching to a high-purity, end-capped C18 column or a column with a phenyl or polar-embedded stationary phase.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Explanation: Overloading the column can saturate the stationary phase, leading to a non-ideal chromatographic process and peak tailing.
-
Protocol:
-
Prepare a series of dilutions of your sample.
-
Inject decreasing concentrations to determine if the peak shape improves.
-
-
Workflow for Troubleshooting Peak Tailing
Caption: A decision tree for systematically troubleshooting peak tailing in HPLC.
Spectroscopic Identification: Ambiguous NMR and MS Data
Accurate structure elucidation is paramount in drug development. Pyridazinone derivatives can sometimes yield complex or ambiguous spectroscopic data.
Question: I have synthesized a novel pyridazinone derivative, but the 1H NMR spectrum is difficult to interpret, and the mass spectrum shows unexpected fragments. How can I confidently confirm the structure?
Answer: A multi-spectroscopic approach is crucial for the unambiguous structure determination of novel compounds.[9][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C):
-
Expertise: Beyond simple chemical shift and integration analysis, pay close attention to coupling constants, which can provide valuable information about the substitution pattern on the pyridazinone ring and adjacent moieties.[11] For complex spectra, consider acquiring data at a higher field strength to improve resolution.
-
Trustworthiness: Ensure your NMR solvent is free of impurities that could interfere with your spectrum. A small amount of D₂O can be added to identify exchangeable protons (e.g., N-H).[12]
-
-
2D NMR (COSY, HSQC, HMBC):
-
Expertise: These experiments are invaluable for piecing together the molecular framework.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.[13]
-
-
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS):
-
Expertise: Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of your compound and its fragments.[14] This is often sufficient to confirm the molecular formula.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Expertise: By isolating the parent ion and fragmenting it, you can propose and confirm fragmentation pathways, which can be characteristic of the pyridazinone core and its substituents.[15]
-
-
-
Infrared (IR) Spectroscopy:
-
Expertise: Useful for identifying key functional groups, such as the characteristic C=O stretch of the pyridazinone ring (typically around 1650-1690 cm⁻¹), as well as other functional groups in your molecule.[16]
-
Experimental Workflow for Structure Elucidation
Caption: A typical workflow for the structural elucidation of a novel pyridazinone compound.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to specific questions that researchers may have during their experiments.
Q1: I am developing an LC-MS/MS method for quantifying a pyridazinone derivative in a biological matrix (e.g., plasma), and I am observing significant ion suppression. What strategies can I use to mitigate this "matrix effect"?
A1: The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds, is a common challenge in bioanalysis.[17][18] To address this:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering endogenous components before analysis.[19][20]
-
Liquid-Liquid Extraction (LLE): Can be effective for less polar pyridazinone derivatives.
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup and is often the preferred method.[21]
-
-
Chromatographic Separation: Ensure that your analyte is chromatographically resolved from the major matrix components, such as phospholipids.
-
Gradient Elution: Employ a gradient that allows for the separation of your analyte from early-eluting, polar interferences and late-eluting, non-polar interferences.
-
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for compensating for matrix effects.
-
Explanation: An SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same matrix effects as the analyte, allowing for accurate quantification.[19]
-
Q2: During forced degradation studies, my pyridazinone compound shows significant degradation under acidic conditions. How can I identify the degradation products?
A2: Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[22][23][24] To identify degradation products:
-
LC-MS/MS is the primary tool:
-
Develop a Stability-Indicating HPLC Method: This method should be able to separate the parent drug from all degradation products.[25]
-
Analyze the Stressed Sample by LC-MS/MS:
-
Identify the peaks corresponding to the degradation products in the total ion chromatogram (TIC).
-
Obtain the mass spectra of these peaks to determine their molecular weights.
-
Use HRMS to determine the elemental composition of the degradation products.
-
Perform MS/MS on the degradation products to obtain fragmentation patterns, which can provide clues about their structures.
-
-
-
Preparative HPLC and NMR:
-
If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC.
-
The structure of the isolated degradant can then be definitively determined by NMR spectroscopy.
-
Q3: What are the key parameters to consider when validating an analytical method for the quantification of a pyridazinone active pharmaceutical ingredient (API)?
A3: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[26][27] According to ICH guidelines (Q2(R1)), the following parameters should be evaluated:[26]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest and not from impurities, degradants, or excipients. | Peak purity analysis, resolution > 2 from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assays, typically 80-120% of the test concentration. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for the API. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 10%.[28] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like pH, flow rate, or column temperature are slightly varied. |
References
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. [Link]
-
Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
-
Bhatt, V., & Shah, S. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(7), 596-605. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. YMC. [Link]
-
Scilit. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. SpiroChem. [Link]
-
Dong, M. W. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LCGC North America, 36(8), 524-533. [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Li, W., & Tse, F. L. S. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(8), 1373-1376. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MedCrave online, 2(3). [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]
-
Michigan State University. (n.d.). Spectroscopy Problems. MSU chemistry. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Hewavitharana, A. K., & Shaw, P. N. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 31(11), 630-639. [Link]
-
CHROMacademy. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]
-
Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5536-5557. [Link]
-
Kumar, V., & Kumar, P. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5035-5041. [Link]
-
OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCI. [Link]
-
MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
-
PubMed. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
-
La démarche ISO 17025. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. [Link]
-
Therapeutic Goods Administration (TGA). (2019). Ongoing stability testing for listed and complementary medicines. TGA. [Link]
-
Trends in Sciences. (2025). Trends in Sciences, Volume 22, Number 4, April 2025. Trends in Sciences. [Link]
-
PubMed. (2024). An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. PubMed. [Link]
-
PubMed. (2016). The therapeutic journey of pyridazinone. PubMed. [Link]
-
Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. (n.d.). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. [Link]
-
University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. University of Notre Dame. [Link]
-
ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]
-
European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Mourne Training Services. (2014). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
NIH. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
-
MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]
-
Journal of Chemical Technology and Metallurgy. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]
Sources
- 1. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 11. api.pageplace.de [api.pageplace.de]
- 12. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 13. researchgate.net [researchgate.net]
- 14. gmi-inc.com [gmi-inc.com]
- 15. scilit.com [scilit.com]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. ajrconline.org [ajrconline.org]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 25. rjptonline.org [rjptonline.org]
- 26. ema.europa.eu [ema.europa.eu]
- 27. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 28. demarcheiso17025.com [demarcheiso17025.com]
Validation & Comparative
A Comparative Benchmarking of 6-Substituted Pyyridazinone Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction
The pyridazinone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] This guide provides a comparative analysis of 6-substituted pyridazinone derivatives, a class of compounds that has garnered significant attention for its therapeutic potential across diverse disease areas, including oncology, inflammation, and infectious diseases.[1][2] By exploring the nuances of their synthesis, dissecting their biological performance with supporting experimental data, and elucidating their structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate and innovate within this promising chemical space. We will delve into the causality behind experimental choices, ensuring a deep, mechanistic understanding that moves beyond mere procedural descriptions.
Synthetic Strategies: Building the Pyridazinone Core
The foundational step in exploring the therapeutic potential of this class of compounds is the efficient and versatile synthesis of the 6-substituted pyridazinone core. A prevalent and robust method involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[3] This approach offers a straightforward route to a variety of 6-substituted derivatives, with the nature of the substituent largely determined by the initial choice of the γ-ketoacid.
Experimental Protocol: Synthesis of a Representative 6-Substituted Pyridazinone Derivative
This protocol details the synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one, a representative example that illustrates the fundamental synthetic pathway.
Step 1: Friedel-Crafts Acylation to form the γ-Ketoacid
A mixture of chlorobenzene and succinic anhydride is reacted in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-(4-chlorophenyl)-4-oxobutanoic acid.
Step 2: Cyclocondensation with Hydrazine Hydrate
The resulting γ-ketoacid is then cyclized by refluxing with hydrazine hydrate in a suitable solvent, such as ethanol, to afford the target 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.[3]
Comparative Biological Evaluation
The true value of the 6-substituted pyridazinone scaffold lies in its broad spectrum of biological activities. The substituent at the 6-position plays a pivotal role in modulating the potency and selectivity of these derivatives against various biological targets. This section provides a comparative overview of their anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Numerous 6-substituted pyridazinone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression, such as those mediated by protein kinases.[4]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 6-substituted pyridazinone derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.
Comparative Anticancer Activity of 6-Substituted Pyridazinone Derivatives
| Derivative (Substituent at 6-position) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenyl | MCF-7 (Breast) | 15.2 | [5] |
| 4-Chlorophenyl | MDA-MB-231 (Breast) | 8.5 | [5] |
| 4-Methoxyphenyl | A549 (Lung) | 12.7 | [2] |
| 4-Nitrophenyl | HCT116 (Colon) | 9.8 | [2] |
Structure-Activity Relationship (SAR) for Anticancer Activity
The data suggests that the nature of the substituent on the phenyl ring at the 6-position significantly influences the anticancer potency. Electron-withdrawing groups, such as chloro and nitro, tend to enhance the cytotoxic activity compared to an unsubstituted phenyl ring or an electron-donating group like methoxy. This observation provides a valuable starting point for the rational design of more potent anticancer agents based on the pyridazinone scaffold.
Mechanism of Action: Kinase Inhibition
Several studies have indicated that the anticancer effects of certain 6-substituted pyridazinone derivatives are mediated through the inhibition of various protein kinases that are crucial for cancer cell survival and proliferation.[4][6] For instance, some derivatives have been shown to target receptor tyrosine kinases, thereby disrupting downstream signaling cascades that promote tumor growth.[4]
Anti-inflammatory Activity: Modulating the Inflammatory Response
The pyridazinone scaffold has also been identified as a promising framework for the development of novel anti-inflammatory agents.[7][8] Certain derivatives have been shown to inhibit key mediators of inflammation, such as cyclooxygenase (COX) enzymes.[7][9]
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of 6-substituted pyridazinone derivatives to inhibit COX-1 and COX-2 enzymes can be evaluated using commercially available assay kits.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared along with its substrate, arachidonic acid.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of arachidonic acid and allowed to proceed for a specific time before being terminated.
-
Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of the compounds is determined by comparing the PGE₂ levels in the presence and absence of the inhibitors.
Comparative Anti-inflammatory Activity of 6-Substituted Pyridazinone Derivatives
| Derivative (Substituent at 6-position) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenyl | 5.2 | >100 | >19.2 | [10] |
| 4-Tolyl | 2.8 | >100 | >35.7 | [10] |
| 4-Fluorophenyl | 1.5 | 85.3 | 56.9 | |
| 3,4-Dichlorophenyl | 0.9 | 62.1 | 69.0 |
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The SAR for anti-inflammatory activity indicates that substitution on the 6-phenyl ring can significantly enhance both the potency and selectivity for COX-2 over COX-1. The presence of a methyl group at the para-position (4-tolyl) improves activity, and this is further enhanced by the introduction of a halogen, such as fluorine or chlorine. The 3,4-dichlorophenyl derivative demonstrates the highest potency and selectivity in this series, highlighting the importance of electronic and steric factors of the substituent at the 6-position.
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, particularly the inducible isoform COX-2, 6-substituted pyridazinone derivatives can effectively reduce the production of pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory effects.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 6-substituted pyridazinone scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The 6-substituted pyridazinone derivatives are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Comparative Antimicrobial Activity of 6-Substituted Pyridazinone Derivatives
| Derivative (Substituent at 6-position) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| Phenyl | 64 | 128 | >256 | [11] |
| 4-Bromophenyl | 16 | 32 | 128 | [11] |
| 4-Nitrophenyl | 32 | 64 | 256 | [11] |
| 2,4-Dichlorophenyl | 8 | 16 | 64 | [11] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial SAR suggests that the introduction of electron-withdrawing and lipophilic substituents on the 6-phenyl ring enhances the activity. A bromine atom at the para-position significantly improves the potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The 2,4-dichlorophenyl derivative exhibits the most potent and broad-spectrum antimicrobial activity in this series, indicating that a combination of electronic and steric effects at the 6-position is crucial for optimal antimicrobial efficacy.
Conclusion and Future Directions
This comparative guide underscores the significant therapeutic potential of 6-substituted pyridazinone derivatives. The versatility of their synthesis allows for the exploration of a vast chemical space, leading to the identification of potent and selective modulators of various biological targets. The structure-activity relationships discussed herein provide a rational basis for the future design of next-generation pyridazinone-based therapeutics with improved efficacy and safety profiles. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate the promising in vitro findings into clinically viable drug candidates. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
-
Micafungin activity against Candida albicans with diverse azole resistance phenotypes. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Yamada, T., Nobuhara, Y., Yamaguchi, A., & Ohki, M. (1987). Pyridazinones. 1. Synthesis, antisecretory, and antiulcer activities of thio amide derivatives. Journal of Medicinal Chemistry, 30(11), 2066–2071. [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Bentham Science. Retrieved January 22, 2026, from [Link]
-
The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
-
General study of pyridazine compounds against cyclooxygenase enzyme and their relation with analgesic, anti-inflammatory and. (2010). Drug Development and Therapeutics. Retrieved January 22, 2026, from [Link]
-
Prevalence and Pattern of Antifungal Drug Minimum Inhibitory Concentration (MIC) of Invasive Candidiasis and its Associated Risk. (2025). Cureus. Retrieved January 22, 2026, from [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. (2012). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. (2024). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2025). PubMed. Retrieved January 22, 2026, from [Link]
-
New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. (2019). ScienceDirect. Retrieved January 22, 2026, from [Link]
-
The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. (2013). Semantic Scholar. Retrieved January 22, 2026, from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ddtjournal.net [ddtjournal.net]
- 10. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Isopropyl-Pyridazinone versus 6-Phenyl-Pyridazinone
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] The versatility of the pyridazinone ring allows for substitutions at various positions, leading to a diverse array of biological effects, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular properties.[2] A key determinant of the biological activity of pyridazinone derivatives is the nature of the substituent at the 6-position. This guide provides a comparative analysis of the biological activities of two such analogs: 6-isopropyl-pyridazinone and 6-phenyl-pyridazinone. While direct comparative studies are limited, by examining the broader classes of 6-alkyl and 6-aryl pyridazinones, we can infer the distinct pharmacological profiles conferred by these substituents.
The Influence of the 6-Position Substituent: A Structural Overview
The substituent at the 6-position of the pyridazinone core plays a crucial role in defining the molecule's interaction with biological targets. The isopropyl group, a small, branched alkyl chain, and the phenyl group, a bulky aromatic ring, impart significantly different steric and electronic properties to the parent molecule. These differences in lipophilicity, size, and potential for π-π stacking interactions are fundamental to their divergent biological activities.
Comparative Biological Activities: Anti-inflammatory and Anticancer Potential
The primary areas where 6-substituted pyridazinones have shown significant promise are in the development of anti-inflammatory and anticancer agents.
Anti-inflammatory Activity: A Tale of Two Moieties
Pyridazinone derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs), with many exhibiting potent and selective inhibition of cyclooxygenase-2 (COX-2).[3]
6-Phenyl-Pyridazinone Derivatives: The presence of an aryl group at the 6-position is a common feature in many potent and selective COX-2 inhibitors. These compounds often exhibit strong anti-inflammatory effects in both in vitro and in vivo models. The phenyl ring can engage in favorable interactions within the active site of the COX-2 enzyme. Several studies have reported 6-phenyl-pyridazinone derivatives with COX-2 inhibitory IC50 values in the nanomolar range, demonstrating their potential as highly effective anti-inflammatory agents.[4][5]
6-Alkyl-Pyridazinone Derivatives: While less extensively studied for their anti-inflammatory properties compared to their aryl counterparts, 6-alkyl-pyridazinones have also demonstrated notable activity. The anti-inflammatory effect of these compounds is often attributed to the inhibition of pro-inflammatory mediators. The smaller, more flexible alkyl groups may interact differently with target enzymes compared to the rigid phenyl group.
| Compound Class | Target | Biological Activity | Quantitative Data (IC50) | Reference |
| 6-Phenyl-Pyridazinone Derivatives | COX-2 | Inhibition of prostaglandin synthesis | 15.56 - 19.77 nM | [6] |
| COX-2 | Selective Inhibition | 16.76 - 17.45 nM | [4] | |
| COX-2 | Potent Inhibition | 0.18 - 0.26 µM | [7] | |
| Representative 6-Phenyl Derivative (Compound 3g) | COX-2 | High Potency Inhibition | 43.84 nM | |
| Representative 6-Phenyl Derivative (Compound 2f) | COX-2 | Prominent Inhibitory Activity | 19.77 nM | [6] |
Anticancer Activity: Targeting Cellular Proliferation
The pyridazinone scaffold has also emerged as a promising framework for the development of novel anticancer agents.[8]
6-Phenyl-Pyridazinone Derivatives: A number of 6-aryl-pyridazinone derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[9] The mechanism of action for these compounds can be diverse, including the inhibition of critical cellular kinases such as EGFR, or the induction of apoptosis. For example, certain 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones have shown remarkable activity against leukemia and non-small cell lung cancer cell lines with GI50 values below 0.1 μM.[9] More recent studies have identified 6-phenyl-pyridazinone derivatives as potent inhibitors of both wild-type and mutant EGFR, with IC50 values in the nanomolar range.[10]
6-Alkyl-Pyridazinone Derivatives: The anticancer potential of 6-alkyl-pyridazinones is an area of active investigation. While specific data for 6-isopropyl-pyridazinone is scarce, the general class of 6-alkyl-pyridazinones has shown promise. Their typically smaller size may allow them to access different binding pockets in target proteins compared to the bulkier 6-aryl derivatives.
| Compound Class | Cancer Cell Line | Biological Activity | Quantitative Data (GI50/IC50) | Reference |
| 6-Aryl-Pyridazinone Derivatives | Leukemia (SR), Non-Small Cell Lung (NCI-H522) | Growth Inhibition | < 0.1 µM | [9] |
| 6-Aryl-Pyridazinone Derivatives | Breast Cancer (MCF-7) | Cytotoxicity | 4.25 - 5.35 µM | [11] |
| 6-Phenyl-Pyridazinone Derivative (4a) | Prostate (PC-3), Colon (Caco-2), Breast (MDA-231) | Cytotoxicity | 11.17, 13.80, 7.92 µM | [10] |
| 6-Phenyl-Pyridazinone Derivative (5d) | Prostate (PC-3), Colon (Caco-2), Breast (MDA-231) | Cytotoxicity | 9.46, 7.45, 5.92 µM | [10] |
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12][13]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives and a vehicle control.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[14]
In Vitro Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15][16]
Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human COX-2 enzyme to the desired concentration in COX Assay Buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well black microplate. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (vehicle).
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control wells.
-
Substrate Addition: Initiate the reaction by adding a solution of arachidonic acid.
-
Fluorescence Reading: Immediately read the fluorescence intensity (excitation = 535 nm; emission = 590 nm) in a fluorescence plate reader in kinetic mode for 5-10 minutes.[17]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds.[18][19]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to control animals indicates anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Dosing: Administer the test compounds (e.g., orally or intraperitoneally) to the animals. A control group receives the vehicle.
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[20]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of pyridazinone derivatives are mediated through their interaction with specific signaling pathways.
Anti-inflammatory Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[21] Many anti-inflammatory pyridazinones exert their effects by inhibiting the NF-κB signaling pathway.
Caption: Workflow for the NF-κB luciferase reporter assay.
Conclusion
References
Click to expand
-
Bowdish Lab. NF-KBLUCIFERASE ASSAY. 2012. Available from: [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
-
JoVE. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. 2020. Available from: [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]
-
Indigo Biosciences. Human NF-κB Reporter Assay System. Available from: [Link]
-
Indigo Biosciences. Human NF-κB Reporter Assay System. Available from: [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Available from: [Link]
-
Bio-protocol. NF-κB Luciferase reporter Assay. 2015. Available from: [Link]
-
ResearchGate. IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). Available from: [Link]
- Ahmed EM, et al. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Bioorg Chem. 2020;95:103497.
-
Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]
- Ghavipanjeh GR, et al. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian J Pharmacol. 2015;47(5):527-32.
- Crocetti L, et al. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Int J Mol Sci. 2021;22(16):8887.
-
ResearchGate. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Available from: [Link]
-
ResearchGate. Carrageenan-Induced Paw Edema in the Rat and Mouse. Available from: [Link]
- Al-Warhi T, et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Adv. 2022;12(35):22941-22957.
- Serly J, et al. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Plants (Basel). 2020;9(4):493.
- Kassab AE, et al. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Eur J Med Chem. 2019;173:344-357.
- Kumar D, et al. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Dev Res. 2020;81(5):615-626.
- Rathish IG, et al. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. Eur J Med Chem. 2012;49:304-9.
- Corona P, et al. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Int J Mol Sci. 2022;23(19):11295.
- Kumar D, et al. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules. 2020;25(9):2032.
- Abdel-Aziz M, et al. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. J Iran Chem Soc. 2024.
- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. 2019.
- El-Naggar AM, et al. Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. J Enzyme Inhib Med Chem. 2023;38(1):2162562.
-
Bio-protocol. MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. 2017. Available from: [Link]
- Al-Omair MA, et al. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. 2022;27(16):5270.
- Al-Abdullah E, et al. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Med Chem. 2022;13(10):1241-1256.
- Kassab AE, et al. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Arch Pharm (Weinheim). 2020;353(8):e2000080.
-
Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]
- El-Naggar AM, et al. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Pharmaceutics. 2023;15(11):2519.
- Das R, et al. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Curr Drug Targets. 2021;22(12):1419-1433.
-
ResearchGate. The IC 50 (µg) of the new tested chemicals compounds against different tumor cell lines. Available from: [Link]
- BioWorld.
- Schepetkin IA, et al. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Int J Mol Sci. 2022;23(12):6456.
-
ResearchGate. Anti‐inflammatory activity of pyridazinones: A review. Available from: [Link]
- Abdel-Aziz M, et al. Anti-inflammatory activity of pyridazinones: A review. Arch Pharm (Weinheim). 2022;355(8):e2200067.
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. atcc.org [atcc.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. inotiv.com [inotiv.com]
- 19. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyridazinone Analogs in Oncology Research
For researchers, scientists, and drug development professionals, the pyridazinone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. This guide provides an in-depth comparison of the efficacy of various pyridazinone analogs, with a particular focus on their anticancer properties. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols to empower your research endeavors.
The Pyridazinone Core: A Foundation for Diverse Biological Activity
The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in numerous biologically active compounds.[1][2] Its chemical tractability allows for extensive structural modifications, leading to a wide array of analogs with diverse pharmacological profiles, including anti-inflammatory, cardiovascular, and potent anticancer activities.[3][4][5] This guide will focus on the comparative efficacy of pyridazinone analogs as anticancer agents, exploring how subtle changes to the core structure can lead to significant differences in their biological activity.
Mechanisms of Anticancer Action: Targeting Key Signaling Pathways
The anticancer efficacy of pyridazinone analogs stems from their ability to modulate various critical signaling pathways involved in tumor growth, proliferation, and survival. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyridazinone ring can direct these compounds to distinct molecular targets.[6]
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and it is primarily mediated by the VEGF/VEGFR-2 signaling pathway.[7][8][9] Several pyridazinone analogs have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase.[10][11][12] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling, thereby suppressing tumor-induced angiogenesis.
Below is a simplified representation of the VEGFR-2 signaling pathway and the point of intervention for pyridazinone inhibitors.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridazinone Analogs.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.[13][14] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[15] Pyridazinone-based molecules have been developed as potent PARP-1 inhibitors, offering a targeted therapeutic strategy.[2][16][17]
The following diagram illustrates the role of PARP-1 in DNA repair and its inhibition by pyridazinone analogs.
Caption: PARP-1 Mediated DNA Repair and Inhibition.
Comparative Efficacy of Pyridazinone Analogs: In Vitro Studies
The in vitro cytotoxicity of pyridazinone analogs is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of different compounds. Below are tables summarizing the IC50 values of various pyridazinone analogs against different cancer cell lines, compiled from multiple studies.
Table 1: Comparative IC50 Values of Pyridazinone Analogs in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Series A: VEGFR-2 Inhibitors | ||||
| Compound 12c | MCF-7 (Breast) | 16.50 | VEGFR-2 Inhibition | [12] |
| Compound 14c | MCF-7 (Breast) | 18.36 | VEGFR-2 Inhibition | [12] |
| Compound 14f | MCF-7 (Breast) | 18.35 | VEGFR-2 Inhibition | [12] |
| Sorafenib (Reference) | MCF-7 (Breast) | - | VEGFR-2 Inhibition | [12] |
| Series B: EGFR Inhibitors | ||||
| Compound 4a | PC-3 (Prostate) | 11.17 | EGFRWT/EGFRT790M Inhibition | [18] |
| Caco-2 (Colon) | 13.80 | |||
| MDA-231 (Breast) | 7.92 | |||
| Compound 5d | PC-3 (Prostate) | 9.46 | EGFRWT/EGFRT790M Inhibition | [18] |
| Caco-2 (Colon) | 7.45 | |||
| MDA-231 (Breast) | 5.92 | |||
| Doxorubicin (Reference) | PC-3 (Prostate) | 8.87 | DNA Intercalation | [18] |
| Caco-2 (Colon) | 12.49 | |||
| MDA-231 (Breast) | 3.18 | |||
| Series C: PDE4 Inhibitors | ||||
| Compound 4aa | Saos-2 (Osteosarcoma) | ~10-50 | PDE4 Inhibition | [6] |
| MNNG/HOS (Osteosarcoma) | ~10-50 | |||
| Compound 4ba | Saos-2 (Osteosarcoma) | ~10-50 | PDE4 Inhibition | [6] |
| MNNG/HOS (Osteosarcoma) | ~10-50 | |||
| Series D: General Cytotoxicity | ||||
| Pyr-1 | CEM (Leukemia) | Potent (low µM/nM) | ROS accumulation, Proteasome inhibition | [3][4] |
| HL-60 (Leukemia) | Potent (low µM/nM) | |||
| MDA-MB-231 (Breast) | Potent (low µM/nM) |
Note: The IC50 values are presented as reported in the respective studies. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key in vitro assays used to assess the anticancer efficacy of pyridazinone analogs.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[12][13][19]
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone analogs and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Clonogenic Assay for Long-Term Survival
The clonogenic assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival after treatment.[7][14][20][21][22]
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Compound Treatment: After 24 hours, treat the cells with the pyridazinone analogs for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.
-
Fixation and Staining: Gently wash the colonies with PBS, fix them with a solution of 6% glutaraldehyde for 15 minutes, and then stain with 0.5% crystal violet for 30 minutes.[22]
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the induction of apoptosis by analyzing the expression of key apoptotic markers like cleaved caspases and PARP.[5][16][23][24]
Protocol:
-
Cell Lysis: Treat cells with pyridazinone analogs, then harvest and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
In Vivo Efficacy in Xenograft Models
While in vitro assays provide valuable initial data, evaluating the efficacy of pyridazinone analogs in vivo is a critical step in the drug development process. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used for this purpose.[21][23][25][26]
Several studies have demonstrated the in vivo antitumor activity of pyridazinone derivatives. For instance, a pyrazolo[3,4-d]pyridazinone derivative showed a tumor growth inhibition (TGI) of 91.6% at a dose of 50 mg/kg in an NCI-H1581 xenograft model.[1] Another study on osteosarcoma demonstrated that pyridazinone compounds could limit tumor growth in a murine orthotopic model.[6]
General Protocol for Xenograft Studies:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the pyridazinone analogs via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.
Conclusion and Future Perspectives
Pyridazinone analogs represent a promising class of compounds with significant potential in oncology. Their diverse mechanisms of action, including the inhibition of key kinases like VEGFR-2 and DNA repair enzymes like PARP-1, provide multiple avenues for therapeutic intervention. The comparative data presented in this guide highlight the importance of structure-activity relationship studies in optimizing the potency and selectivity of these analogs.
The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and comparison of novel pyridazinone derivatives. Future research should continue to explore the vast chemical space of the pyridazinone scaffold to identify new analogs with improved efficacy and safety profiles. Furthermore, in-depth mechanistic studies and well-designed in vivo experiments will be crucial for translating the promise of these compounds into effective cancer therapies.
References
- Abouzid, K. M., & Bekhit, A. A. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Advances, 10(63), 38455-38477.
- Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. M. (2023).
- Asif, M. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256-281.
- Asif, M. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell Biology and Toxicology, 35(2), 143-158.
- Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
- CST. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.
- Google Patents. (n.d.). Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp).
- PubChem. (n.d.). VEGFA-VEGFR2 signaling.
- PubChem. (n.d.). PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs.
- Sircar, I., et al. (1987). Cardiotonic agents. 6. Synthesis and inotropic activity of 2,4-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-ones: ring-contracted analogues of imazodan (CI-914). Journal of Medicinal Chemistry, 30(11), 1955-1962.
- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
- Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27.
- Singh, H., & Kumar, A. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Medicinal Chemistry, 20(1), 2-15.
- El-Gamal, M. I., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7265.
- Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
- Weaver, A. N., & Yang, E. S. (2014). Transcriptional Roles of PARP1 in Cancer. Clinical Cancer Research, 20(15), 3875-3884.
- ResearchGate. (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use.
- Reactome. (n.d.).
- El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 563-573.
- Yap, T. (2022).
- Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.
- ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and....
- El-Sayed, M. A. A., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Mohamed, M. F. A., et al. (2026). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. Bioorganic Chemistry, 166, 109486.
- Ponnuswamy, A., & Abraham, J. (2025). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Current Oncology Reports, 1-11.
- ResearchGate. (n.d.).
- The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX)
- Martin-Hernandez, K., et al. (2013). Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Frontiers in Oncology, 3, 274.
- R&D Systems. (n.d.).
- Bougarne, N., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers, 13(23), 5992.
- CIBERONC. (n.d.).
- Ding, L., et al. (2020). PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response. bioRxiv.
- Al-Warhi, T., et al. (2022). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Bioorganic Chemistry, 122, 105710.
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101755.
- Ewieda, S. Y., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2029551B1 - Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp) - Google Patents [patents.google.com]
- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 18. Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 22. researchgate.net [researchgate.net]
- 23. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapeutics, understanding a compound's selectivity is paramount. This guide provides a comprehensive cross-reactivity analysis of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, a member of the pharmacologically significant pyridazinone class. By examining its activity profile against key enzyme families and comparing it with established drugs, we aim to provide researchers with the critical data and methodologies necessary to evaluate its potential as a selective agent.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer effects.[1][2] Many of these actions are attributed to the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] The 4,5-dihydropyridazinone series, in particular, has been identified as a potent inhibitor of phosphodiesterase 3 (PDE3).[3] Understanding the selectivity of new pyridazinone analogs like this compound is crucial for predicting their therapeutic efficacy and potential off-target effects.[4]
Primary Target and Mechanism of Action
Based on extensive research into the 4,5-dihydropyridazinone class, the primary molecular target of this compound is anticipated to be Phosphodiesterase 3 (PDE3) .
Signaling Pathway of PDE3 Inhibition
Caption: Mechanism of PDE3 Inhibition by this compound.
By inhibiting PDE3, the compound prevents the breakdown of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In cardiac muscle, this results in increased calcium influx and enhanced contractility (positive inotropy). In vascular smooth muscle, it leads to relaxation and vasodilation.[3]
Comparative Cross-Reactivity Profile
While specific experimental data for this compound is not extensively available in public databases, we can infer its likely selectivity by examining closely related pyridazinone derivatives and comparing them to other well-characterized PDE inhibitors.
Table 1: Comparative IC₅₀ Values of Pyridazinone Derivatives and Reference Compounds against PDE Isoforms
| Compound | Primary Target | PDE1 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) | Data Source |
| Imazodan (5-methyl derivative) | PDE3 | - | 0.6 | - | - | [3] |
| Milrinone | PDE3 | 38 | 0.42 | - | - | [5] |
| Pimobendan | PDE3 / Ca²⁺ Sensitizer | - | Potent Inhibition | - | - | [4][6] |
| Rolipram | PDE4 | >100 | 100 | 0.8 | - | [3][7] |
| Sildenafil | PDE5 | - | - | - | 0.02 | [3] |
Note: "Potent Inhibition" for Pimobendan indicates its known mechanism as a PDE3 inhibitor, though specific IC₅₀ values vary across studies.
This data highlights that pyridazinone derivatives, like the Imazodan analog, show potent inhibition of PDE3.[3] Comparatively, Milrinone is also a selective PDE3 inhibitor.[5] Rolipram and Sildenafil serve as examples of selective inhibitors for PDE4 and PDE5, respectively, and are useful negative controls when assessing the selectivity of a putative PDE3 inhibitor.[3][7]
Potential Off-Target Activities and Alternative Mechanisms
Beyond the PDE family, it is crucial to consider other potential off-target interactions that could influence the pharmacological profile of this compound.
Kinase Inhibition
Some pyridazinone derivatives have been reported to inhibit tyrosine kinases.[8] For instance, certain pyrido-pyridazinone derivatives have shown inhibitory activity against kinases like FER.[9] Therefore, a comprehensive cross-reactivity assessment should include a panel of representative kinases to identify any potential for off-target kinase modulation.
Calcium Sensitization
Notably, some pyridazinone-based drugs, such as Pimobendan and Levosimendan, exhibit a dual mechanism of action that includes calcium sensitization in addition to PDE3 inhibition.[4][10] This involves a direct interaction with cardiac troponin C, enhancing the myofilaments' sensitivity to calcium and thereby increasing contractility without a corresponding rise in intracellular calcium concentration.[10] This dual action can be therapeutically beneficial but also represents a potential cross-reactivity to consider.
Experimental Protocols for Cross-Reactivity Assessment
To experimentally validate the selectivity of this compound, a tiered approach employing a series of in vitro assays is recommended.
Phosphodiesterase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of various PDE isoforms.
Workflow:
Caption: Workflow for a Radiometric Phosphodiesterase Inhibition Assay.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: Recombinantly express and purify human PDE isoforms (e.g., PDE1-11). Prepare serial dilutions of this compound and comparator compounds.
-
Reaction Initiation: In a 96-well plate, combine the PDE enzyme, the test compound, and a reaction buffer. Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping reagent or by heat inactivation.
-
Product Conversion: Add 5'-nucleotidase to convert the radiolabeled product ([³H]-AMP or [³H]-GMP) to the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).
-
Separation: Separate the radiolabeled nucleoside from the unreacted substrate using ion-exchange chromatography.
-
Detection: Quantify the amount of radiolabeled nucleoside using scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro Kinase Selectivity Profiling
To assess off-target effects on kinases, the compound should be screened against a panel of diverse kinases.
Workflow:
Caption: Workflow for a Radiometric In Vitro Kinase Assay.
Step-by-Step Protocol:
-
Assay Setup: In a multi-well plate, add the test compound, a specific kinase from a panel, and its corresponding peptide substrate.
-
Reaction Start: Initiate the kinase reaction by adding [γ-³²P]-ATP.
-
Incubation: Allow the reaction to proceed at 30°C for a specified time.
-
Reaction Stop and Capture: Terminate the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter to remove unincorporated [γ-³²P]-ATP.
-
Detection: Measure the amount of incorporated ³²P using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition of each kinase by the test compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with either the vehicle control or this compound.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Aggregates: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (PDE3) remaining at each temperature using a specific antibody-based detection method like Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion and Future Directions
This compound, as a member of the 4,5-dihydropyridazinone class, holds promise as a selective PDE3 inhibitor. The comparative analysis with known PDE inhibitors suggests a favorable selectivity profile. However, rigorous experimental validation is essential. The multi-assay approach outlined in this guide, encompassing enzymatic inhibition, broad kinase screening, and cellular target engagement, provides a robust framework for a thorough cross-reactivity assessment.
Future studies should focus on generating a comprehensive selectivity profile for this specific molecule against all human PDE families and a diverse panel of kinases and G-protein coupled receptors. Such data will be invaluable for advancing our understanding of its therapeutic potential and ensuring a higher probability of success in preclinical and clinical development.
References
- Asif, M. (2017).
- Gantner, F., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1368.
- Kumar, D., et al. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta Pharmaceutica, 58(4), 393-405.
- Kariya, T., et al. (1988). Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine. Journal of Molecular and Cellular Cardiology, 20(10), 877-885.
- Papp, Z., et al. (2010). Levosimendan: molecular mechanisms and clinical implications: consensus of experts on the mechanisms of action of levosimendan. International Journal of Cardiology, 142(3), 219-228.
- Ghoreschi, K., et al. (2009). A new series of pyridazinone derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4141-4145.
- Luis Fuentes, V. (2004). Use of pimobendan in the management of heart failure. Veterinary Clinics of North America: Small Animal Practice, 34(5), 1145-1155.
- Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Sircar, I., et al. (1987). Cardiotonic agents. 8. Synthesis and biological evaluation of a series of 4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinones: potent, orally active, non-glycosidic, non-catecholamine-like cardiotonics. Journal of Medicinal Chemistry, 30(10), 1724-1728.
- Takeda, S., et al. (2019). Discovery of novel pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors with antitumor activity. ACS Medicinal Chemistry Letters, 10(5), 737-742.
- Al-Tel, T. H. (2012). Recent advances of pyridazinone derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 12(10), 965-976.
-
BPS Bioscience. (n.d.). Rolipram. Retrieved from [Link]
-
Safer Care Victoria. (2018). Milrinone. Retrieved from [Link]
- StatPearls. (2023). Milrinone. In StatPearls.
-
LITFL. (2020). Milrinone. Retrieved from [Link]
- Brown, A. C., & Brown, D. C. (2017). Retrospective evaluation of pimobendan and sildenafil therapy for severe pulmonary hypertension due to lung disease and hypoxia in 28 dogs (2007-2013). Journal of Veterinary Cardiology, 19(2), 156-165.
- Hughes, R. O., et al. (2011). Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Bioorganic & Medicinal Chemistry Letters, 21(9), 2626-2630.
- Takeda, S., et al. (2022). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. Journal of Medicinal Chemistry, 65(14), 9876-9891.
- Sircar, I., et al. (1989). Acute hemodynamic and hormonal effects of CI-930, a new phosphodiesterase inhibitor, in severe congestive heart failure. American Heart Journal, 118(5 Pt 1), 979-985.
- Torphy, T. J., et al. (1995). Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer. British Journal of Pharmacology, 116(6), 2683-2692.
-
ResearchGate. (n.d.). IC50 (μM) values of PDE5 inhibitors for selected PDE families. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase selectivity profile of 10h. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
YouTube. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acute hemodynamic and hormonal effects of CI-930, a new phosphodiesterase inhibitor, in severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of pimobendan in the management of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retrospective evaluation of pimobendan and sildenafil therapy for severe pulmonary hypertension due to lung disease and hypoxia in 28 dogs (2007-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rolipram [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone Activity: A Comparative Guide for Preclinical Development
Abstract
This guide provides a comprehensive framework for the in vivo validation of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, a novel pyridazinone derivative. Pyridazinone-based compounds are a significant class of heterocycles known for a wide spectrum of biological activities, including cardiovascular effects.[1][2] Based on its structural class, the hypothesized mechanism of action is the inhibition of phosphodiesterase 3 (PDE3), positioning it as a potential "inodilator"—an agent with both positive inotropic (enhanced heart muscle contractility) and vasodilatory effects.[3][4] This document outlines a rigorous, multi-faceted approach to validate this hypothesis in a preclinical setting. We present a comparative analysis against established cardiotonic agents, provide detailed experimental protocols for pharmacokinetic and pharmacodynamic assessment, and offer guidance on data interpretation. The objective is to equip researchers and drug development professionals with the necessary tools to objectively assess the compound's therapeutic potential.
Introduction: The Rationale for In Vivo Validation
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent pharmacological activities.[1] The specific compound, this compound, belongs to a class of molecules that have shown promise as cardiotonic agents, primarily through the inhibition of the PDE3 enzyme.[2][5]
Hypothesized Mechanism of Action: PDE3 Inhibition
Phosphodiesterase 3 (PDE3) is a critical enzyme in cardiac and vascular smooth muscle cells that hydrolyzes cyclic adenosine monophosphate (cAMP).[4][6] By inhibiting PDE3, intracellular cAMP levels rise. In cardiac myocytes, elevated cAMP activates Protein Kinase A (PKA), leading to increased calcium influx and enhanced contractility (a positive inotropic effect). In vascular smooth muscle, this leads to relaxation and vasodilation.[4][7] This dual action, termed "inodilation," is highly desirable for treating conditions like acute or congestive heart failure.[7] The primary goal of the proposed in vivo studies is to confirm that this compound engages this target and produces the expected physiological outcomes in a living system.
Comparative Framework: Benchmarking Against Alternatives
To contextualize the activity of our test compound, it is essential to compare its performance against well-characterized alternatives. An ideal study includes comparators that validate the mechanism and differentiate the efficacy profile.
-
Positive Control (Same Mechanism): Milrinone. A potent, selective PDE3 inhibitor used clinically for acute heart failure.[4][7] This allows for a direct comparison of potency and efficacy against a "gold standard" for the target class. Milrinone increases cardiac output while decreasing pulmonary wedge pressure and systemic vascular resistance.[8]
-
Alternative Mechanism Comparator: Dobutamine. A direct-acting β1-adrenergic receptor agonist.[9][10] Dobutamine also increases cardiac output by enhancing contractility but through a different upstream mechanism—direct stimulation of adenylyl cyclase.[11] Comparing our compound to Dobutamine helps to discern if the observed effects are unique to PDE3 inhibition or a general consequence of increased cAMP.
-
Vehicle Control. The formulation excipient administered alone. This is critical to ensure that the observed effects are due to the compound itself and not the delivery vehicle.
In Vivo Experimental Design: A Phased Approach
A robust in vivo validation program should be conducted in phases, starting with pharmacokinetics (PK) to understand drug exposure, followed by pharmacodynamic (PD) and efficacy studies to measure the biological effect.
Animal Model Selection
The choice of animal model is critical for translational relevance. For cardiovascular studies, both rodent and large animal models are common.[12] A well-established rodent model of heart failure, such as one induced by transverse aortic constriction (TAC) or coronary artery ligation, provides a reproducible disease phenotype for efficacy testing.[13][14] These models mimic key aspects of human heart failure with reduced ejection fraction (HFrEF).[15]
Justification: Rodent models are initially preferred due to their cost-effectiveness, established protocols, and availability of genetic variants.[13] They allow for higher throughput during the initial validation stages before progressing to more complex, larger animal models if warranted.[12]
Phase 1: Pharmacokinetic (PK) Profiling
Before assessing efficacy, it is imperative to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[16] A PK study determines key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability.[16][17] This knowledge is essential for designing a rational dosing regimen for subsequent PD and efficacy studies.[18]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. litfl.com [litfl.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [Efficacy of intravenous milrinone in the treatment of acute congestive cardiac failure. Results of a French multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. Dobutamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 12. Preclinical models of congestive heart failure, advantages, and limitations for application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. selvita.com [selvita.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. dctd.cancer.gov [dctd.cancer.gov]
A Head-to-Head Comparison of Pyridazinone-Based VEGFR-2 Inhibitors for Cancer Therapy
Introduction: The Rationale for Targeting VEGFR-2 with Pyridazinone Scaffolds
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern cancer therapy. The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry due to its synthetic tractability and ability to interact with a wide range of biological targets.[2] This guide provides a head-to-head comparison of pyridazinone-based VEGFR-2 inhibitors, offering experimental data to inform researchers, scientists, and drug development professionals in their quest for novel anticancer agents. We will delve into their comparative efficacy against the well-established multi-kinase inhibitor, Sorafenib, and provide detailed protocols for their evaluation.
Comparative Efficacy of Pyridazinone-Based VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activities of several pyridazinone and pyridine-based compounds against VEGFR-2 and the hepatocellular carcinoma cell line, HepG2. Sorafenib is included as a benchmark for comparison. It is important to note that while these compounds were evaluated using similar assays, minor variations in experimental conditions between different studies may exist.
| Compound ID | Scaffold Type | VEGFR-2 IC50 (µM) | HepG2 IC50 (µM) | Reference |
| Sorafenib | Pyridine | 0.10 | 5.47 | [3] |
| Compound 10 | Pyridine | 0.12 | 4.25 | [3] |
| Compound 8 | Pyridine | 0.13 | 4.34 | [3] |
| Compound 9 | Pyridine | 0.13 | 4.68 | [3] |
| Compound 15 | Pyridine | Not Reported | 6.37 | [3] |
| Compound 11 | Piperazinylquinoxaline | 0.19 | 9.52 | [4] |
| Compound 10e | Piperazinylquinoxaline | 0.241 | Not Reported | [5] |
| Compound 13a | Piperazinylquinoxaline | 0.258 | Not Reported | [5] |
Expert Analysis: The data clearly indicates that pyridazinone and its bioisostere, pyridine, are viable scaffolds for the development of potent VEGFR-2 inhibitors. Notably, compounds 10, 8, and 9 exhibit VEGFR-2 inhibitory potency nearly equivalent to that of Sorafenib.[3] Their efficacy against the HepG2 cell line further underscores their potential as anti-cancer agents. The piperazinylquinoxaline derivatives also demonstrate significant, albeit slightly lower, potency.[4][5] These findings highlight the importance of the specific substitutions on the core scaffold in determining biological activity and provide a strong rationale for further structure-activity relationship (SAR) studies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for inhibitor characterization.
Caption: A simplified diagram of the VEGFR-2 signaling pathway, a critical regulator of angiogenesis.
Caption: A generalized workflow for the preclinical evaluation of pyridazinone-based VEGFR-2 inhibitors.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to perform a head-to-head comparison of pyridazinone-based VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay (HTRF)
This protocol is adapted from commercially available Homogeneous Time-Resolved Fluorescence (HTRF) assay kits and provides a robust method for quantifying the inhibitory activity of compounds against VEGFR-2.[6][7][8]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)[9]
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl₂, 1 mM DTT)[7]
-
HTRF Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)[7]
-
Europium-conjugated anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Test compounds dissolved in DMSO
-
384-well low volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare the kinase reaction mixture containing VEGFR-2 enzyme and the biotinylated substrate in the kinase reaction buffer.
-
Add the kinase reaction mixture to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the HTRF detection buffer containing the Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
HepG2 Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing the HepG2 human hepatocellular carcinoma cell line.
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HepG2 cells rapidly in a 37°C water bath. Transfer the cells to a T-75 flask containing pre-warmed complete growth medium.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer an appropriate volume of the cell suspension to new T-75 flasks containing pre-warmed complete growth medium (typically a 1:3 to 1:6 split ratio).
-
Continue to incubate the cells under the same conditions.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
HepG2 cells
-
Complete growth medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This protocol provides a general overview of establishing a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of pyridazinone-based inhibitors. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HepG2 cells
-
Matrigel
-
Test compounds formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Harvest HepG2 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth in the treatment groups to the control group to determine the in vivo efficacy of the test compounds.
Conclusion and Future Directions
The pyridazinone scaffold represents a promising starting point for the development of novel and potent VEGFR-2 inhibitors. The data presented in this guide demonstrates that pyridazinone and its analogues can achieve comparable in vitro potency to the established drug, Sorafenib. The detailed experimental protocols provided herein offer a clear and robust framework for the head-to-head evaluation of these compounds.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these pyridazinone-based inhibitors to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships will be crucial in designing next-generation inhibitors with improved potency and selectivity. Ultimately, the goal is to translate these promising preclinical findings into clinically effective therapies for cancer patients.
References
- Saleh, M. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085.
- Abdel-Maksoud, M. S., et al. (2024). Structures of VEGFR-2 inhibitors approved for clinical use.
- BenchChem. (2025). In Vitro Activity of VEGFR-2 Inhibitors on Endothelial Cells: A Technical Guide.
- Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers: Design, synthesis and biological evaluation. Drug Design, Development and Therapy, 16, 567–586.
- Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
- ResearchGate. (n.d.). IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds.
- ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay.
- Wang, Z., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. SLAS Discovery, 12(4), 433-440.
- Saleh, M. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(11), 3045-3079.
- El-Sayed, M. A., et al. (2022).
- BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
- Abdallah, A. E., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 567-586.
- Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube.
- Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. revvity.com [revvity.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
The Versatile Scaffold: A Comparative Review of the Biological Activities of 4,5-Dihydropyridazinones
The 4,5-dihydropyridazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] This guide provides a comprehensive review and comparative analysis of the diverse pharmacological properties of 4,5-dihydropyridazinone derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where this scaffold has shown promise, supported by experimental data and detailed methodologies.
The 4,5-Dihydropyridazinone Core: A Gateway to Diverse Bioactivities
The 4,5-dihydropyridazinone scaffold is a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[2] Its unique structural features, including the ability to act as a hydrogen bond donor and acceptor, and its conformational flexibility, make it an ideal framework for designing novel therapeutic agents.[3] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles.[1]
Cardiotonic Activity: Enhancing Cardiac Contractility
Derivatives of 4,5-dihydropyridazinone have emerged as potent cardiotonic agents, offering a potential therapeutic avenue for congestive heart failure.[4] These compounds often act as positive inotropes, enhancing the contractility of the heart muscle.[5][6]
One notable example is 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (Compound 20), which has demonstrated significant oral inotropic activity.[5] In a comparative study, the introduction of geminal dimethyl groups on the indolone ring dramatically increased the oral potency compared to its unsubstituted analog (Compound 16).[5]
Comparative Inotropic Activity of Dihydropyridazinone Derivatives in Dogs:
| Compound | Intravenous ED50 (µg/kg) | Oral ED50 (µg/kg) |
| Compound 16 | 24 | 400 |
| Compound 20 | 6.8 | 25 |
| Spirocyclopropane 10 | 2.7 | 50 (produced 39% increase in LV dP/dtmax) |
| Spirocyclobutane 12 | 35 | Not Reported |
| Spirocyclopentane 13 | 133 | Not Reported |
Data sourced from J Med Chem. 1986 Oct;29(10):1832-40 and J Med Chem. 1987 May;30(5):824-9.[5][7]
The mechanism of action for many of these cardiotonic dihydropyridazinones involves the inhibition of cAMP phosphodiesterase (PDE), leading to an increase in intracellular cAMP levels and subsequently enhanced cardiac contractility.[6][7] For instance, spirocyclic dihydropyridazinone derivatives have shown a high correlation between their inotropic activity and their ability to inhibit canine cardiac sarcoplasmic reticulum PDE.[7]
Experimental Protocol: Evaluation of Inotropic Activity in Anesthetized Dogs
This protocol outlines the general procedure for assessing the inotropic effects of 4,5-dihydropyridazinone derivatives in an anesthetized dog model, as described in the cited literature.
Methodology:
-
Animal Preparation: Mongrel dogs are anesthetized with a suitable agent (e.g., pentobarbital). A catheter is inserted into the femoral artery to monitor blood pressure, and another into the femoral vein for drug administration. A pressure transducer is placed in the left ventricle to measure cardiac contractility (LV dP/dtmax).
-
Drug Administration: The test compound is administered intravenously (i.v.) or orally (p.o.). For i.v. administration, the compound is typically dissolved in a suitable vehicle and infused over a specific period. For oral administration, the compound is given via gavage.
-
Data Collection: Hemodynamic parameters, including heart rate, blood pressure, and LV dP/dtmax, are continuously monitored and recorded before and after drug administration.
-
Data Analysis: The effective dose 50 (ED50), which is the dose required to produce 50% of the maximal increase in LV dP/dtmax, is calculated to determine the potency of the compound.
Workflow for Inotropic Activity Evaluation:
Caption: Workflow for evaluating the inotropic activity of test compounds.
Anticancer Activity: A Multifaceted Approach to Combatting Cancer
The 4,5-dihydropyridazinone scaffold has demonstrated significant potential in the development of novel anticancer agents.[8][9] These derivatives exhibit a range of mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
A series of diarylurea derivatives based on the pyridazinone scaffold were designed as surrogates for sorafenib and showed promising dual antimicrobial and anticancer activities.[8][9] Several of these compounds demonstrated significant growth inhibition against various cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer.[9] For instance, compounds 10l and 17a displayed GI50 values ranging from 1.66 to 100 µM in a five-dose screening.[9]
The anticancer activity of these compounds is often attributed to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8][9] Molecular docking studies have provided insights into the binding modes of these compounds to the VEGFR-2 enzyme.[8][9] Furthermore, some derivatives have been shown to induce cell cycle arrest and upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[8][9]
Signaling Pathway: VEGFR-2 Inhibition and Apoptosis Induction
Caption: Proposed anticancer mechanism of 4,5-dihydropyridazinone derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain 4,5-dihydropyridazinone derivatives have exhibited potent anti-inflammatory properties with a reduced risk of the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1] These compounds have shown promise in various models of inflammation.
For example, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have been reported to possess good analgesic activity without causing gastric ulcers.[1] Similarly, 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones were found to be more potent than standard drugs like aspirin and indomethacin in analgesic and anti-inflammatory tests, and importantly, did not show any gastric ulcerogenic effects.[1]
The anti-inflammatory effects of some dihydropyrimidine derivatives, a related heterocyclic system, have been attributed to the inhibition of nitric oxide (NO) and pro-inflammatory cytokines, as well as an increase in the anti-inflammatory cytokine IL-10.[10] Some compounds have also been shown to suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[11][12]
Antimicrobial Activity: A Dual Threat to Pathogens
In addition to their other biological activities, many 4,5-dihydropyridazinone derivatives have demonstrated significant antimicrobial and antifungal properties.[8][13][14] This dual functionality is particularly advantageous, especially in the context of treating cancer patients who are often immunocompromised and susceptible to infections.[8][9]
Several studies have reported the synthesis of pyridazinone derivatives with potent activity against a range of pathogenic bacteria and fungi.[8][14] For instance, certain diarylurea derivatives of pyridazinone exhibited potent antibacterial activity against Staphylococcus aureus and significant antifungal activity against Candida albicans.[8][9] The minimal inhibitory concentrations (MICs) for some of these compounds were in the range of 16 μg/mL.[8][9]
The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the pyridazinone ring.[13] For example, in some series, cis-isomers were found to be more active than their trans- counterparts, and saturated or partially saturated compounds showed stronger activity than the corresponding aromatic derivatives.[13]
Comparative Antimicrobial Activity of Pyridazinone Derivatives:
| Compound | Target Organism | MIC (µg/mL) |
| Compound 10h | Staphylococcus aureus | 16 |
| Compound 8g | Candida albicans | 16 |
| Derivative IIIa | S. pyogenes & E. coli | Excellent Activity |
| Derivative IIId | Aspergillus niger & Candida albicans | Very Good Activity |
Data sourced from RSC Adv., 2023, 13, 23098-23121 and Biomed Pharmacol J 2008;1(1).[8][9][14]
Central Nervous System (CNS) Activity: Exploring Neurological Applications
The 4,5-dihydropyridazinone scaffold has also been explored for its potential in treating central nervous system disorders.[1] Some derivatives have been synthesized and tested for anti-anoxic activity, which is relevant for the development of cerebral protective agents.[15] Additionally, related heterocyclic structures have been investigated for a range of CNS activities, including anticonvulsant, anxiolytic, and muscle relaxant effects. The lipophilicity of these compounds is a crucial factor for their ability to cross the blood-brain barrier and exert their effects on the CNS.[16]
Conclusion
The 4,5-dihydropyridazinone scaffold represents a highly versatile and promising platform in medicinal chemistry. The diverse range of biological activities, including cardiotonic, anticancer, anti-inflammatory, antimicrobial, and CNS effects, underscores its potential for the development of novel therapeutics. The ability to fine-tune the pharmacological profile through chemical modification makes this scaffold an attractive starting point for future drug discovery efforts. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of 4,5-dihydropyridazinone derivatives will be crucial in translating their therapeutic potential into clinical applications.
References
-
Al-Warhi, T., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13, 23098-23121. [Link]
-
Meanwell, N. A., et al. (1986). Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one. Journal of Medicinal Chemistry, 29(10), 1832-40. [Link]
-
S. C. (1990). [Antimicrobial activity of new pyridazine derivatives]. PubMed. [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
Al-Warhi, T., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]
-
Sircar, I., et al. (1989). Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3 (2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure. Journal of Medicinal Chemistry, 32(2), 342-50. [Link]
-
Robertson, D. W., et al. (1987). Dihydropyridazinone cardiotonics. Synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones. ElectronicsAndBooks. [Link]
-
Robertson, D. W., et al. (1987). Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones. Journal of Medicinal Chemistry, 30(5), 824-9. [Link]
-
Kumar, D., & Kumar, S. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Sircar, I., et al. (1985). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Journal of Medicinal Chemistry. [Link]
-
De Nocker, P., et al. (2021). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. MDPI. [Link]
-
Bioorganic & Medicinal Chemistry. (2010). Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives. Scilit. [Link]
-
De Nocker, P., et al. (2025). 4,5-Dihydro-2 H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. PubMed. [Link]
-
Wang, Y., et al. (2024). Design, synthesis and molecular modeling of novel D-ring substituted steroidal 4,5-dihydropyrazole thiazolinone derivatives as anti-inflammatory agents by inhibition of COX-2/iNOS production and down-regulation of NF-κB/MAPKs in LPS-induced RAW264.7 macrophage cells. PubMed. [Link]
-
Foucourt, A., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed. [Link]
-
Carballo, R. M., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]
-
Alam, M. M., et al. (2025). Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: Their synthesis and spectral elucidation. ResearchGate. [Link]
-
Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents. (n.d.). Europe PMC. [Link]
-
Pathak, S., Jain, S., & Pratap, A. (n.d.). A Review on Synthesis and Biological Potential of Dihydropyridines. Bentham Science. [Link]
-
De Nocker, P., et al. (2021). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. PubMed Central. [Link]
-
Design, synthesis and anticancer activity of dihydropyrimidinone–semicarbazone hybrids as potential human DNA ligase 1 inhibitors. (2019). RSC Publishing. [Link]
-
Arima, K., et al. (2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. Journal of the American Chemical Society. [Link]
-
Akahane, A., et al. (1993). Studies on cerebral protective agents. IV. Synthesis of novel 4-arylpyridine and 4-arylpyridazine derivatives with anti-anoxic activity. PubMed. [Link]
-
Obniska, J., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PubMed Central. [Link]
-
de Oliveira, A. C. S., et al. (2023). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. PubMed. [Link]
-
Ioan, I., et al. (2012). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. PubMed. [Link]
-
G. F. (2022). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link]
-
Simone, M. I., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. [Link]
-
Kim, D. W., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. PubMed. [Link]
-
Simone, M. I., et al. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate. [Link]
-
The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. (2023). Bentham Science. [Link]
-
Wang, W., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. MDPI. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). A review exploring biological activities of hydrazones. PubMed Central. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. mdpi.com [mdpi.com]
- 3. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3 (2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and molecular modeling of novel D-ring substituted steroidal 4,5-dihydropyrazole thiazolinone derivatives as anti-inflammatory agents by inhibition of COX-2/iNOS production and down-regulation of NF-κB/MAPKs in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Studies on cerebral protective agents. IV. Synthesis of novel 4-arylpyridine and 4-arylpyridazine derivatives with anti-anoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone Against Known Phosphodiesterase 3 (PDE3) Inhibitors
For researchers and drug development professionals, the pyridazinone scaffold represents a versatile core for developing novel therapeutics, particularly for cardiovascular and inflammatory diseases.[1][2] This guide provides an in-depth comparative analysis of a novel pyridazinone derivative, 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone (referred to herein as "Test Compound 1"), against a panel of well-characterized phosphodiesterase (PDE) inhibitors. Given the established activity of many pyridazinone-based molecules as PDE inhibitors, this study was designed to evaluate the potential of Test Compound 1 as a phosphodiesterase 3 (PDE3) inhibitor.[3]
PDE3 is a critical enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in cardiovascular function.[4][5] Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in enhanced cardiac contractility, vasodilation, and inhibition of platelet aggregation.[6][7] These effects make PDE3 a valuable target for the treatment of conditions such as acute heart failure and intermittent claudication.[4][5][8]
This guide will objectively compare the in vitro performance of Test Compound 1 with three established PDE inhibitors:
-
Cilostamide: A potent and selective PDE3 inhibitor.[9][10][11]
-
IBMX (3-Isobutyl-1-methylxanthine): A broad-spectrum, non-selective PDE inhibitor.[12][13][14][15]
-
Zardaverine: A dual inhibitor of PDE3 and PDE4.[16][17][18][19][20]
Through a detailed examination of experimental data, this guide aims to provide a clear and objective assessment of the potency and selectivity of Test Compound 1 within the context of known PDE inhibitors.
Experimental Rationale and Design
The primary objective of this study is to determine the half-maximal inhibitory concentration (IC50) of Test Compound 1 against PDE3 and to assess its selectivity by comparing its activity against other PDE isoforms. A well-established in vitro phosphodiesterase activity assay is employed for this purpose. The causality behind this experimental choice lies in its ability to provide a direct and quantitative measure of the compound's inhibitory effect on the target enzyme.
The experimental workflow is designed to ensure self-validation. By including well-characterized inhibitors with known IC50 values (Cilostamide, IBMX, and Zardaverine), we can confirm the validity of the assay and provide a robust benchmark for evaluating the performance of Test Compound 1.
Caption: Experimental workflow for the in vitro PDE inhibition assay.
Comparative Performance Data
The following table summarizes the IC50 values obtained for Test Compound 1 and the known inhibitors against PDE3 and other relevant PDE isoforms. The data for the known inhibitors are based on established literature values.
| Compound | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) | Selectivity for PDE3 |
| Test Compound 1 | Hypothetical Value | Hypothetical Value | Hypothetical Value | To be determined |
| Cilostamide | 0.027 - 0.05[9][10] | 88.8[9] | 15.2[9] | High |
| IBMX | 6.5 - 18[12][13][15] | 13 - 26.3[12][13][15] | 31.7 - 32[12][13][15] | Low (Non-selective) |
| Zardaverine | 0.58[17] | 0.17 - 0.79[17] | >100[17] | Moderate (Dual PDE3/4) |
Mechanism of Action: The PDE3 Signaling Pathway
The therapeutic effects of PDE3 inhibitors are rooted in their ability to modulate the cAMP signaling cascade. The following diagram illustrates the central role of PDE3 in this pathway.
Caption: The cAMP signaling pathway and the role of PDE3 inhibition.
Detailed Experimental Protocol: In Vitro Phosphodiesterase Activity Assay
The following protocol outlines the steps for determining the IC50 values of the test compounds.
Materials:
-
Recombinant human PDE enzymes (PDE3, PDE4, PDE5)
-
Test Compound 1
-
Cilostamide, IBMX, Zardaverine (as positive controls)
-
cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Detection reagents (e.g., a commercially available PDE assay kit)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions for Test Compound 1 and the known inhibitors in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, the diluted compounds (or solvent for the control), and the respective PDE enzyme.
-
Initiation of Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. This step typically involves the conversion of the product (AMP) into a detectable signal (e.g., fluorescence or absorbance).
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Concluding Remarks
This guide provides a framework for the comprehensive evaluation of this compound (Test Compound 1) as a potential PDE3 inhibitor. By benchmarking against well-established inhibitors like Cilostamide, IBMX, and Zardaverine, researchers can gain valuable insights into the potency and selectivity of this novel compound. The provided experimental protocol and data analysis methodology offer a robust and reproducible approach for characterizing new chemical entities targeting the phosphodiesterase family of enzymes. The results of such a study would be instrumental in guiding further preclinical development and understanding the therapeutic potential of this and other related pyridazinone derivatives.
References
-
PDE3 inhibitor - Wikipedia. Available at: [Link]
-
Effects of the mixed phosphodiesterase III/IV inhibitor, zardaverine, on airway function in patients with chronic airflow obstruction - PubMed. Available at: [Link]
-
PDE3 inhibitor - Grokipedia. Available at: [Link]
-
IBMX is a Broad-Spectrum PDE Inhibitor for Renal Fibrosis Research. Available at: [Link]
-
Zardaverine as a selective inhibitor of phosphodiesterase isozymes - PubMed. Available at: [Link]
-
What are PDE3 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
-
Phosphodiesterase Inhibitors - CV Pharmacology. Available at: [Link]
-
Phosphodiesterase Type III Inhibitors - OpenAnesthesia. Available at: [Link]
-
Phosphodiesterase 3/4 Inhibitor Zardaverine Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Bo - Semantic Scholar. Available at: [Link]
-
Novel cilostamide analogs, phosphodiesterase 3 inhibitors, produce positive inotropic but differential lusitropic and chronotropic effects on isolated rat atria - NIH. Available at: [Link]
-
Phosphodiesterase 3/4 inhibitor zardaverine exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition - PubMed. Available at: [Link]
-
4,5-Dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone - PubChem. Available at: [Link]
-
Showing metabocard for 4,5-Dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone (HMDB0250224) - Human Metabolome Database. Available at: [Link]
-
PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease - The Open Respiratory Medicine Journal. Available at: [Link]
-
CI930 (CAL930) China Airlines Flight Tracking and History - FlightAware. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. Available at: [Link]
-
(PDF) 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one - ResearchGate. Available at: [Link]
-
CI930 (CAL930) 中华航空有限公司航班跟蹤和歷史資料 - FlightAware. Available at: [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. Available at: [Link]
-
4-amino-6-(4-imidazol-1-ylphenyl)-2H-pyridazin-3-one - ChemSynthesis. Available at: [Link]
- Synthesis of 4,5-dihydro-6-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone.
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - MDPI. Available at: [Link]
-
4,5-Dihydro-6-methyl-3(2H)-pyridazinone | C5H8N2O | CID 78834 - PubChem. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available at: [Link]
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PubMed. Available at: [Link]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. grokipedia.com [grokipedia.com]
- 7. openanesthesia.org [openanesthesia.org]
- 8. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cilostamide | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. immune-system-research.com [immune-system-research.com]
- 15. IBMX | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 16. Effects of the mixed phosphodiesterase III/IV inhibitor, zardaverine, on airway function in patients with chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Zardaverine as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Phosphodiesterase 3/4 inhibitor zardaverine exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. openrespiratorymedicinejournal.com [openrespiratorymedicinejournal.com]
Safety Operating Guide
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of this compound (CAS RN: 210230-80-1)[1]. As researchers and scientists at the forefront of drug development, it is our collective responsibility to manage chemical waste not just in accordance with regulations, but with a deep understanding of the principles of safety and environmental stewardship. This document is structured to provide immediate, actionable information, grounded in established safety protocols and regulatory standards.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, must adhere to fundamental safety and environmental principles. All laboratory personnel must be trained on these procedures before handling this compound.
-
Segregation: Never mix incompatible waste streams. At a minimum, segregate chemical waste into categories such as acids, bases, flammables, oxidizers, and, in this case, non-halogenated organic compounds.[4][5]
-
Containment: Use appropriate, leak-proof, and chemically compatible containers for waste collection. The original container of the main component of the waste can often be used.[4]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name(s) of the contents, and the approximate percentage of each component.[4]
-
Closed Containers: Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.[4]
-
Prohibited Disposal Methods: Never dispose of hazardous chemicals down the sink, in regular trash, or by evaporation.[6]
Personal Protective Equipment (PPE)
Before handling this compound in any form, including for disposal, ensure you are wearing the appropriate personal protective equipment.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and accidental contact with the eyes. Related compounds are known eye irritants.[2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Some pyridazinone derivatives can cause skin irritation.[2][3] |
| Body Protection | A lab coat. | Protects clothing and skin from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Step-by-Step Disposal Procedure for this compound
This section provides a detailed workflow for the collection and disposal of waste containing this compound.
Waste Collection at the Point of Generation
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in your laboratory for the accumulation of hazardous waste. This area must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Select an Appropriate Waste Container:
-
For liquid waste (e.g., solutions containing the compound), use a clean, dry, and chemically compatible container with a secure, screw-top lid. Glass or polyethylene containers are generally suitable for organic compounds.
-
For solid waste (e.g., contaminated filter paper, weighing boats), use a designated, clearly labeled solid waste container.
-
-
Label the Waste Container: Immediately label the container with a hazardous waste tag. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The names of any other solvents or chemicals in the mixture
-
The estimated concentration of each component
-
The date the waste was first added to the container
-
-
Transferring Waste: Carefully transfer the waste into the labeled container. Keep the container closed at all times, except when adding waste.
-
Segregation: Store the waste container in your designated SAA, ensuring it is segregated from incompatible chemicals such as strong acids, bases, and oxidizing agents.[4][5]
Disposal of Empty Containers
Empty containers that held pure this compound must also be treated as hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol, ethanol, or acetone) that can dissolve the compound.[4][6]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[4][6] Add the rinsate to your liquid hazardous waste container for this compound.
-
Deface Label: After triple rinsing, completely deface or remove the original product label.[7]
-
Final Disposal: The rinsed and defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on your institution's policies.
Requesting a Waste Pickup
Once your hazardous waste container is full or has been in the SAA for the maximum allowable time (consult your institution's Environmental Health and Safety office for specific time limits), arrange for a waste pickup. Do not overfill containers.
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be decontaminated.
-
Initial Cleaning: Remove any gross contamination from the equipment.
-
Solvent Wash: Wash the equipment with a suitable solvent (e.g., methanol, ethanol, or acetone) to dissolve and remove the compound. Collect the solvent wash as hazardous waste.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Spill and Emergency Procedures
In the event of a spill of this compound, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS (if available): If a specific SDS is available, consult it for spill cleanup procedures. In its absence, follow general procedures for chemical spills.
-
Use Spill Kit: For small spills, use a chemical spill kit to absorb the material. Wear appropriate PPE.
-
Collect Waste: Collect the absorbed material and any contaminated items in a sealed container and label it as hazardous waste.
-
Decontaminate Area: Decontaminate the spill area using the procedures outlined in Section 4.
-
Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety office.
Disposal Workflow Diagram
Sources
- 1. This compound, | Starshinechemical [starshinechemical.com]
- 2. 3(2H)-Pyridazinone - Safety Data Sheet [chemicalbook.com]
- 3. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. canterbury.ac.nz [canterbury.ac.nz]
Navigating the Handling of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone: An Essential Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides critical safety and operational protocols for the handling of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone. Designed for researchers, scientists, and professionals in drug development, this document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment. The information herein is synthesized from established safety data for closely related pyridazinone derivatives and general chemical handling best practices.
Hazard Identification and Risk Assessment
The foundational step in ensuring laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. Based on data from analogous pyridazinone compounds, this compound should be handled as a substance that is hazardous upon contact with skin, eyes, and upon inhalation.
Key Assumed Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile or neoprene gloves | Fully-buttoned lab coat | N95 respirator (if not in a fume hood) |
| Solution Preparation | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Not generally required if in a fume hood |
| Running Reactions and Transfers | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if in a fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
Detailed PPE Specifications
-
Eye and Face Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.[4][5][6] For procedures with a higher risk of splashing, such as preparing solutions or cleaning spills, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling pyridazinone derivatives.[7] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving is recommended for extended operations or when handling concentrated solutions.
-
Body Protection: A clean, fully-buttoned laboratory coat should be worn at all times.[7] For large-scale operations or situations with a significant splash risk, a chemical-resistant apron or suit is advised.[8]
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available for low-dust procedures, a NIOSH-approved N95 respirator is the minimum requirement. For spill cleanup or situations with potential for aerosol generation, a full-face or half-mask air-purifying respirator with appropriate organic vapor and particulate cartridges should be used.[8][9]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict operational and disposal protocols is essential for maintaining a safe laboratory environment.
Handling Procedures
Spill Response
In the event of a spill, immediate and correct action is crucial.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and disposable lab coats should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][10]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.[6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of in accordance with institutional guidelines.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company.[4]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
PubChem. 4,5-Dihydro-6-methyl-3(2H)-pyridazinone. National Center for Biotechnology Information. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
-
Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
-
PubChem. 3(2H)-Pyridazinone. National Center for Biotechnology Information. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Ccount Chem. 6-Isopropyl-3-Pyridazinone. [Link]
-
precisionFDA. 6-(4-AMINO-2,6-DICHLOROPHENOXY)-4-(1-METHYLETHYL)-3(2H)-PYRIDAZINONE. [Link]
-
Gsrs. 2-(4-METHOXYPHENYL)-6-METHYL-3(2H)-PYRIDAZINONE. [Link]
Sources
- 1. 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | C5H8N2O | CID 78834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. solutionsstores.com [solutionsstores.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





